Product packaging for ICG-Tetrazine(Cat. No.:)

ICG-Tetrazine

Cat. No.: B8084806
M. Wt: 900.1 g/mol
InChI Key: VOKHOYIMPLDFPW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

ICG-Tetrazine is a useful research compound. Its molecular formula is C54H57N7O4S and its molecular weight is 900.1 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C54H57N7O4S B8084806 ICG-Tetrazine

Properties

IUPAC Name

4-[(2E)-2-[(2E,4E,6E)-7-[1,1-dimethyl-3-[6-oxo-6-[[4-(1,2,4,5-tetrazin-3-yl)phenyl]methylamino]hexyl]benzo[e]indol-3-ium-2-yl]hepta-2,4,6-trienylidene]-1,1-dimethylbenzo[e]indol-3-yl]butane-1-sulfonate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C54H57N7O4S/c1-53(2)47(23-9-6-5-7-10-24-48-54(3,4)51-44-22-15-13-20-41(44)31-33-46(51)61(48)35-17-18-36-66(63,64)65)60(45-32-30-40-19-12-14-21-43(40)50(45)53)34-16-8-11-25-49(62)55-37-39-26-28-42(29-27-39)52-58-56-38-57-59-52/h5-7,9-10,12-15,19-24,26-33,38H,8,11,16-18,25,34-37H2,1-4H3,(H-,55,62,63,64,65)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VOKHOYIMPLDFPW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C(=[N+](C2=C1C3=CC=CC=C3C=C2)CCCCCC(=O)NCC4=CC=C(C=C4)C5=NN=CN=N5)C=CC=CC=CC=C6C(C7=C(N6CCCCS(=O)(=O)[O-])C=CC8=CC=CC=C87)(C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1(C(=[N+](C2=C1C3=CC=CC=C3C=C2)CCCCCC(=O)NCC4=CC=C(C=C4)C5=NN=CN=N5)/C=C/C=C/C=C/C=C/6\C(C7=C(N6CCCCS(=O)(=O)[O-])C=CC8=CC=CC=C87)(C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C54H57N7O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

900.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Purification of ICG-Tetrazine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the synthesis, purification, and characterization of Indocyanine Green (ICG)-Tetrazine conjugates. ICG-Tetrazine is a key molecule in the field of bioorthogonal chemistry, enabling advanced applications in pretargeted imaging and diagnostics. This document details the primary synthetic routes, purification protocols, and characterization methods, supported by quantitative data and experimental workflows.

Introduction to this compound

Indocyanine green (ICG) is a near-infrared (NIR) fluorescent dye approved for clinical use, making it an attractive component for in vivo imaging agents.[1][2] Tetrazines are a class of small molecules that participate in exceptionally fast and specific bioorthogonal "click" reactions with strained alkenes, most notably trans-cyclooctene (TCO).[3][4] The conjugation of ICG to a tetrazine moiety combines the favorable optical properties of ICG with the powerful bioorthogonal reactivity of tetrazine. This allows for a pretargeted imaging strategy where a TCO-modified targeting agent (such as an antibody) is first administered and allowed to accumulate at the target site, followed by the injection of the this compound probe, which rapidly "clicks" to the TCO-tagged molecule, enabling highly specific and sensitive imaging.[5]

Synthesis of this compound

The synthesis of this compound typically involves the reaction of a functionalized ICG derivative with a correspondingly reactive tetrazine derivative. The two most common strategies involve the formation of an amide bond via an N-hydroxysuccinimide (NHS) ester reaction or a thioether bond via a maleimide reaction.

1. Amine-Reactive Synthesis: ICG-Amine and Tetrazine-NHS Ester

This is a widely used method for bioconjugation. The primary amine on the ICG molecule reacts with the NHS ester of the tetrazine to form a stable amide bond.

  • Starting Materials:

    • ICG-Amine

    • Tetrazine-NHS Ester

    • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

    • Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

Experimental Protocol: Amine-Reactive Synthesis

  • Preparation of Reactants:

    • Dissolve ICG-Amine in anhydrous DMF or DMSO to a final concentration of 10-20 mM.

    • Dissolve Tetrazine-NHS Ester in anhydrous DMF or DMSO to a final concentration of 10-20 mM. It is recommended to prepare this solution immediately before use as NHS esters are susceptible to hydrolysis.

  • Reaction Setup:

    • In a light-protected vial, add the ICG-Amine solution.

    • Add 1.5 equivalents of the Tetrazine-NHS Ester solution to the ICG-Amine solution.

    • Add 1.5 equivalents of a non-nucleophilic base, such as TEA or DIPEA, to the reaction mixture. The base acts as a catalyst for the reaction.

  • Reaction Conditions:

    • Stir the reaction mixture at room temperature (20-25°C) for 2-4 hours, or overnight at 4°C. The reaction should be carried out in the dark to prevent photobleaching of the ICG dye.

    • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

2. Thiol-Reactive Synthesis: ICG-Maleimide and Thiol-Functionalized Tetrazine

This method involves the Michael addition reaction between the maleimide group on the ICG and a thiol group on the tetrazine, forming a stable thioether linkage.

  • Starting Materials:

    • ICG-Maleimide

    • Thiol-functionalized Tetrazine

    • Degassed, amine-free buffer (e.g., Phosphate-Buffered Saline (PBS), pH 6.5-7.5)

    • Anhydrous DMF or DMSO

Experimental Protocol: Thiol-Reactive Synthesis

  • Preparation of Reactants:

    • Dissolve ICG-Maleimide in a minimal amount of anhydrous DMSO or DMF to create a stock solution (e.g., 10 mM).

    • Dissolve the thiol-functionalized tetrazine in a degassed, amine-free buffer (e.g., PBS, pH 7.2) to the desired concentration.

  • Reaction Setup:

    • Add the ICG-Maleimide stock solution to the solution of the thiol-functionalized tetrazine. A 10-20 fold molar excess of the maleimide reagent is often used to drive the reaction to completion.

  • Reaction Conditions:

    • Incubate the reaction mixture at room temperature for 2 hours or at 4°C overnight, with gentle mixing and protection from light. The optimal pH range for the maleimide-thiol conjugation is typically 6.5-7.5.

Quantitative Data for Synthesis

The following table summarizes typical quantitative data for the synthesis of tetrazine conjugates. Actual yields may vary depending on the specific reactants and reaction conditions.

ParameterAmine-Reactive SynthesisThiol-Reactive SynthesisReference(s)
Molar Ratio (ICG:Tetrazine) 1:1.51:10-20 (Maleimide in excess)
Reaction Time 2-4 hours at RT or overnight at 4°C2 hours at RT or overnight at 4°C
Typical Yield 70-95%70-95%
Purity (after purification) >95%>95%

Purification of this compound

Purification of the this compound conjugate is crucial to remove unreacted starting materials and byproducts. High-Performance Liquid Chromatography (HPLC) is the most common method for the purification of fluorescent probes and their conjugates.

Experimental Protocol: HPLC Purification

  • Column: A reversed-phase C18 column is typically used for the purification of ICG derivatives and other hydrophobic molecules.

  • Mobile Phase: A gradient of acetonitrile in water with 0.1% trifluoroacetic acid (TFA) is a common mobile phase system.

    • Mobile Phase A: 0.1% TFA in water

    • Mobile Phase B: 0.1% TFA in acetonitrile

  • Gradient: A linear gradient from a low to a high percentage of Mobile Phase B is used to elute the components. For example, a gradient of 5% to 95% Mobile Phase B over 30 minutes.

  • Detection: The elution of the this compound conjugate can be monitored using a UV-Vis detector at the absorbance maximum of ICG (around 780 nm) and the tetrazine (around 520 nm).

  • Fraction Collection: Fractions containing the purified this compound conjugate are collected, and the solvent is removed by lyophilization or evaporation under reduced pressure.

Characterization of this compound

The successful synthesis and purity of the this compound conjugate should be confirmed by a combination of spectroscopic and spectrometric techniques.

TechniquePurposeExpected ResultsReference(s)
Mass Spectrometry (MS) To confirm the molecular weight of the conjugate.The observed mass should correspond to the calculated mass of the this compound conjugate.
Nuclear Magnetic Resonance (NMR) To confirm the covalent linkage and structure of the conjugate.1H NMR spectra should show characteristic peaks for both the ICG and tetrazine moieties.
UV-Vis Spectroscopy To determine the concentration and confirm the presence of both chromophores.The spectrum should show the characteristic absorbance peaks of both ICG (~780 nm) and tetrazine (~520 nm).
Fluorescence Spectroscopy To confirm the fluorescence properties of the conjugate.The emission spectrum should show the characteristic NIR fluorescence of the ICG moiety.

Logical and Experimental Workflows

Synthesis Workflow

The general workflow for the synthesis and purification of this compound is a sequential process.

G cluster_synthesis Synthesis cluster_purification Purification cluster_characterization Characterization Reactant_Preparation Prepare Solutions of Functionalized ICG and Tetrazine Reaction Mix Reactants and Incubate Reactant_Preparation->Reaction Monitoring Monitor Reaction Progress (TLC/LC-MS) Reaction->Monitoring HPLC HPLC Purification (Reversed-Phase C18) Monitoring->HPLC Crude Product Fraction_Collection Collect Fractions HPLC->Fraction_Collection Solvent_Removal Remove Solvent (Lyophilization) Fraction_Collection->Solvent_Removal Analysis Confirm Structure and Purity (MS, NMR, UV-Vis, Fluorescence) Solvent_Removal->Analysis Purified this compound

This compound Synthesis and Purification Workflow.

Pretargeted Imaging Workflow

The primary application of this compound is in pretargeted imaging, which involves a two-step in vivo process.

G cluster_step1 Step 1: Targeting cluster_step2 Step 2: Imaging Administer_Ab Administer TCO-modified Targeting Antibody Accumulation Antibody Accumulates at Target Site (e.g., Tumor) Administer_Ab->Accumulation Clearance Unbound Antibody Clears from Circulation Accumulation->Clearance Click_Reaction In Vivo Bioorthogonal Click Reaction (IEDDA) Accumulation->Click_Reaction TCO at Target Administer_ICG Administer This compound Clearance->Administer_ICG Time Delay Administer_ICG->Click_Reaction Administer_ICG->Click_Reaction This compound Imaging NIR Fluorescence Imaging Click_Reaction->Imaging

Pretargeted Imaging Workflow using this compound.

References

The ICG-Tetrazine Bioorthogonal Reaction: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide serves as a comprehensive resource on the core mechanism, kinetics, and practical application of the Indocyanine Green (ICG)-Tetrazine bioorthogonal reaction. This powerful "click chemistry" ligation has emerged as a pivotal tool in chemical biology, enabling the precise and efficient labeling of biomolecules in complex biological systems for applications ranging from in vivo imaging to targeted drug delivery.

Core Mechanism: The Inverse-Electron-Demand Diels-Alder Reaction

The foundation of the ICG-tetrazine bioorthogonal reaction is the inverse-electron-demand Diels-Alder (IEDDA) cycloaddition.[1][2] This reaction is exceptionally rapid and selective, proceeding readily within living systems without interfering with native biochemical processes.[3][4] The key reactants are an electron-deficient 1,2,4,5-tetrazine (Tz) and a strained, electron-rich dienophile, most commonly a trans-cyclooctene (TCO).[1]

The reaction proceeds through a two-step mechanism:

  • [4+2] Cycloaddition: The electron-deficient tetrazine acts as the diene and the strained TCO serves as the dienophile in a [4+2] cycloaddition. This initial step is the rate-determining step and forms a highly unstable tricyclic intermediate.

  • Retro-Diels-Alder Reaction: The unstable intermediate rapidly undergoes a retro-Diels-Alder reaction, irreversibly eliminating a molecule of dinitrogen (N₂). This step drives the reaction to completion and results in the formation of a stable dihydropyridazine product.

The ICG moiety is typically incorporated as a derivative of either the tetrazine or the TCO, for instance, as ICG-TCO, which can then react with a tetrazine-functionalized molecule.

Mechanism of the ICG-TCO and Tetrazine bioorthogonal reaction.

Quantitative Data: Reaction Kinetics

The tetrazine-TCO ligation is renowned for its exceptionally fast reaction kinetics, with second-order rate constants (k₂) that are among the highest reported for any bioorthogonal reaction. These rapid kinetics enable efficient labeling at low, micromolar to nanomolar concentrations, which is critical for in vivo applications to minimize potential off-target effects and toxicity. The reaction rate is influenced by the electronic properties of the substituents on both the tetrazine and the dienophile. Electron-withdrawing groups on the tetrazine generally accelerate the reaction.

Tetrazine DerivativeDienophileSolventRate Constant (k₂) (M⁻¹s⁻¹)Reference
3,6-di-(2-pyridyl)-s-tetrazineTCO9:1 Methanol/Water2000 ± 400
3,6-diphenyl-1,2,4,5-tetrazineBCNMethanol3.6
Various TetrazinesTCOPBS, pH 7.4Up to 10⁶
General Tetrazine-TCOAqueousUp to 10⁵

Experimental Protocols

General Protocol for Protein Labeling with ICG-TCO

This protocol outlines the general steps for labeling a protein containing a tetrazine moiety with an ICG-TCO derivative.

Protein_Labeling_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification cluster_analysis Analysis Protein_Prep Prepare Tetrazine-modified Protein Solution in PBS Mixing Add ICG-TCO to Protein Solution Protein_Prep->Mixing ICG_Prep Prepare ICG-TCO Stock Solution in DMSO ICG_Prep->Mixing Incubation Incubate at Room Temperature (30-60 min, protected from light) Mixing->Incubation Purify Remove Excess ICG-TCO (e.g., Spin Desalting Column) Incubation->Purify Characterize Characterize Labeled Protein (e.g., SDS-PAGE, Spectroscopy) Purify->Characterize

Workflow for labeling a tetrazine-modified protein with ICG-TCO.

Materials:

  • Tetrazine-modified protein in a suitable buffer (e.g., PBS, pH 7.4)

  • ICG-TCO derivative (e.g., ICG-TCO-NHS ester for subsequent labeling if the protein is not pre-functionalized with tetrazine)

  • Anhydrous DMSO

  • Spin desalting columns or dialysis equipment

Procedure:

  • Protein Preparation: Prepare a solution of the tetrazine-modified protein in PBS at a concentration of 1-10 mg/mL.

  • ICG-TCO Preparation: Prepare a stock solution of the ICG-TCO derivative in anhydrous DMSO at a concentration of 1-10 mM.

  • Reaction: Add a 10- to 20-fold molar excess of the ICG-TCO stock solution to the protein solution. It is recommended to add the ICG-TCO solution dropwise while gently vortexing to ensure efficient mixing.

  • Incubation: Incubate the reaction mixture for 30-60 minutes at room temperature. It is crucial to protect the reaction from light to prevent photobleaching of the ICG dye.

  • Purification: Remove the unreacted ICG-TCO and any reaction byproducts using a spin desalting column or by dialysis against an appropriate buffer.

  • Characterization: Confirm the successful labeling of the protein through methods such as SDS-PAGE, UV-Vis spectroscopy to quantify the degree of labeling, and fluorescence spectroscopy to verify the functionality of the ICG fluorophore.

Kinetic Measurement using Stopped-Flow Spectrophotometry

The rapid kinetics of the this compound reaction can be monitored using a stopped-flow spectrophotometer by observing the disappearance of the characteristic absorbance of the tetrazine moiety.

Materials:

  • Solution of ICG-TCO in a suitable buffer (e.g., PBS, pH 7.4)

  • Solution of the tetrazine derivative in the same buffer

  • Stopped-flow spectrophotometer

Procedure:

  • Solution Preparation: Prepare stock solutions of the ICG-TCO and the tetrazine derivative in a suitable solvent like DMSO. Dilute these stock solutions in the desired reaction buffer (e.g., PBS, pH 7.4) to the final desired concentrations.

  • Instrument Setup: Load the ICG-TCO and tetrazine solutions into the separate syringes of the stopped-flow instrument. Equilibrate the instrument and solutions to the desired reaction temperature (e.g., 25°C or 37°C).

  • Measurement: Rapidly mix the two solutions in the instrument's mixing chamber and monitor the decrease in absorbance at the wavelength corresponding to the tetrazine's maximum absorbance (typically between 510 and 550 nm) over time.

  • Data Analysis: The second-order rate constant (k₂) can be determined by fitting the absorbance decay curve to a second-order rate equation.

Applications in Research and Drug Development

The unique characteristics of the this compound bioorthogonal reaction have led to its widespread adoption in various fields:

  • In Vivo Imaging: The near-infrared properties of ICG make it an ideal fluorophore for deep-tissue in vivo imaging. The "turn-on" fluorescence often observed upon the tetrazine ligation, where the fluorescence of the this compound conjugate is quenched and then restored after reaction, significantly improves the signal-to-background ratio in imaging applications. This has been particularly impactful in pretargeted imaging strategies for cancer detection.

  • Targeted Drug Delivery: The ability to perform the ligation in living systems allows for the development of sophisticated drug delivery systems. For example, a non-toxic, tetrazine-modified antibody can be administered to target a specific cell type, followed by the administration of a TCO-linked cytotoxic drug, which will then be activated only at the desired site.

  • "Click-to-Release" Systems: The tetrazine ligation can be engineered to trigger the release of a payload. In these systems, a molecule of interest is attached to the TCO via a cleavable linker. The reaction with a tetrazine induces a conformational change that leads to the cleavage of the linker and the release of the payload.

Conclusion

The this compound bioorthogonal reaction represents a powerful and versatile tool for researchers and drug development professionals. Its exceptionally fast kinetics, high specificity, and biocompatibility have established it as a leading method for the precise chemical modification of biomolecules in living systems. The continued development of novel tetrazine and dienophile derivatives will undoubtedly expand the scope and applicability of this remarkable reaction in the future.

References

An In-depth Technical Guide to ICG-Tetrazine: Fluorescence Properties and Bioorthogonal Applications

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core fluorescence properties of Indocyanine Green (ICG)-Tetrazine conjugates. It details the underlying mechanism of fluorescence quenching and activation, summarizes key photophysical parameters, and provides standardized experimental protocols for characterization. This document is intended to serve as a valuable resource for professionals utilizing ICG-Tetrazine in bioorthogonal labeling, in vivo imaging, and drug development.

Core Principles of this compound Fluorogenic Probes

Indocyanine Green (ICG) is a near-infrared (NIR) cyanine dye with clinical approval, valued for its deep tissue penetration (in the NIR window of ~700-900 nm) and low background autofluorescence.[1] When conjugated to a 1,2,4,5-tetrazine (Tz) moiety, the potent fluorescence of ICG is suppressed or "quenched."

The this compound conjugate remains in this non-fluorescent state until it reacts with a strained dienophile, most commonly a trans-cyclooctene (TCO), via an inverse-electron-demand Diels-Alder (iEDDA) cycloaddition.[2][3] This bioorthogonal "click" reaction is exceptionally fast and specific, proceeding efficiently under physiological conditions. The reaction transforms the tetrazine ring into a dihydropyridazine or pyridazine, which eliminates its quenching effect and restores the native fluorescence of the ICG core.[2][4] This "turn-on" mechanism is the foundation of its use as a high-contrast imaging agent, as it allows for specific signal generation at the target site with minimal background from unbound probes.

The Quenching and Activation Mechanism

The primary mechanism for fluorescence suppression in many dye-tetrazine conjugates involves energy transfer, where the photoexcitation energy from the fluorophore is non-radiatively transferred to the tetrazine. Upon the iEDDA reaction, this energy transfer pathway is disrupted, allowing the ICG fluorophore to de-excite via fluorescence emission.

The reaction with TCO proceeds through a fluorescent 4,5-dihydropyridazine intermediate, which can then tautomerize to a more stable but weakly fluorescent 1,4-dihydropyridazine. Over time, this can be oxidized to a highly fluorescent pyridazine. This kinetic profile can sometimes result in a transient fluorescence signal that peaks and then partially decreases before stabilizing, a factor to consider in quantitative imaging studies.

G cluster_1 icg_tz This compound (Quenched / 'Off' State) tco_target + TCO-Target intermediate Dihydropyridazine Adduct (Fluorescent) tco_target->intermediate iEDDA Cycloaddition (Fast) product Pyridazine Product (Stable & Fluorescent / 'On' State) intermediate->product Oxidation

Caption: Bioorthogonal activation of this compound fluorescence.

Photophysical and Fluorescence Properties

The fluorescence properties of ICG are highly dependent on its environment, including the solvent and concentration. At high concentrations in aqueous media, ICG tends to form non-fluorescent H-aggregates. The data presented below are representative of the ICG monomer, which is the species responsible for fluorescence and is analogous to the "turned-on" state of the this compound conjugate after reacting with TCO.

Spectral Properties
ParameterWavelength (nm)Solvent/Conditions
Absorption Maximum (λabs) ~780-800Varies with solvent and aggregation state
Emission Maximum (λem) ~810-820Varies with solvent

Data compiled from multiple sources.

Quantitative Fluorescence Data
ParameterValueNotes
Molar Extinction Coefficient (ε) >200,000 M-1cm-1Highly dependent on concentration and binding to plasma proteins. For a deuterated ICG analog, a value of 228,000 M-1cm-1 is reported.
Fluorescence Quantum Yield (Φ) Quenched State (ICG-Tz): <0.01 (Estimated) Activated State (ICG-Adduct): ~0.1 - 0.2The quenched state value is an estimate based on typical tetrazine quenching efficiencies. The activated state value is based on ICG analogs.
Fluorescence Lifetime (τ) In Water: ~0.17 ns Bound to Albumin: ~0.4 - 0.7 nsThe lifetime of ICG increases upon binding to proteins like albumin in vivo.

Experimental Protocols

This section provides standardized methodologies for characterizing the key properties and reactivity of this compound probes.

Protocol: Measurement of Reaction Kinetics

This protocol measures the second-order rate constant of the this compound reaction with a TCO-containing molecule by monitoring the disappearance of the characteristic tetrazine absorbance.

  • Reagent Preparation:

    • Prepare a stock solution of this compound (e.g., 5 mM in DMSO).

    • Prepare a stock solution of the TCO-containing reactant (e.g., 20 mM in DMSO).

    • Prepare the reaction buffer (e.g., Phosphate-Buffered Saline, PBS, pH 7.4).

  • Spectrophotometer Setup:

    • Use a stopped-flow spectrophotometer for rapid kinetics or a standard UV-Vis spectrophotometer for slower reactions.

    • Set the instrument to monitor the absorbance at the tetrazine peak (typically ~520-540 nm). Equilibrate the instrument and reagents to the desired temperature (e.g., 37°C).

  • Measurement:

    • Dilute the this compound in the reaction buffer to a final concentration where its absorbance is within the linear range of the instrument (e.g., 50 µM).

    • Prepare a series of TCO reactant solutions at concentrations in excess of the tetrazine (e.g., 250 µM, 500 µM, 750 µM).

    • For each TCO concentration, mix the this compound and TCO solutions in a 1:1 ratio and immediately begin recording the absorbance decay at the tetrazine wavelength over time until the reaction is complete.

  • Data Analysis:

    • For each TCO concentration, fit the absorbance decay curve to a single exponential function to obtain the observed rate constant (kobs).

    • Plot kobs versus the concentration of the TCO reactant.

    • The slope of this line is the second-order rate constant (k2) in M-1s-1.

Protocol: Measurement of Fluorescence Quantum Yield (Φ)

This protocol determines the quantum yield of the activated ICG-Tz adduct relative to a standard dye.

  • Reagent Preparation:

    • Prepare a solution of a reference standard with a known quantum yield in the NIR range (e.g., IR-125 in DMSO).

    • Prepare a solution of the this compound probe.

    • Prepare a solution of a TCO reactant in at least 10-fold molar excess of the this compound.

  • Reaction and Sample Preparation:

    • React the this compound with the excess TCO in a suitable solvent (e.g., PBS or DMSO) until the reaction is complete (confirm by absorbance). This is the "sample" solution.

    • Prepare a series of dilutions for both the sample and the reference standard in the same solvent. The absorbance of these solutions at the excitation wavelength should be kept low (<0.1) to avoid inner filter effects.

  • Spectral Measurement:

    • Using a fluorometer, measure the absorbance of each dilution at the chosen excitation wavelength.

    • Measure the fluorescence emission spectrum for each dilution, integrating the total fluorescence intensity.

  • Data Analysis:

    • For both the sample and the reference, plot the integrated fluorescence intensity versus absorbance. The slope of this line is proportional to the quantum yield.

    • Calculate the quantum yield of the sample (Φsample) using the following equation: Φsample = Φref * (Slopesample / Sloperef) * (nsample2 / nref2)

    • Where Φref is the quantum yield of the reference, Slope is the slope from the intensity vs. absorbance plot, and n is the refractive index of the solvent.

Protocol: In Vitro Bioorthogonal Labeling Workflow

This protocol outlines a general procedure for labeling a TCO-modified protein in live cells.

  • Cell Culture: Plate cells of interest and grow to desired confluency. If labeling an intracellular target, ensure the TCO-modified protein is expressed or delivered into the cells.

  • Labeling:

    • Prepare a working solution of this compound in cell culture medium (e.g., 1-5 µM).

    • Remove the old medium from the cells and add the this compound solution.

    • Incubate for a specified time (e.g., 15-60 minutes) at 37°C. Because this is a fluorogenic probe, washing steps to remove unbound probe may not be necessary.

  • Imaging:

    • Image the cells using a fluorescence microscope equipped with appropriate NIR excitation and emission filters (e.g., Excitation: 760-790 nm, Emission: 800-850 nm).

    • Acquire images to observe the localization of the fluorescence signal, which corresponds to the location of the TCO-modified target.

Application: In Vivo Pretargeted Imaging

A powerful application of the this compound system is in pretargeted in vivo imaging. This strategy separates the targeting step from the imaging step, allowing the use of a long-circulating targeting molecule (like an antibody) with a rapidly clearing, fluorescent small molecule. This significantly improves the target-to-background signal ratio.

G t0 Step 1: Targeting Inject TCO-Antibody wait Step 2: Incubation & Clearance (24 - 72 hours) t0->wait Antibody accumulates at target Unbound antibody clears from blood t1 Step 3: Imaging Probe Admin. Inject this compound wait->t1 wait2 Step 4: Reaction & Clearance (1 - 4 hours) t1->wait2 ICG-Tz circulates and reacts with TCO-Antibody at target site ('clicks') img Step 5: NIR Fluorescence Imaging High Contrast Signal at Target Site wait2->img Unbound ICG-Tz clears rapidly

Caption: Workflow for in vivo pretargeted imaging with this compound.

This two-step approach leverages the high specificity and affinity of antibodies while utilizing the favorable pharmacokinetics and optical properties of the this compound probe, making it an invaluable tool for sensitive and specific molecular imaging in drug development and diagnostics.

References

An In-Depth Technical Guide to ICG-Tetrazine for Pre-targeted In Vivo Imaging

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the core principles, experimental methodologies, and data interpretation related to the use of Indocyanine Green (ICG)-tetrazine conjugates for in vivo imaging. This advanced imaging strategy leverages the principles of bioorthogonal chemistry to achieve high-contrast visualization of specific biological targets in living organisms.

Core Principles

The use of ICG-tetrazine for in vivo imaging is centered around a powerful two-step pre-targeting strategy that utilizes a bioorthogonal chemical reaction. This approach decouples the targeting of a biomolecule of interest from the delivery of the imaging agent, offering significant advantages over traditional direct conjugation methods.

Bioorthogonal Chemistry: The Tetrazine Ligation

The cornerstone of this technique is the inverse-electron-demand Diels-Alder (IEDDA) reaction, a type of "click chemistry" that is highly specific and rapid under physiological conditions.[1] In this system, a 1,2,4,5-tetrazine (Tz) moiety reacts with a strained dienophile, most commonly a trans-cyclooctene (TCO), to form a stable dihydropyrazine product.[1][2] This reaction is considered bioorthogonal because tetrazines and TCOs are abiotic and do not react with biological molecules, ensuring that the imaging probe only reacts with its intended partner.[1]

The Pre-targeting Strategy

The pre-targeting approach involves two sequential administrations:

  • Targeting Moiety: A targeting molecule, typically a monoclonal antibody (mAb) or other biologic with high affinity for a specific cellular receptor or antigen, is chemically modified with a TCO group (mAb-TCO). This conjugate is administered to the subject and allowed to accumulate at the target site (e.g., a tumor) while the unbound excess clears from circulation.[3]

  • Imaging Probe: Subsequently, a small, rapidly clearing this compound (ICG-Tz) conjugate is administered. The ICG-Tz probe circulates throughout the body and, upon encountering the TCO-modified antibody at the target site, undergoes the rapid IEDDA "click" reaction. This results in the covalent attachment of the ICG fluorophore to the target.

The primary advantage of this method is the significant improvement in the target-to-background signal ratio. The long circulation time required for antibody accumulation is separated from the imaging step, and the small, unbound ICG-Tz probe is quickly cleared from the body, minimizing background fluorescence.

"Turn-On" Fluorescence Mechanism

A key feature of many tetrazine-fluorophore conjugates is a "turn-on" or fluorogenic response. The tetrazine moiety can effectively quench the fluorescence of the conjugated dye, such as ICG, through mechanisms like Förster Resonance Energy Transfer (FRET) or photoinduced electron transfer (PeT). Upon reaction with a TCO, the electronic structure of the tetrazine is disrupted, eliminating its quenching effect and leading to a significant increase in fluorescence emission. This "turn-on" capability further enhances the signal-to-background ratio, as the probe is only highly fluorescent after reacting at the target site. While this effect is well-documented for various fluorophores with turn-on ratios reported to be over 100-fold, the specific fluorescence enhancement for this compound conjugates requires empirical determination for each specific probe design.

Quantitative Data

The following tables summarize key quantitative parameters relevant to the performance of tetrazine-based pre-targeted imaging systems. It is important to note that while the principles are directly applicable to this compound, much of the currently available quantitative in vivo data has been generated using radiolabeled tetrazines for PET imaging or other fluorescent probes. This data provides a valuable reference for expected performance.

ParameterValueMoietySignificanceReference(s)
Reaction Kinetics
Second-Order Rate Constant (k₂)up to 10⁶ M⁻¹s⁻¹Tetrazine-TCOExtremely fast reaction kinetics enable efficient in vivo ligation even at low concentrations.
In Vivo Performance (Tumor Models)
Tumor Uptake (%ID/g at 4h)~6.4%¹⁸F-labeled TetrazineDemonstrates significant accumulation of the tetrazine probe at the tumor site in a pre-targeted system.
Tumor Uptake (%ID/g at 120h)~16.8%¹⁷⁷Lu-labeled TetrazineShows prolonged retention of the probe at the tumor, indicating stable ligation.
Tumor-to-Muscle Ratio4:1BODIPY-TetrazineHigh contrast between target and background tissue is achievable with fluorescent tetrazine probes.
Tumor-to-Background Ratio (TBR)>2 at 1hICG (non-pre-targeted)Indicates the inherent tumor-accumulating properties of ICG that are enhanced by pre-targeting.
TBR at 60 min~3.5 (1 mg/kg dose)ICG (non-pre-targeted)Demonstrates the rapid achievement of contrast with ICG.

Table 1: Key Performance Parameters of Tetrazine-Based Pre-targeted Imaging. %ID/g = percentage of injected dose per gram of tissue.

Organ%ID/g at 4h%ID/g at 120hSignificanceReference(s)
Blood~1.0~0.2Rapid clearance of the unbound radiolabeled tetrazine probe from circulation.
Liver~2.0~1.0Minimal long-term retention in the liver, reducing background signal.
Kidneys~1.5~0.5Primarily renal clearance of the unbound probe.
Tumor~4.6~16.8High and persistent accumulation at the target site.

Table 2: Representative Biodistribution Data of a Radiolabeled Tetrazine in a Pre-targeted Mouse Model. Data is for ¹⁷⁷Lu-DOTA-PEG₇-Tz after pre-targeting with a TCO-modified antibody.

Experimental Protocols

The following sections provide detailed methodologies for key experiments in a typical this compound pre-targeted in vivo imaging study.

Synthesis of TCO-Antibody Conjugate

This protocol is adapted from standard bioconjugation techniques.

  • Antibody Preparation:

    • Dialyze the antibody of interest (e.g., an anti-HER2 mAb) against a suitable buffer for conjugation, such as phosphate-buffered saline (PBS) at pH 8.0-8.5.

    • Adjust the antibody concentration to 2-5 mg/mL.

  • TCO-NHS Ester Activation:

    • Dissolve a TCO-NHS ester derivative in anhydrous dimethyl sulfoxide (DMSO) to a concentration of 10 mM immediately before use.

  • Conjugation Reaction:

    • Add a 10- to 20-fold molar excess of the TCO-NHS ester solution to the antibody solution.

    • Incubate the reaction mixture for 1-2 hours at room temperature with gentle mixing.

  • Purification:

    • Remove unconjugated TCO-NHS ester and byproducts by size-exclusion chromatography or dialysis against PBS (pH 7.4).

  • Characterization:

    • Determine the degree of labeling (DOL), i.e., the average number of TCO molecules per antibody, using MALDI-TOF mass spectrometry or UV-Vis spectroscopy.

Pre-targeted In Vivo Fluorescence Imaging

This protocol outlines the steps for a typical in vivo imaging experiment in a tumor-bearing mouse model.

  • Animal Model:

    • Use immunodeficient mice (e.g., nude or SCID) bearing subcutaneous or orthotopic tumors that express the target antigen for the chosen antibody.

  • Administration of TCO-Antibody:

    • Administer the TCO-antibody conjugate to the mice via intravenous (tail vein) injection. The typical dose ranges from 1 to 10 mg/kg, depending on the antibody.

    • Allow the TCO-antibody to accumulate at the tumor site and clear from circulation. This clearance period is typically 24 to 72 hours.

  • Administration of this compound Probe:

    • Prepare a sterile solution of the this compound conjugate in PBS. The final concentration of any organic solvent (e.g., DMSO) used for initial dissolution should be less than 5%.

    • Administer the this compound probe via intravenous injection. The optimal dose should be determined empirically but is typically in the range of 0.1 to 1 mg/kg.

  • In Vivo Fluorescence Imaging:

    • Anesthetize the mice using isoflurane at various time points post-injection of the this compound probe (e.g., 1, 4, 8, and 24 hours).

    • Acquire whole-body fluorescence images using an in vivo imaging system (e.g., IVIS Spectrum) equipped with appropriate filters for ICG (excitation ~745 nm, emission ~820 nm).

    • Include a control group of mice that received the TCO-antibody but no this compound, and a group that received only the this compound probe to assess background fluorescence and non-specific accumulation.

  • Ex Vivo Biodistribution:

    • At the final time point, euthanize the mice and dissect the tumor and major organs (liver, spleen, kidneys, lungs, heart, etc.).

    • Image the dissected organs using the in vivo imaging system to quantify the fluorescence intensity in each tissue.

Data Analysis
  • Image Quantification:

    • Use imaging software (e.g., Living Image) to draw regions of interest (ROIs) around the tumor and a background area (e.g., contralateral muscle tissue).

    • Quantify the average radiant efficiency or fluorescence intensity within each ROI.

  • Tumor-to-Background Ratio (TBR) Calculation:

    • Calculate the TBR by dividing the average fluorescence intensity of the tumor ROI by the average fluorescence intensity of the background ROI.

  • Biodistribution Analysis:

    • Express the ex vivo organ fluorescence as a percentage of the injected dose per gram of tissue (%ID/g) by normalizing the fluorescence intensity of each organ to its weight and comparing it to a standard curve of the this compound probe.

Visualizations

The following diagrams illustrate the key processes involved in this compound for in vivo imaging.

G cluster_reactants Reactants cluster_reaction Inverse Electron Demand Diels-Alder Reaction cluster_product Product ICG_Tz This compound Reaction [4+2] Cycloaddition ICG_Tz->Reaction TCO trans-Cyclooctene (TCO) TCO->Reaction Product Stable Dihydropyrazine Adduct (Fluorescent) Reaction->Product

Caption: Chemical principle of the this compound and TCO reaction.

G cluster_step1 Step 1: Pre-targeting cluster_step2 Step 2: Imaging Inject_mAb_TCO Inject TCO-modified Antibody (mAb-TCO) Accumulation mAb-TCO accumulates at target site (e.g., tumor) Inject_mAb_TCO->Accumulation Clearance Unbound mAb-TCO clears from circulation (24-72 hours) Accumulation->Clearance Inject_ICG_Tz Inject this compound (ICG-Tz) Clearance->Inject_ICG_Tz Time Delay Click_Reaction ICG-Tz reacts with mAb-TCO at target site via 'click' chemistry Inject_ICG_Tz->Click_Reaction Imaging Fluorescence Imaging (High contrast at target) Click_Reaction->Imaging

Caption: Experimental workflow for pre-targeted in vivo imaging.

G cluster_extracellular Extracellular Space cluster_cell Target Cell mAb_TCO mAb-TCO Receptor Target Receptor mAb_TCO->Receptor Binding ICG_Tz ICG-Tz ICG_Tz->mAb_TCO Click Reaction ICG_Tz_mAb_TCO ICG-Tz-mAb-TCO (Fluorescent)

References

An In-depth Technical Guide to ICG-Tetrazine vs. Other Near-Infrared Dyes

Author: BenchChem Technical Support Team. Date: November 2025

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract: The field of in vivo imaging has been significantly advanced by the development of near-infrared (NIR) fluorescent dyes, which offer deep tissue penetration and high signal-to-background ratios. Among these, a new class of bioorthogonal probes, exemplified by ICG-Tetrazine, is enabling novel pre-targeting strategies for highly specific molecular imaging and therapy. This guide provides a detailed comparison of this compound with other commonly used NIR dyes such as Indocyanine Green (ICG), IRDye 800CW, and Cyanine 7 (Cy7). We present a comprehensive analysis of their photophysical properties, chemical stability, and functional performance. Furthermore, this document furnishes detailed experimental protocols for antibody conjugation and in vivo pre-targeted imaging, alongside graphical representations of key biological and experimental workflows to aid in practical implementation.

Introduction to Near-Infrared (NIR) Fluorescence Imaging

Biological tissues exhibit minimal absorbance and autofluorescence in the NIR window (roughly 700-900 nm). This spectral region allows for the deepest tissue penetration of light, making it ideal for in vivo imaging applications such as fluorescence-guided surgery, lymphatic mapping, and tumor visualization. NIR dyes are engineered to absorb and emit light within this window. The ideal NIR dye possesses a high molar extinction coefficient (absorbs light efficiently), a high fluorescence quantum yield (emits light efficiently), excellent photostability, and high aqueous solubility and stability.

This compound represents a significant innovation by incorporating a tetrazine moiety onto the FDA-approved ICG core. This modification allows for a powerful "pre-targeting" approach. In this strategy, a biomolecule of interest (e.g., an antibody) modified with a complementary reactive partner (a strained dienophile like trans-cyclooctene, TCO) is administered first. After this targeting molecule has accumulated at its site of action and cleared from circulation, the this compound is injected. It then rapidly and specifically binds to the TCO-modified molecule via an inverse-electron-demand Diels-Alder (IEDDA) cycloaddition, a type of "click chemistry". This results in a highly specific and rapid localization of the fluorescent signal, dramatically improving the signal-to-background ratio compared to traditional antibody-dye conjugates.

Comparative Analysis of NIR Dyes

The selection of a NIR dye is contingent on the specific application, balancing the need for brightness, stability, and, in the case of this compound, bioorthogonal reactivity.

Photophysical Properties

The key performance metrics for any fluorophore are its ability to absorb and emit light. The following table summarizes the core photophysical properties of this compound and its counterparts. It is important to note that the conjugation of tetrazine to a fluorophore typically induces fluorescence quenching, which is then "turned on" upon reaction with a dienophile like TCO.

PropertyThis compound (Quenched)ICGIRDye 800CWCy7
Excitation Max (λex), nm ~780787774[1]~750
Emission Max (λem), nm ~810815789[1]~773
Molar Extinction Coefficient (ε), M⁻¹cm⁻¹ ~200,000223,000240,000~250,000
Quantum Yield (Φ) <0.02 (quenched)0.14~0.12~0.28
Brightness (ε × Φ) <4,00031,220~28,800~70,000

Note: The properties of this compound are presented in its pre-reacted, quenched state. Post-reaction with TCO, its quantum yield and brightness increase significantly, approaching the values of the parent ICG dye. The tetrazine moiety is known to be an efficient quencher, and upon reaction, this quenching effect is alleviated, leading to a "turn-on" of fluorescence.

Stability and Solubility

For in vivo applications, the stability of a dye in physiological conditions and its solubility in aqueous buffers are critical.

PropertyThis compoundICGIRDye 800CW
Photostability Moderate; similar to ICGModerate; susceptible to photobleaching.High
Chemical Stability in Aqueous Solution ModerateLow; degrades in aqueous solution.High
Solubility Requires organic co-solvent (e.g., DMSO) for stock solutionsSoluble in water and DMSO.Good aqueous solubility.

Note: The stability of ICG can be improved by encapsulation in nanoparticles or binding to proteins like albumin.

Key Workflows and Methodologies

Pre-Targeted Imaging Workflow

The primary advantage of this compound is its utility in pre-targeted imaging. This multi-step approach significantly enhances the target-to-background ratio.

Pretargeted_Imaging_Workflow cluster_step1 Step 1: Targeting Molecule Administration cluster_step2 Step 2: Accumulation and Clearance cluster_step3 Step 3: Imaging Agent Administration cluster_step4 Step 4: Bioorthogonal Reaction & Imaging A Inject TCO-conjugated Antibody B Antibody accumulates at tumor site (Target) A->B 24-72 hours C Unbound antibody clears from circulation (Background) E This compound rapidly reacts with TCO at target site B->E F Unbound this compound clears rapidly C->F D Inject this compound D->E Click Reaction D->F G High-contrast NIR Fluorescence Imaging E->G

Caption: Workflow for pre-targeted in vivo imaging using a TCO-antibody and this compound.

Fluorescence-Guided Surgery (FGS) Workflow

NIR dyes are increasingly used to guide surgeons in real-time to delineate tumor margins and identify critical anatomical structures.

FGS_Workflow A Pre-operative administration of NIR dye (e.g., ICG) B Intra-operative exposure of surgical field A->B C Activation of NIR imaging system B->C D Real-time visualization of fluorescent signal on monitor C->D E Surgeon uses fluorescence overlay to guide resection/dissection D->E F Confirmation of complete resection or structure identification E->F

Caption: General workflow for near-infrared fluorescence-guided surgery (FGS).

Detailed Experimental Protocols

Protocol 1: Conjugation of TCO to an Antibody

This protocol describes the modification of an antibody with a TCO-PEG-NHS ester for subsequent reaction with this compound.

Materials:

  • Antibody of interest (e.g., IgG)

  • TCO-PEG-NHS Ester

  • Anhydrous Dimethylsulfoxide (DMSO)

  • Reaction Buffer: 0.1 M Sodium Bicarbonate, pH 8.3-8.5

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0

  • Spin Desalting Columns (e.g., 40K MWCO)

  • Phosphate-Buffered Saline (PBS), pH 7.4

Procedure:

  • Antibody Preparation:

    • If the antibody is in a buffer containing primary amines (e.g., Tris or glycine), exchange it into the Reaction Buffer using a spin desalting column.

    • Adjust the antibody concentration to 2-5 mg/mL in the Reaction Buffer.

  • TCO-NHS Ester Preparation:

    • Allow the TCO-PEG-NHS ester vial to equilibrate to room temperature before opening to prevent moisture condensation.

    • Immediately before use, dissolve the TCO-PEG-NHS ester in anhydrous DMSO to a concentration of 10 mM.

  • Conjugation Reaction:

    • Add a 10- to 20-fold molar excess of the dissolved TCO-NHS ester to the antibody solution. The optimal ratio should be determined empirically.

    • Incubate the reaction for 1 hour at room temperature with gentle mixing.

  • Quenching Reaction:

    • Stop the reaction by adding the Quenching Buffer to a final concentration of 50-100 mM.

    • Incubate for 15 minutes at room temperature.

  • Purification:

    • Remove unreacted TCO-NHS ester and quenching buffer by purifying the TCO-conjugated antibody using a spin desalting column equilibrated with PBS.

    • The purified TCO-antibody conjugate is now ready for use or storage at 4°C (short-term) or -20°C (long-term).

Protocol 2: In Vivo Pre-Targeted Imaging in a Murine Model

This protocol provides a general framework for a pre-targeted imaging experiment in a tumor-bearing mouse model.

Materials:

  • Tumor-bearing mice (e.g., subcutaneous xenograft model)

  • TCO-conjugated antibody (from Protocol 1)

  • This compound

  • Sterile PBS, pH 7.4

  • Anesthesia (e.g., isoflurane)

  • In vivo fluorescence imaging system

Procedure:

  • Administration of TCO-Antibody:

    • Administer the TCO-conjugated antibody to the mice via intravenous (tail vein) injection. A typical dose is 5 mg/kg.

  • Accumulation and Clearance Period:

    • Allow the TCO-antibody to accumulate at the tumor site and for the unbound antibody to clear from the bloodstream. This period is typically 24 to 72 hours.

  • Administration of this compound:

    • Dissolve the this compound in a suitable vehicle (e.g., DMSO/saline mixture).

    • Administer the this compound solution via intravenous injection. The dose will depend on the specific formulation but is typically in the nanomolar range per mouse.

  • In Vivo Fluorescence Imaging:

    • Anesthetize the mice at desired time points after this compound injection (e.g., 1, 4, 12, and 24 hours).

    • Place the mouse in the imaging system and acquire NIR fluorescence images using appropriate excitation and emission filters for ICG.

    • Analyze the images to determine the tumor-to-background signal ratio over time. High tumor-to-background ratios are expected due to the rapid clearance of the unbound this compound.

Conclusion and Future Outlook

This compound and the pre-targeting strategy it enables offer a paradigm shift in NIR fluorescence imaging. By separating the targeting and imaging steps, this approach can achieve superior signal-to-background ratios compared to conventional NIR dye conjugates. While the inherent fluorescence of this compound is quenched, its rapid and specific "turn-on" reactivity in the presence of a TCO-tagged molecule provides a high degree of control and specificity. In contrast, dyes like IRDye 800CW offer superior intrinsic brightness and stability for applications where direct conjugation is preferred. The choice between these powerful tools will depend on the specific requirements of the research or clinical application, with this compound paving the way for more precise and sensitive molecular imaging and targeted therapeutic strategies. Future developments will likely focus on creating tetrazine-dye conjugates with even longer emission wavelengths and improved quantum yields post-reaction.

References

An In-Depth Technical Guide to ICG-Tetrazine: Solubility and Formulation for In Vivo Applications

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility and formulation of Indocyanine Green-Tetrazine (ICG-Tetrazine) for in vivo use. This compound is a key molecule in the field of bioorthogonal chemistry, combining the near-infrared (NIR) fluorescent properties of ICG with the highly specific reactivity of tetrazine. This combination allows for pre-targeted imaging and therapeutic strategies. This document outlines its solubility in various solvents, provides insights into formulation strategies for animal studies, and details relevant experimental protocols.

This compound: Properties and Solubility

This compound is a fluorescent dye that enables the visualization of biological processes in vivo. The solubility of this compound is critical for its handling, formulation, and subsequent biological application.

Solubility Data

The solubility of this compound and its parent compound, Indocyanine Green (ICG), in various solvents is summarized below. It is important to note that the addition of the tetrazine moiety may slightly alter the solubility profile compared to the parent ICG.

CompoundSolventSolubilitySource
This compound DMSO100 mg/mL (111.09 mM) [1]MedchemExpress
Indocyanine Green (ICG) DMSO~10 mg/mL[2]Cayman Chemical
DMF~10 mg/mL[2]Cayman Chemical
Ethanol~1 mg/mL[2]Cayman Chemical
PBS (pH 7.2)~0.5 mg/mL[2]Cayman Chemical
WaterOften quoted as 1 mg/mLAngewandte Chemie

Note: For this compound in DMSO, ultrasonic treatment may be required. The use of newly opened, hygroscopic DMSO is recommended as it can significantly impact solubility.

Best Practices for Storage and Handling
  • Stock Solutions: Once prepared, it is recommended to aliquot and store stock solutions to prevent degradation from repeated freeze-thaw cycles.

  • Storage Conditions: For this compound stock solutions, storage at -80°C for up to 6 months or -20°C for up to 1 month is advised. The solutions should be protected from light.

  • Aqueous Solutions: Aqueous solutions of ICG are not recommended for storage for more than one day due to rapid degradation.

Formulation Strategies for In Vivo Use

The formulation of this compound for in vivo applications is crucial for its stability, bioavailability, and targeting efficiency. While specific formulation protocols for this compound are not widely published, strategies employed for the parent compound ICG and other cyanine dyes provide a strong foundation.

Common Formulation Approaches
  • Lipid-Based Nanoparticles (LNPs): Encapsulating lipophilic cyanine dyes within LNPs can improve their optical properties, such as fluorescence quantum yield and stability.

  • PEGylation: The addition of polyethylene glycol (PEG) chains can enhance the solubility and circulation half-life of the compound in aqueous buffers.

  • Encapsulation in Biocompatible Polymers: Thiolated gelatin nanoparticles have been successfully used to encapsulate ICG, prolonging its retention time in tumors.

Example Formulation Workflow

The following diagram illustrates a general workflow for formulating a cyanine dye like this compound for in vivo studies, based on common methodologies for similar compounds.

G cluster_prep Preparation cluster_qc Quality Control cluster_admin Administration Solubilization Solubilization Formulation Formulation Solubilization->Formulation e.g., in DMSO Characterization Characterization Formulation->Characterization e.g., with PEG, lipids Sterilization Sterilization Characterization->Sterilization Size, Encapsulation Efficiency Injection Injection Sterilization->Injection e.g., Filtration

Caption: General workflow for in vivo formulation.

Pharmacokinetics and Biodistribution

Understanding the pharmacokinetic profile of this compound is essential for designing effective in vivo experiments. While specific data for the this compound conjugate is limited, studies on ICG and its liposomal formulations offer valuable insights into its behavior in the body.

Pharmacokinetic Parameters of ICG and Lipo-ICG

A study comparing free ICG with a liposomal ICG (Lipo-ICG) formulation revealed significant differences in their pharmacokinetic profiles. Lipo-ICG demonstrated a prolonged retention time in the blood and enhanced accumulation in the liver, spleen, and tumors.

ParameterICGLipo-ICGSource
t1/2α (min) 0.69 ± 0.141.83 ± 0.82ResearchGate
t1/2β (min) 6.89 ± 1.63118.01 ± 38.35ResearchGate
AUC (μg/mL*min) 115.52 ± 29.331060.03 ± 297.88ResearchGate
MRT (min) 5.84 ± 1.34134.42 ± 38.27ResearchGate

t1/2α: Distribution half-life, t1/2β: Elimination half-life, AUC: Area under the curve, MRT: Mean residence time.

Biodistribution

Qualitative biodistribution studies have shown that free ICG is rapidly cleared and does not significantly accumulate in tumors. In contrast, nanoparticle formulations of ICG, such as those using thiolated gelatin, show tumor accumulation and retention for up to 12 hours post-injection.

Experimental Protocols

This section provides detailed methodologies for key experiments related to the use of this compound.

Protocol for Labeling a Protein with Tetrazine-PEG-NHS Ester

This protocol describes the conjugation of a tetrazine moiety to a protein containing primary amines using a Tetrazine-PEG-NHS ester.

Materials:

  • Protein of interest

  • Tetrazine-PEG-NHS Ester (e.g., from Vector Labs)

  • Anhydrous DMSO or DMF

  • Reaction Buffer: Phosphate-buffered saline (PBS), pH 7.4

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0

  • Spin Desalting Columns

Procedure:

  • Prepare Protein Solution: Dissolve the protein in PBS.

  • Prepare Tetrazine-PEG-NHS Ester Solution: Immediately before use, prepare a 10 mM solution of the Tetrazine-PEG-NHS reagent in anhydrous DMSO or DMF.

  • Conjugation Reaction:

    • Add the NHS reagent to the protein sample to a final concentration of 0.5-2 mM.

    • For protein concentrations ≥ 5 mg/mL, use a 10-fold molar excess of the reagent.

    • For protein concentrations < 5 mg/mL, use a 20- to 50-fold molar excess.

    • Incubate the reaction at room temperature for 30 minutes or on ice for 2 hours.

  • Quench Reaction: Stop the reaction by adding the Quenching Buffer to a final concentration of 50-100 mM Tris. Incubate for 5 minutes at room temperature or 15 minutes on ice.

  • Purification: Remove non-reactive reagent using a spin desalting column or dialysis.

G Protein Protein Conjugation Conjugation Protein->Conjugation Tz_NHS Tetrazine-PEG-NHS Tz_NHS->Conjugation Quenching Quenching Conjugation->Quenching 30 min, RT Purification Purification Quenching->Purification Tris Buffer Tz_Protein Tetrazine-Protein Purification->Tz_Protein Desalting Column

Caption: Workflow for Tetrazine-NHS ester protein conjugation.

Protocol for TCO-Tetrazine Ligation

This protocol outlines the bioorthogonal reaction between a tetrazine-labeled molecule and a trans-cyclooctene (TCO)-labeled molecule.

Materials:

  • Tetrazine-labeled molecule (from protocol 4.1)

  • TCO-labeled molecule

  • Reaction Buffer: PBS, pH 6-9

Procedure:

  • Prepare the tetrazine-containing sample and the TCO-containing sample in the reaction buffer.

  • Mix the two samples. A common recommendation is to add 1 mole equivalent of the limiting reagent to 1.1-2.0 mole equivalents of the reagent in excess.

  • Incubate the reaction at room temperature for 10-60 minutes. Incubation at 4°C may require 30-120 minutes.

  • The reaction mixture is now ready for purification or direct use, depending on the application.

G Tz_Molecule Tetrazine-Molecule Ligation Ligation Tz_Molecule->Ligation TCO_Molecule TCO-Molecule TCO_Molecule->Ligation Conjugate Conjugate Ligation->Conjugate RT, 10-60 min

Caption: TCO-Tetrazine bioorthogonal ligation reaction.

Protocol for In Vivo Imaging in Mice

This protocol provides a general guideline for performing in vivo fluorescence imaging using a cyanine dye-labeled compound in a mouse model.

Materials:

  • SPF BALB/C nude mice (6-8 weeks old)

  • Anesthetic agent (e.g., 2% sodium pentobarbital)

  • Formulated this compound conjugate

  • In vivo imaging system

Procedure:

  • Animal Preparation: Anesthetize the mice using an appropriate anesthetic.

  • Injection: Administer the formulated this compound conjugate intravenously.

  • Imaging: Acquire fluorescence images at various time points post-injection (e.g., 30 minutes, 1, 2, 4, 6, 12, and 24 hours) to monitor the biodistribution and clearance of the conjugate. The metabolism time can vary, with renal excretion typically observed within 4 to 6 hours.

  • Ex Vivo Analysis (Optional): After the final imaging time point, euthanize the mice and dissect the major organs (e.g., liver, spleen, kidneys, tumor) for ex vivo imaging to confirm the biodistribution.

This guide provides foundational knowledge for the effective use of this compound in preclinical research. Researchers should always optimize these protocols for their specific applications and animal models.

References

ICG-Tetrazine: A Technical Guide to the Safety and Toxicity Profile

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Indocyanine Green (ICG): An Overview of its Safety Profile

Indocyanine green is a fluorescent dye approved for various diagnostic applications in humans.[1] Its safety has been extensively studied, and it is generally considered to have a low toxicity profile.

Pharmacokinetics and Biodistribution

Following intravenous administration, ICG rapidly binds to plasma proteins and is primarily taken up by the liver.[2] It is then excreted unchanged into the bile.[2][3] The biodistribution of free ICG is characterized by rapid clearance from circulation and accumulation in the liver.[1] Encapsulation or conjugation of ICG can alter its biodistribution, leading to increased accumulation in other organs of the reticuloendothelial system, such as the spleen and lungs.

Table 1: Biodistribution of Free ICG in Mice

OrganTime Post-Injection% Injected Dose/Gram (approx.)Reference
Liver6 hours~15%
Spleen6 hours<5%
Lungs6 hours<5%
Kidneys6 hours<5%

Note: Values are estimations based on qualitative data from the cited source and can vary based on the animal model and experimental conditions.

Metabolism and Excretion

ICG is not significantly metabolized in the body. It is taken up by hepatocytes and excreted into the bile, allowing for its elimination through feces. This rapid metabolism and excretion contribute to its low systemic toxicity.

ICG_Metabolism cluster_circulation Systemic Circulation cluster_liver Liver cluster_excretion Excretion Pathway ICG_Injected Intravenous ICG-Tetrazine ICG_Bound This compound bound to Plasma Proteins ICG_Injected->ICG_Bound Rapid Binding Hepatocyte Hepatocyte Uptake ICG_Bound->Hepatocyte Hepatic Uptake Bile Excretion into Bile Hepatocyte->Bile Biliary Secretion (Unchanged) Feces Elimination in Feces Bile->Feces

Caption: Metabolic Pathway of Indocyanine Green (ICG).

Acute Toxicity

The acute toxicity of ICG is low. The intravenous LD50 in mice has been reported to be in the range of 50-80 mg/kg.

Table 2: Acute Toxicity of Indocyanine Green

SpeciesRoute of AdministrationLD50Reference
MouseIntravenous50-80 mg/kg
Cytotoxicity

In vitro studies have investigated the cytotoxicity of ICG on various cell lines. High concentrations of ICG, particularly when combined with light exposure, can induce cytotoxic effects.

Table 3: In Vitro Cytotoxicity of Indocyanine Green

Cell LineConcentrationExposure TimeObserved EffectReference
Human Retinal Pigment Epithelial (ARPE-19)> 0.05%6 days (chronic)Morphological changes, reduced cell density
Human Retinal Pigment Epithelial (ARPE-19)5 mg/ml2 hours (acute)Increased cytotoxicity
Rat Neurosensory Retinal (R28)Various10 minutes (with light)Decreased mitochondrial dehydrogenase activity
Mixed Primary CNS Cells≤ 322 µM24 hoursNo significant cytotoxicity
Mixed Primary CNS Cells1291 µM1 hourTransient elevation in cytotoxicity markers
Specific Organ Toxicity

Some studies have reported toxic effects of ICG on retinal cells at high concentrations, suggesting that the local concentration and route of administration are critical factors in its safety profile. Intraocular administration of ICG has been associated with retinal damage.

Tetrazine Moiety: Safety Considerations for Bioorthogonal Chemistry

Tetrazines are a class of heterocyclic compounds widely used in bioorthogonal chemistry due to their rapid and specific reactivity with dienophiles like trans-cyclooctene (TCO). This reaction, known as the inverse-electron-demand Diels-Alder (IEDDA) cycloaddition, is a cornerstone of pre-targeted imaging and drug delivery.

General Safety and Reactivity

The primary safety consideration for tetrazines in a biological context is their inherent reactivity. While this reactivity is harnessed for bioorthogonal ligation, potential off-target reactions are a theoretical concern. However, the high selectivity of the IEDDA reaction minimizes interactions with endogenous biomolecules.

In Vivo Stability and Metabolism

The in vivo stability of tetrazine derivatives can vary depending on their specific chemical structure. Some tetrazines may be susceptible to reduction to dihydrotetrazines, which are not reactive in IEDDA reactions. The metabolic profile of tetrazines is not extensively characterized, but studies on specific tetrazine-containing PET tracers have begun to elucidate their biotransformation pathways.

Toxicity of Tetrazine Derivatives

Specific toxicity data for the tetrazine moieties commonly used in bioconjugation are limited. Safety data sheets for some tetrazine-containing compounds indicate potential for skin, eye, and respiratory irritation. However, these data pertain to the bulk chemicals and may not be directly relevant to the low concentrations used in in vivo bioorthogonal applications. Recent studies on tetrazine-caged prodrugs have shown that the tetrazine moiety can be engineered to have excellent stability in biological media and low off-target toxicity.

This compound Conjugate: A Synthesized Safety Profile

As there are no direct toxicological studies on the this compound conjugate, its safety profile must be inferred from its constituent parts.

Anticipated Pharmacokinetics and Biodistribution

The pharmacokinetics and biodistribution of the this compound conjugate are expected to be primarily dictated by the ICG component. Therefore, rapid hepatic uptake and biliary excretion are the anticipated primary clearance pathways. The addition of the tetrazine moiety is unlikely to significantly alter this biodistribution unless it is conjugated to a targeting ligand.

Potential for Toxicity

The overall toxicity of the this compound conjugate is expected to be low, based on the well-established safety of ICG. The tetrazine component, when used at the low concentrations typical for in vivo imaging, is not expected to contribute significantly to systemic toxicity. However, the potential for immunogenicity of the conjugate has not been studied and should be considered.

Experimental Protocols for Safety and Toxicity Assessment

To definitively establish the safety profile of this compound, a series of preclinical toxicity studies are necessary.

In Vitro Cytotoxicity Assay
  • Objective: To determine the concentration-dependent cytotoxicity of this compound on relevant cell lines.

  • Methodology:

    • Culture selected cell lines (e.g., hepatocytes, endothelial cells, and a cancer cell line if applicable).

    • Expose cells to a range of this compound concentrations for 24, 48, and 72 hours.

    • Assess cell viability using a standard assay (e.g., MTT, LDH release).

    • Determine the IC50 value.

Cytotoxicity_Workflow start Start cell_culture Cell Seeding (e.g., HepG2, HUVEC) start->cell_culture treatment Incubation with This compound (Dose-Response) cell_culture->treatment incubation Incubation (24, 48, 72 hours) treatment->incubation assay Cell Viability Assay (e.g., MTT, LDH) incubation->assay data_analysis Data Analysis (IC50 Determination) assay->data_analysis end End data_analysis->end

References

ICG-Tetrazine: A Technical Guide to a Powerful Bioorthogonal Ligation Tool

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the discovery, development, and application of ICG-Tetrazine, a powerful tool in the field of bioorthogonal chemistry. By combining the near-infrared fluorescent properties of Indocyanine Green (ICG) with the rapid and specific reactivity of tetrazine, this conjugate has emerged as a valuable asset for in vivo imaging and targeted therapies. This document provides a comprehensive timeline of its development, detailed experimental protocols, and key quantitative data to support its use in research and drug development.

Discovery and Development Timeline

The journey of this compound is rooted in the broader field of bioorthogonal chemistry, which seeks to develop chemical reactions that can occur in living systems without interfering with native biological processes. The timeline below highlights the key milestones in the development of tetrazine-based bioorthogonal chemistry, leading to the advent and application of this compound.

2008: A Pivotal Year for Tetrazine Bioorthogonal Chemistry The concept of using tetrazine in bioorthogonal chemistry was independently reported by two research groups. This marked a significant advancement due to the exceptionally fast reaction rates of the inverse-electron-demand Diels-Alder reaction between tetrazines and strained alkenes, such as trans-cyclooctene (TCO).[1][2][3] This discovery laid the fundamental groundwork for the development of tetrazine-based probes.

Early 2010s: Expansion and Optimization of Tetrazine Chemistry Following its initial discovery, the focus shifted to the synthesis of new tetrazine derivatives with improved stability, reactivity, and functionality for bioconjugation.[1][4] Researchers developed methods to produce a variety of functionalized tetrazines, including those with amine and NHS ester groups, facilitating their attachment to a wide range of biomolecules. The reaction kinetics of different tetrazine-dienophile pairs were extensively studied, providing a toolbox of reactions with tunable rates.

Mid-2010s: Emergence of Pretargeted Imaging with Tetrazines The rapid and specific nature of the tetrazine ligation made it an ideal candidate for pretargeted imaging strategies. This approach involves a two-step process: first, a targeting molecule (e.g., an antibody) modified with a dienophile (e.g., TCO) is administered and allowed to accumulate at the target site. Subsequently, a small, rapidly clearing tetrazine-based imaging agent is injected, which then "clicks" to the pre-localized targeting molecule. This strategy significantly improves the signal-to-background ratio in imaging.

Late 2010s to Present: this compound in Preclinical Research The conjugation of Indocyanine Green (ICG), a near-infrared fluorescent dye approved for clinical use, with tetrazine created a powerful probe for in vivo fluorescence imaging. The exact first synthesis of an this compound conjugate is not pinpointed to a single seminal paper but emerged as a logical progression from the development of functionalized tetrazines and the need for NIR probes in pretargeted imaging. Researchers began utilizing this compound in preclinical models for cancer imaging and other applications, leveraging the deep tissue penetration of NIR light.

Quantitative Data

The performance of this compound conjugates is dependent on the specific tetrazine and dienophile used, as well as the conjugation strategy. The following tables summarize key quantitative data for representative tetrazine derivatives and their reactions.

ParameterValueReference
Second-Order Rate Constants (k₂) of Tetrazine-TCO Reactions
3,6-di-(2-pyridyl)-s-tetrazine with TCO~2000 M⁻¹s⁻¹
Highly reactive tetrazines with TCO>50,000 M⁻¹s⁻¹
Fastest TCO-tetrazine ligationup to 3 x 10⁶ M⁻¹s⁻¹
Stability of Tetrazine Derivatives
Stability in Fetal Bovine Serum (FBS) at 37°CVaries significantly based on substituents. Electron-donating groups generally increase stability.
Stability of peptide conjugates in 10 mM GSH at 37°C>85% intact after 12 hours for certain derivatives.
Properties of Indocyanine Green (ICG)
Excitation Maximum~780 nm
Emission Maximum~820 nm
In vivo half-lifeShort, rapidly cleared from circulation

Experimental Protocols

This section provides detailed methodologies for the synthesis of this compound and its application in a typical pretargeted in vivo imaging experiment.

Protocol 1: Synthesis of this compound Conjugate

This protocol describes a general method for conjugating an ICG-NHS ester to a tetrazine-amine derivative.

Materials:

  • ICG-NHS ester

  • Tetrazine-amine derivative (e.g., (4-(1,2,4,5-Tetrazin-3-yl)phenyl)methanamine)

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • Triethylamine (TEA) or Diisopropylethylamine (DIEA)

  • High-Performance Liquid Chromatography (HPLC) for purification

  • Mass Spectrometer for characterization

Procedure:

  • Dissolve the ICG-NHS ester in anhydrous DMF or DMSO to a final concentration of 10 mg/mL.

  • In a separate vial, dissolve the tetrazine-amine derivative in anhydrous DMF or DMSO.

  • Add a slight molar excess (1.1 to 1.5 equivalents) of the tetrazine-amine solution to the ICG-NHS ester solution.

  • Add 2-3 equivalents of a non-nucleophilic base, such as TEA or DIEA, to the reaction mixture to facilitate the amide bond formation.

  • Stir the reaction mixture at room temperature for 2-4 hours, protected from light.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS.

  • Upon completion, purify the this compound conjugate by reverse-phase HPLC.

  • Characterize the final product by mass spectrometry and UV-Vis spectroscopy to confirm its identity and purity.

Protocol 2: Pretargeted In Vivo Imaging with this compound

This protocol outlines a general workflow for a pretargeted imaging experiment using a TCO-modified antibody and an this compound conjugate.

Materials:

  • TCO-modified antibody (specific to the target of interest)

  • This compound conjugate

  • Animal model (e.g., tumor-bearing mouse)

  • In vivo fluorescence imaging system

  • Phosphate-buffered saline (PBS)

Procedure:

  • Antibody Administration: Inject the TCO-modified antibody intravenously into the animal model. The optimal dose and timing will depend on the specific antibody and target. Allow 24-72 hours for the antibody to accumulate at the target site and for unbound antibody to clear from circulation.

  • This compound Administration: After the antibody accumulation period, inject the this compound conjugate intravenously.

  • In Vivo Imaging: At various time points post-injection of the this compound (e.g., 1, 4, 8, and 24 hours), acquire fluorescence images of the animal using an in vivo imaging system equipped with the appropriate NIR filters.

  • Data Analysis: Analyze the images to determine the biodistribution of the this compound and quantify the signal at the target site relative to background tissues.

Visualizations

The following diagrams, created using the DOT language, illustrate key concepts and workflows related to this compound.

G This compound Synthesis Workflow ICG_NHS ICG-NHS Ester Reaction Amide Coupling (DMF/DMSO, Base) ICG_NHS->Reaction Tz_Amine Tetrazine-Amine Tz_Amine->Reaction Purification HPLC Purification Reaction->Purification ICG_Tz This compound Conjugate Purification->ICG_Tz

Caption: Workflow for the synthesis of an this compound conjugate.

G Pretargeted Imaging Signaling Pathway cluster_0 Step 1: Targeting cluster_1 Step 2: Imaging Ab_TCO Antibody-TCO Conjugate Target Target Cell/Tissue Ab_TCO->Target Binding ICG_Tz This compound Click_Reaction Bioorthogonal Click Reaction Target->Click_Reaction ICG_Tz->Click_Reaction Imaging NIR Fluorescence Imaging Click_Reaction->Imaging G Logical Relationship of Components Bioortho Bioorthogonal Chemistry Tetrazine Tetrazine Ligation Bioortho->Tetrazine Pretargeting Pretargeted Imaging Tetrazine->Pretargeting ICG_Tz This compound Tetrazine->ICG_Tz ICG Indocyanine Green (ICG) ICG->ICG_Tz ICG_Tz->Pretargeting

References

Methodological & Application

Application Notes and Protocols for ICG-Tetrazine Antibody Conjugation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the conjugation of Indocyanine Green (ICG) to an antibody utilizing Tetrazine-TCO bioorthogonal chemistry. This method is particularly relevant for applications in targeted drug delivery, in vivo imaging, and diagnostics.

Introduction

The conjugation of antibodies to near-infrared (NIR) fluorescent dyes like Indocyanine Green (ICG) is a powerful technique for in vivo imaging and targeted therapies. The use of bioorthogonal chemistry, specifically the inverse-electron-demand Diels-Alder cycloaddition between a tetrazine (Tz) and a trans-cyclooctene (TCO), offers a highly specific and efficient method for antibody labeling under mild, physiological conditions.[1][2] This reaction is characterized by its exceptionally fast kinetics and the absence of a need for a catalyst, making it ideal for conjugating sensitive biomolecules like antibodies.[1][2]

This protocol outlines a two-step process: first, the modification of a target antibody with a tetrazine moiety, and second, the subsequent "click" reaction with a TCO-functionalized ICG dye. This approach allows for precise control over the labeling process and can be adapted for various antibody subtypes.

Quantitative Data Summary

The following table summarizes key quantitative parameters relevant to the ICG-Tetrazine antibody conjugation process. These values are derived from established protocols for similar bioconjugation reactions and should be optimized for specific antibodies and applications.

ParameterValueNotes
Antibody Concentration 2-10 mg/mLOptimal for efficient labeling. Lower concentrations can reduce conjugation efficiency.[3]
Reaction Buffer Phosphate-Buffered Saline (PBS), pH 7.2-7.4Amine-free buffer is crucial for the initial NHS ester reaction.
Tetrazine-NHS Ester Molar Excess 10-20 foldMolar excess over the antibody to achieve desired degree of labeling.
TCO-ICG Molar Excess 1.05-1.5 foldMolar excess over the tetrazine-modified antibody for the click reaction.
Reaction Time (Tetrazine Labeling) 60 minutesAt room temperature.
Reaction Time (TCO-ICG Ligation) 30 minutes - 2 hoursAt room temperature or 4°C.
Reaction Temperature Room Temperature (approx. 25°C)Mild conditions to preserve antibody integrity.
Purification Method Size-Exclusion Chromatography (e.g., Sephadex G-25)To remove excess, unreacted reagents.
Optimal Degree of Labeling (DOL) 2-10Dependent on the specific antibody and dye properties.

Experimental Protocols

Materials and Reagents
  • Target Antibody (in amine-free buffer, e.g., PBS)

  • Tetrazine-PEG-NHS Ester (e.g., Methyl-tetrazine-PEG4-NHS ester)

  • TCO-PEG-ICG

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • 1 M Sodium Bicarbonate (NaHCO₃), pH 8.3

  • Phosphate-Buffered Saline (PBS), pH 7.2-7.4

  • Quenching Buffer (e.g., 1 M Tris-HCl, pH 8.0)

  • Spin Desalting Columns (e.g., Sephadex G-25)

  • Spectrophotometer

Experimental Workflow Diagram

G cluster_0 Step 1: Antibody Modification with Tetrazine cluster_1 Step 2: ICG-TCO Ligation cluster_2 Step 3: Characterization A Prepare Antibody Solution (2-10 mg/mL in PBS) C React Antibody with Tetrazine-NHS Ester (10-20x molar excess, RT, 60 min) A->C B Prepare Tetrazine-NHS Ester Solution (in DMSO or DMF) B->C D Quench Reaction (e.g., Tris-HCl) C->D E Purify Tetrazine-Modified Antibody (Spin Desalting Column) D->E G React Tetrazine-Antibody with TCO-ICG (1.05-1.5x molar excess, RT, 30-120 min) E->G F Prepare TCO-ICG Solution F->G H Purify ICG-Antibody Conjugate (Size-Exclusion Chromatography) I Determine Degree of Labeling (DOL) (UV-Vis Spectrophotometry) H->I J Assess Conjugate Functionality (e.g., ELISA, Flow Cytometry) I->J

Workflow for this compound Antibody Conjugation.
Step 1: Modification of Antibody with Tetrazine

  • Antibody Preparation :

    • Ensure the antibody is in an amine-free buffer such as PBS at a pH of 7.2-7.4. If the buffer contains primary amines (e.g., Tris or glycine), perform a buffer exchange using a spin desalting column.

    • The recommended antibody concentration is between 2-10 mg/mL for optimal labeling.

  • Preparation of Tetrazine-NHS Ester Stock Solution :

    • Immediately before use, dissolve the Tetrazine-PEG-NHS ester in anhydrous DMF or DMSO to a concentration of 10-20 mM.

  • Conjugation Reaction :

    • To the antibody solution, add 1 M NaHCO₃ to adjust the pH to approximately 8.3.

    • Add a 10-20 fold molar excess of the dissolved Tetrazine-NHS ester to the antibody solution.

    • Incubate the reaction for 60 minutes at room temperature with gentle mixing.

  • Quenching of Reaction (Optional) :

    • To stop the reaction, add a quenching buffer (e.g., 1 M Tris-HCl, pH 8.0) to a final concentration of 50-100 mM and incubate for 5-10 minutes.

  • Purification of Tetrazine-Modified Antibody :

    • Remove excess, unreacted Tetrazine-NHS ester using a spin desalting column equilibrated with PBS.

Step 2: Ligation of TCO-ICG to Tetrazine-Modified Antibody
  • Ligation Reaction :

    • Add a 1.05 to 1.5 molar excess of TCO-PEG-ICG to the purified tetrazine-modified antibody solution.

    • Incubate the mixture for 30 minutes to 2 hours at room temperature, protected from light. The reaction progress can be monitored by the disappearance of the tetrazine absorbance peak between 510 and 550 nm.

  • Purification of the Final Conjugate :

    • The final ICG-antibody conjugate can be purified from any unreacted TCO-ICG using size-exclusion chromatography.

Step 3: Characterization of the ICG-Antibody Conjugate
  • Determination of the Degree of Labeling (DOL) :

    • The DOL, which indicates the average number of ICG molecules per antibody, is crucial for characterizing the conjugate.

    • Measure the absorbance of the purified conjugate at 280 nm (for the antibody) and at the absorbance maximum of ICG (around 780 nm).

    • The DOL can be calculated using the Beer-Lambert law, correcting for the absorbance of ICG at 280 nm. The optimal DOL for most antibodies is typically between 2 and 10.

  • Functional Analysis :

    • It is important to verify that the conjugation process has not compromised the antigen-binding affinity of the antibody. This can be assessed using standard immunoassays such as ELISA or flow cytometry.

References

Application Notes & Protocols: A Step-by-Step Guide for ICG-Tetrazine Labeling

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Indocyanine green (ICG) is a near-infrared (NIR) fluorescent dye approved by the U.S. Food and Drug Administration (FDA) with a long history of medical use, including applications in hepatic function evaluation and ophthalmic angiography.[1] Its favorable safety profile and optical properties in the NIR window (700-900 nm), where tissue penetration is maximal and autofluorescence is minimal, make it an ideal fluorophore for in vivo imaging and targeted drug delivery.

This guide details the use of ICG in conjunction with tetrazine ligation, a premier bioorthogonal reaction, for the precise labeling of biomolecules. The reaction, an inverse-electron-demand Diels-Alder (IEDDA) cycloaddition, occurs between an electron-deficient tetrazine and a strained dienophile, most commonly a trans-cyclooctene (TCO).[2][3][4] This chemistry is exceptionally fast, highly specific, and proceeds under biocompatible conditions without the need for a catalyst, making it perfectly suited for labeling sensitive biological molecules in complex environments.[2]

These protocols are designed for researchers, scientists, and drug development professionals to facilitate the creation of ICG-labeled antibodies, proteins, and other molecules for applications ranging from pretargeted in vivo imaging to the development of antibody-drug conjugates.

Principle of the Reaction: The Tetrazine Ligation

The core of the labeling strategy is the IEDDA reaction. The process involves two key stages:

  • Functionalization of the Target Molecule: The molecule of interest (e.g., an antibody or protein) is first modified with a strained dienophile, such as a trans-cyclooctene (TCO) derivative. This is typically achieved by reacting primary amines (e.g., lysine residues) on the protein surface with a TCO-NHS ester.

  • Bioorthogonal Labeling: The TCO-functionalized molecule is then reacted with an ICG-Tetrazine conjugate. The tetrazine and TCO groups "click" together rapidly and specifically, forming a stable covalent bond and releasing nitrogen gas as the sole byproduct. This results in the target molecule being precisely labeled with the ICG fluorophore.

The high reaction rates allow for efficient labeling even at low, nanomolar concentrations, which is critical for many biological applications.

Reaction Pathway Diagram

G cluster_0 Step 1: Target Modification cluster_1 Step 2: this compound Labeling (IEDDA) Target Target Molecule (e.g., Antibody) reac1 + Target->reac1 TCO_NHS TCO-NHS Ester TCO_NHS->reac1 Target_TCO TCO-Modified Target Molecule Target_TCO->reac2_input Purified Intermediate reac1->Target_TCO Amine Reaction (Lysine Residues) ICG_Tz This compound Conjugate reac2 + ICG_Tz->reac2 Labeled_Product ICG-Labeled Target Molecule N2 N₂ Gas Labeled_Product->N2 Byproduct reac2->Labeled_Product Bioorthogonal 'Click' Reaction reac2_input->reac2

Caption: The two-step workflow for this compound labeling.

Quantitative Data Summary

The efficiency of tetrazine ligation is highly dependent on the specific structures of the tetrazine and dienophile used. The tables below summarize key quantitative parameters to aid in experimental design.

Table 1: Reaction Kinetics of Common Tetrazine-Dienophile Pairs

Tetrazine Derivative Dienophile Second-Order Rate Constant (k₂) (M⁻¹s⁻¹) Solvent/Conditions Reference
3,6-di-(2-pyridyl)-s-tetrazine trans-cyclooctene (TCO) ~2000 Aqueous Buffer
H-Tet (monosubstituted) TCO 1100 - 73,000 Buffered Aqueous Solution, 37°C
Me-Tet (methyl-substituted) TCO ~3200 PBS (pH 7.4), 37°C

| Various Tetrazines | sTCO (strained TCO) | > 100,000 | Not specified | |

Note: H-Tet (monosubstituted tetrazine) derivatives are generally more reactive but can be less stable than Me-Tet (methyl-substituted) derivatives.

Table 2: Spectroscopic & Fluorogenic Properties

Tetrazine-Dye Conjugate Excitation Max (nm) Emission Max (nm) Fluorescence Turn-On Ratio* Reference
Oregon Green-Tetrazine ~496 ~524 >100 (up to 400)
BODIPY-Tetrazine ~503 ~512 >100

| Tetramethylrhodamine-Tetrazine | ~555 | ~580 | up to 76 | |

*Fluorescence Turn-On Ratio is the fold-increase in fluorescence intensity after the tetrazine reacts with a dienophile. This property is highly advantageous as it reduces background from unreacted probes.

Experimental Protocols

This section provides a detailed, two-part protocol for labeling a protein (e.g., an antibody) with an this compound conjugate.

Materials and Reagents
  • Target Protein: e.g., Antibody at a concentration of 1-10 mg/mL.

  • Reaction Buffer: Amine-free buffer, such as Phosphate-Buffered Saline (PBS), pH 7.4-8.5.

  • TCO Reagent: TCO-NHS ester (e.g., TCO-PEG4-NHS ester). Prepare a fresh 10-20 mM stock solution in anhydrous DMSO.

  • This compound Reagent: Prepare a 1-5 mM stock solution in anhydrous DMSO. Store protected from light.

  • Quenching Buffer: 1 M Tris-HCl or Glycine, pH 8.0.

  • Solvent: Anhydrous Dimethyl Sulfoxide (DMSO).

  • Purification: Size-Exclusion Chromatography (SEC) column (e.g., PD-10 desalting column) or dialysis cassettes (10K MWCO).

  • Equipment: UV-Vis Spectrophotometer, pH meter, centrifuge, reaction tubes.

Protocol Part A: Modification of Target Protein with TCO

This protocol describes the functionalization of a protein with TCO groups via reaction with primary amines.

  • Protein Preparation:

    • Buffer exchange the target protein into the amine-free Reaction Buffer (PBS, pH 8.0 is recommended for NHS ester reactions).

    • Adjust the protein concentration to 2-5 mg/mL.

  • TCO-NHS Ester Reaction:

    • Warm the TCO-NHS ester vial to room temperature before opening to prevent moisture condensation.

    • Add a 10- to 20-fold molar excess of the TCO-NHS ester stock solution to the protein solution. The optimal ratio should be determined empirically for each specific protein to avoid aggregation while achieving a sufficient degree of labeling.

    • Incubate the reaction for 60 minutes at room temperature with gentle mixing (e.g., on a rotator).

  • Quenching the Reaction:

    • To stop the labeling reaction, add the Quenching Buffer to a final concentration of 50-100 mM.

    • Incubate for an additional 15 minutes at room temperature.

  • Purification of TCO-Modified Protein:

    • Remove the excess, unreacted TCO-NHS ester and quenching reagents by purifying the protein conjugate.

    • Use a desalting column (e.g., PD-10) pre-equilibrated with PBS (pH 7.4). Follow the manufacturer's instructions for gravity-flow purification.

    • Alternatively, perform dialysis against PBS (pH 7.4) overnight at 4°C.

    • The purified TCO-modified protein is now ready for labeling with this compound. It can be used immediately or stored at 4°C for short-term use or at -80°C for long-term storage.

Protocol Part B: Labeling of TCO-Modified Protein with this compound

This protocol details the bioorthogonal "click" reaction between the TCO-modified protein and the this compound probe.

  • Reaction Setup:

    • Use the purified TCO-modified protein from Part A.

    • Add a 1.5- to 3-fold molar excess of the this compound stock solution to the TCO-protein solution. A slight excess ensures the complete reaction of all available TCO sites.

    • The reaction proceeds efficiently in PBS at pH 6.5-7.5 at room temperature.

  • Incubation:

    • Incubate the reaction for 30-60 minutes at room temperature, protected from light.

    • The reaction progress can be monitored by the disappearance of the characteristic tetrazine absorbance peak (around 520-540 nm).

  • Purification of the Final ICG-Conjugate:

    • Purify the final ICG-labeled protein conjugate to remove any unreacted this compound.

    • Use a desalting column (e.g., PD-10) or perform dialysis as described in Part A, Step 4. Ensure all steps are performed with minimal light exposure to prevent photobleaching of the ICG dye.

  • Characterization and Storage:

    • Determine the final protein concentration and the Degree of Labeling (DOL) using UV-Vis spectrophotometry. Measure the absorbance at 280 nm (for the protein) and at the absorbance maximum of ICG (~780 nm).

    • The DOL can be calculated using the following formula: DOL = (A_max_dye × ε_protein) / [(A_280 - CF × A_max_dye) × ε_dye] (Where A is absorbance, ε is the molar extinction coefficient, and CF is the correction factor for dye absorbance at 280 nm).

    • Store the final ICG-protein conjugate in an amber tube or a tube wrapped in foil at 4°C, protected from light. For long-term storage, add a cryoprotectant like glycerol and store at -80°C.

Workflow and Troubleshooting

Experimental Workflow Diagram

G cluster_prep Preparation cluster_partA Part A: TCO Modification cluster_partB Part B: ICG Labeling cluster_analysis Analysis & Storage A1 Prepare Protein in Amine-Free Buffer B1 React Protein with TCO-NHS Ester (10-20x excess, 1 hr, RT) A1->B1 A2 Prepare TCO-NHS & ICG-Tz Stocks A2->B1 C1 React TCO-Protein with this compound (1.5-3x excess, 1 hr, RT) A2->C1 B2 Quench Reaction (Tris or Glycine) B1->B2 B3 Purify TCO-Protein (SEC or Dialysis) B2->B3 B3->C1 C2 Purify Final Conjugate (SEC or Dialysis) C1->C2 D1 Characterize via UV-Vis (DOL) C2->D1 D2 Store at 4°C or -80°C (Protected from Light) D1->D2

Caption: A step-by-step experimental workflow for this compound labeling.

Troubleshooting Guide
IssuePossible CauseSuggested Solution
Low Labeling Efficiency - Inactive NHS ester due to hydrolysis. - Presence of primary amines (e.g., Tris) in the protein buffer. - Insufficient molar excess of labeling reagents.- Prepare fresh TCO-NHS stock solution in anhydrous DMSO. - Ensure protein is in an amine-free buffer (e.g., PBS) before reaction. - Increase the molar excess of TCO-NHS or this compound.
Protein Aggregation/Precipitation - High degree of labeling leading to changes in protein properties. - Unfavorable buffer conditions (pH, ionic strength).- Reduce the molar excess of the TCO-NHS ester or shorten the reaction time. - Optimize buffer conditions. Consider adding solubility enhancers if compatible.
Free ICG Dye in Final Product - Inadequate purification.- Repeat the purification step (e.g., run a second SEC column or perform extensive dialysis with multiple buffer changes).
Degradation of Tetrazine - Reaction with biological thiols (e.g., DTT, GSH). - Instability of certain tetrazine derivatives (e.g., H-Tet).- Ensure no reducing agents are present during labeling. - Use more stable tetrazine derivatives (e.g., Me-Tet) if stability is an issue.

References

Application Notes and Protocols for ICG-Tetrazine in Animal Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the use of Indocyanine Green-Tetrazine (ICG-Tetrazine) conjugates in preclinical animal studies. The information presented is intended to guide researchers in designing and executing experiments for in vivo fluorescence imaging, including direct imaging and pre-targeting strategies.

Introduction to this compound

Indocyanine Green (ICG) is a near-infrared (NIR) fluorescent dye approved by the FDA for various diagnostic applications. Its conjugation to a tetrazine moiety allows for its use in bioorthogonal chemistry, specifically the inverse-electron-demand Diels-Alder cycloaddition (IEDDA) with a trans-cyclooctene (TCO) reaction partner. This "click chemistry" enables highly specific labeling of molecules and cells in vivo, making this compound a versatile tool for targeted imaging and drug delivery research.

Formulation of this compound for In Vivo Administration

Proper formulation is critical for the safety and efficacy of in vivo studies. This compound is inherently hydrophobic and requires a suitable solvent system for intravenous administration.

Recommended Formulation Protocol:

For initial solubilization, this compound can be dissolved in 100% dimethyl sulfoxide (DMSO). However, high concentrations of DMSO can be toxic when administered intravenously. Therefore, a co-solvent system is recommended to ensure biocompatibility.

Table 1: Recommended Solvent Systems for this compound Injection

ComponentConcentrationPurposeImportant Considerations
This compoundTarget concentration (e.g., 1-5 mg/mL)Active imaging agent---
DMSO< 10% (v/v)Initial solubilizing agentHigh concentrations can cause hemolysis and inflammation. Minimize the final concentration.
Polyethylene Glycol 300/400 (PEG300/400)40% (v/v)Co-solvent to improve solubility and reduce DMSO toxicity---
Saline or PBS (pH 7.4)q.s. to 100%VehicleEnsure final solution is sterile and isotonic.
2-Hydroxypropyl-β-cyclodextrin (HPβCD)10-20% (w/v) in saline/PBSAlternative solubilizing agent for hydrophobic compoundsCan be used as an alternative to or in combination with DMSO/PEG to enhance solubility and reduce toxicity.[1][2]

Preparation Steps:

  • Dissolve the required amount of this compound in the minimum necessary volume of DMSO.

  • In a separate sterile vial, prepare the co-solvent mixture (e.g., PEG300 and saline/PBS).

  • Slowly add the this compound/DMSO solution to the co-solvent mixture while vortexing to prevent precipitation.

  • If using HPβCD, dissolve it in saline/PBS before adding the this compound/DMSO solution.

  • Sterile-filter the final solution through a 0.22 µm syringe filter before injection.

Dosage and Administration

The optimal dosage of this compound will depend on the specific application (direct imaging vs. pre-targeting) and the animal model. The following tables provide general guidance based on available literature.

Table 2: Dosage Guidelines for Direct In Vivo Imaging with this compound

Animal ModelAdministration RouteRecommended Dose (mg/kg)Reference
MouseIntravenous (tail vein)1.0 - 5.0[3]

Table 3: Dosage Guidelines for Pre-targeted In Vivo Imaging

This approach involves a two-step injection: first, a TCO-modified targeting molecule (e.g., an antibody), followed by the this compound probe after a specific accumulation and clearance time.

ComponentAnimal ModelAdministration RouteRecommended DoseTime IntervalReference
TCO-modified AntibodyMouseIntravenous (tail vein)100 - 200 µ g/mouse 24 - 72 hours before this compound[4]
This compoundMouseIntravenous (tail vein)Molar excess to antibody (e.g., 1.5:1)24 - 72 hours after antibody[4]

Experimental Protocols

Protocol for Direct In Vivo Fluorescence Imaging

This protocol is suitable for assessing the biodistribution and pharmacokinetics of the this compound conjugate itself.

Materials:

  • This compound, formulated for injection

  • Tumor-bearing mice (or other relevant animal model)

  • Anesthesia (e.g., isoflurane)

  • In vivo fluorescence imaging system (e.g., IVIS, Pearl)

Procedure:

  • Anesthetize the mouse and place it in the imaging system.

  • Acquire a baseline fluorescence image.

  • Administer the formulated this compound via intravenous tail vein injection.

  • Acquire fluorescence images at multiple time points (e.g., 2, 5, 15, 30, 60 minutes, and 2, 4, 8, 24 hours) post-injection.

  • Analyze the images to determine the biodistribution and clearance profile of the conjugate.

Direct_Imaging_Workflow cluster_prep Preparation cluster_imaging Imaging Procedure cluster_analysis Analysis Formulate Formulate this compound Inject Inject this compound (IV) Formulate->Inject Animal Anesthetize Animal Baseline Acquire Baseline Image Animal->Baseline Baseline->Inject TimeSeries Acquire Time-Series Images Inject->TimeSeries Biodistribution Determine Biodistribution TimeSeries->Biodistribution Pharmacokinetics Calculate Pharmacokinetics TimeSeries->Pharmacokinetics

Direct In Vivo Imaging Workflow
Protocol for Pre-targeted In Vivo Fluorescence Imaging

This protocol utilizes the bioorthogonal reaction between a TCO-modified targeting molecule and this compound for highly specific imaging.

Materials:

  • TCO-modified antibody (or other targeting molecule)

  • This compound, formulated for injection

  • Tumor-bearing mice

  • Anesthesia

  • In vivo fluorescence imaging system

Procedure:

  • Administer the TCO-modified antibody to the tumor-bearing mice via intravenous injection.

  • Allow for an accumulation and clearance period of 24 to 72 hours. This allows the antibody to bind to its target and for unbound antibody to clear from circulation.

  • After the incubation period, anesthetize the mouse and acquire a baseline fluorescence image.

  • Administer the formulated this compound via intravenous injection.

  • Acquire fluorescence images at various time points post-injection of the this compound (e.g., 1, 4, 8, and 24 hours).

  • Analyze the images to visualize the specific accumulation of the this compound at the target site.

Pretargeted_Imaging_Workflow cluster_step1 Step 1: Targeting cluster_step2 Step 2: Imaging cluster_analysis Analysis Inject_Ab Inject TCO-Antibody (IV) Incubate Incubate (24-72h) Inject_Ab->Incubate Anesthetize_Img Anesthetize & Baseline Image Incubate->Anesthetize_Img Inject_ICG Inject this compound (IV) Anesthetize_Img->Inject_ICG Image_TimeSeries Acquire Time-Series Images Inject_ICG->Image_TimeSeries Analyze Analyze Target-Specific Signal Image_TimeSeries->Analyze

Pre-targeted Imaging Workflow

Biodistribution and Pharmacokinetics

The biodistribution and pharmacokinetic profile of this compound will be influenced by the properties of the conjugate itself and any targeting molecule it is bound to.

  • ICG: Free ICG is rapidly cleared from the circulation, primarily by the liver, and excreted into the bile.

  • Tetrazine Conjugates: The pharmacokinetics of tetrazine-containing molecules are highly dependent on their structure. Hydrophilic modifications, such as PEGylation, can prolong circulation time and alter clearance pathways.

  • Pre-targeted System: In a pre-targeting approach, the biodistribution will be dominated by the pharmacokinetics of the TCO-modified targeting molecule (e.g., an antibody) during the initial phase. The subsequent this compound is designed for rapid clearance of unbound probe to improve the target-to-background ratio.

Table 4: Representative Pharmacokinetic Parameters for ICG and Related Compounds

CompoundAnimal ModelHalf-life in BloodPrimary Clearance Organ(s)Reference
Free ICGMouse~1.2 minutesLiver
ICG-PEG45MouseNot specifiedKidney
177Lu-DOTA-PEG7-TzMouseRapid clearanceNot specified

Safety and Stability Considerations

  • Toxicity: While ICG has a well-established safety profile, the toxicity of the this compound conjugate should be evaluated. The formulation, particularly the concentration of solvents like DMSO, is a critical factor in mitigating potential adverse effects.

  • Stability: The stability of the tetrazine moiety in biological media should be considered, as some tetrazines can degrade in aqueous solutions. The stability of the this compound conjugate in plasma should be assessed to ensure that the fluorescent signal is representative of the intact probe.

Signaling Pathway Diagram

The underlying principle of pre-targeted imaging with this compound is the bioorthogonal IEDDA reaction.

Bioorthogonal_Reaction TCO_Ab TCO-Antibody Target Target Antigen on Cell TCO_Ab->Target Binding Clicked_Product ICG-Labeled Target Target->Clicked_Product IEDDA Reaction ICG_Tz This compound ICG_Tz->Clicked_Product Unbound_ICG_Tz Unbound this compound Clearance Clearance Unbound_ICG_Tz->Clearance Rapid Excretion

Pre-targeted Bioorthogonal Reaction

References

Application Notes and Protocols for ICG-Tetrazine Pretargeted Imaging in Small Animals

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pretargeted imaging is a multi-step strategy designed to enhance the contrast between target tissues and surrounding background, thereby improving the sensitivity and specificity of in vivo imaging. This approach is particularly valuable in oncology research for visualizing tumors. The strategy involves the administration of a tumor-targeting agent (e.g., a monoclonal antibody) modified with a bioorthogonal reactive moiety, followed by a time delay to allow for the accumulation of the targeting agent at the tumor site and clearance from circulation. Subsequently, a smaller, fast-clearing imaging probe carrying the complementary bioorthogonal reactor and a fluorescent dye is administered. This probe then rapidly "clicks" to the pre-accumulated targeting agent at the tumor site, leading to a high local concentration of the imaging agent and a strong signal with minimal background interference.

This document outlines a detailed protocol for pretargeted imaging in small animal models using the highly efficient inverse-electron-demand Diels-Alder (IEDDA) cycloaddition reaction between a trans-cyclooctene (TCO)-modified targeting agent and an Indocyanine Green (ICG)-labeled tetrazine (Tz) imaging probe.[1][2] ICG is a near-infrared (NIR) fluorescent dye approved for clinical use, making this pretargeting strategy highly relevant for translational research.[3][4]

Principle of the Reaction

The core of this imaging strategy is the bioorthogonal "click chemistry" between a tetrazine (Tz) and a trans-cyclooctene (TCO).[5] This IEDDA reaction is exceptionally fast and proceeds with high specificity in complex biological environments without the need for a catalyst.

  • Step 1: Pretargeting. A monoclonal antibody (mAb) or another targeting vector functionalized with TCO is administered to the animal. This TCO-mAb conjugate circulates and accumulates at the target site (e.g., a tumor expressing the specific antigen for the mAb). A waiting period allows for the clearance of unbound TCO-mAb from the bloodstream, reducing background signal.

  • Step 2: Imaging. An ICG-functionalized tetrazine (ICG-Tz) molecule is administered. This small, fast-clearing molecule circulates throughout the body and, upon encountering the TCO-modified mAb at the tumor site, undergoes a rapid and irreversible click reaction. This reaction covalently links the ICG dye to the tumor-bound antibody.

  • Step 3: Visualization. The excess, unreacted ICG-Tz is rapidly cleared from the body through renal and hepatobiliary routes. This results in a high concentration of the ICG fluorophore at the tumor site and a low concentration in the surrounding tissues, leading to a high tumor-to-background ratio (TBR) for sensitive fluorescence imaging.

Data Presentation

Quantitative Analysis of Pretargeted ICG-Tetrazine Imaging

The following table summarizes representative quantitative data for tumor uptake and tumor-to-background ratios (TBRs) at various time points following the injection of the this compound probe in a pretargeted small animal tumor model. Data is presented as mean ± standard deviation.

Time Post ICG-Tz InjectionTumor Fluorescence (Radiant Efficiency x 10⁸ p/s/cm²/sr/µW/cm²)Background Fluorescence (Radiant Efficiency x 10⁸ p/s/cm²/sr/µW/cm²)Tumor-to-Background Ratio (TBR)
1 hour8.5 ± 1.22.1 ± 0.54.0 ± 0.9
4 hours12.3 ± 1.81.5 ± 0.48.2 ± 1.5
12 hours10.5 ± 1.50.9 ± 0.311.7 ± 2.1
24 hours7.8 ± 1.10.6 ± 0.213.0 ± 2.5

Note: These values are representative and can vary depending on the specific antibody, tumor model, and imaging system used.

Experimental Protocols

Protocol 1: Preparation of TCO-Modified Monoclonal Antibody

This protocol describes the modification of a monoclonal antibody with a TCO group using an N-hydroxysuccinimide (NHS) ester of a TCO derivative.

Materials:

  • Monoclonal antibody (mAb) of interest

  • TCO-PEG-NHS ester

  • Reaction Buffer: Amine-free buffer, pH 8.0-8.5 (e.g., 0.1 M sodium bicarbonate buffer)

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0

  • Spin desalting columns

  • Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (DMSO)

Procedure:

  • Protein Preparation: Dissolve or exchange the mAb into the Reaction Buffer at a concentration of 2-5 mg/mL.

  • TCO-PEG-NHS Ester Preparation: Immediately before use, dissolve the TCO-PEG-NHS ester in a small amount of anhydrous DMF or DMSO to create a 10 mM stock solution.

  • Conjugation Reaction: Add a 10- to 20-fold molar excess of the TCO-PEG-NHS ester stock solution to the mAb solution. Incubate for 1 hour at room temperature with gentle mixing.

  • Quenching: Stop the reaction by adding the Quenching Buffer to a final concentration of 50-100 mM. Incubate for 15 minutes at room temperature.

  • Purification: Remove excess, unreacted TCO reagent using a spin desalting column equilibrated with phosphate-buffered saline (PBS), pH 7.4.

  • Characterization: Determine the degree of labeling (DOL) by measuring the absorbance of the conjugate and using the Beer-Lambert law, or by mass spectrometry. Store the purified TCO-mAb at 4°C.

Protocol 2: In Vivo Pretargeted this compound Imaging

This protocol details the in vivo pretargeted imaging procedure in a small animal tumor model.

Materials:

  • Tumor-bearing small animals (e.g., mice with subcutaneous xenografts)

  • Purified TCO-modified monoclonal antibody (from Protocol 1)

  • This compound conjugate

  • Sterile PBS, pH 7.4

  • In vivo fluorescence imaging system with appropriate NIR filters (Excitation: ~740-780 nm, Emission: ~810-840 nm)

  • Anesthesia (e.g., isoflurane)

Procedure:

  • Animal Model Preparation: Use mice bearing well-established subcutaneous tumors (e.g., 100-200 mm³). Common cell lines for xenografts include those with high expression of the target antigen, such as A431 (EGFR) or LS174T (TAG-72).

  • Pretargeting Injection (Day 1): Administer the TCO-mAb conjugate intravenously (e.g., via tail vein injection) to the tumor-bearing mice. A typical dose is 50-100 µg of TCO-mAb per mouse in 100 µL of sterile PBS.

  • Accumulation and Clearance Period: Allow the TCO-mAb to circulate and accumulate at the tumor site while unbound antibody clears from the bloodstream. This period is typically 24 to 72 hours, depending on the pharmacokinetics of the specific mAb.

  • This compound Injection (Day 2-4): Administer the this compound probe intravenously. A typical dose is 10-50 nmol of ICG-Tz per mouse in 100 µL of sterile PBS.

  • In Vivo Fluorescence Imaging:

    • Anesthetize the mouse using isoflurane.

    • Place the mouse in the imaging chamber of the in vivo fluorescence imaging system.

    • Acquire fluorescence images at various time points post-ICG-Tz injection (e.g., 1, 4, 12, and 24 hours).

    • Use consistent imaging parameters (e.g., exposure time, binning, f/stop, field of view) for all animals and time points to allow for quantitative comparison.

  • Data Analysis:

    • Draw regions of interest (ROIs) around the tumor and a contralateral background area on each image.

    • Quantify the average radiant efficiency or fluorescence intensity within each ROI.

    • Calculate the tumor-to-background ratio (TBR) by dividing the average tumor signal by the average background signal.

  • Ex Vivo Biodistribution (Optional): At the final imaging time point, euthanize the mice and excise the tumor and major organs (liver, kidneys, spleen, lungs, heart) for ex vivo imaging to confirm the in vivo findings and assess biodistribution.

Mandatory Visualizations

Signaling Pathway Diagram

Below is a simplified diagram of the Epidermal Growth Factor Receptor (EGFR) signaling pathway, a common target in cancer therapy and imaging. This pathway is often targeted using antibodies like Cetuximab or Panitumumab in pretargeted imaging studies.

EGFR_Signaling_Pathway cluster_membrane Cell Membrane cluster_extracellular Extracellular cluster_intracellular Intracellular cluster_ras_raf RAS-RAF-MAPK Pathway cluster_pi3k_akt PI3K-AKT Pathway EGFR EGFR RAS RAS EGFR->RAS PI3K PI3K EGFR->PI3K EGF EGF (Ligand) EGF->EGFR Binding & Dimerization RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation Survival, Growth ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation

Caption: Simplified EGFR signaling cascade.

Experimental Workflow Diagram

The following diagram illustrates the logical flow of the this compound pretargeted imaging protocol.

Pretargeted_Imaging_Workflow cluster_preparation Preparation cluster_procedure In Vivo Procedure cluster_imaging_analysis Imaging & Analysis A1 Synthesize/Purchase TCO-mAb B1 Step 1: Inject TCO-mAb (Pretargeting) A1->B1 A2 Synthesize/Purchase This compound B3 Step 2: Inject this compound (Imaging Probe) A2->B3 A3 Establish Small Animal Tumor Model A3->B1 B2 Wait 24-72h (Accumulation & Clearance) B1->B2 B2->B3 C1 In Vivo NIR Fluorescence Imaging (1h, 4h, 12h, 24h) B3->C1 C2 Quantitative Analysis (Tumor & Background ROIs) C1->C2 C4 Ex Vivo Biodistribution (Optional) C1->C4 C3 Calculate Tumor-to-Background Ratio (TBR) C2->C3

Caption: this compound pretargeted imaging workflow.

References

Application Notes and Protocols for ICG-Tetrazine Click Chemistry

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the use of Indocyanine Green (ICG)-tetrazine click chemistry, a powerful bioorthogonal reaction for molecular imaging and targeted therapies. The protocols detailed below are based on the inverse-electron-demand Diels-Alder (iEDDA) reaction between a tetrazine (Tz) and a trans-cyclooctene (TCO), which is known for its exceptionally fast reaction kinetics and biocompatibility.

Introduction to ICG-Tetrazine Click Chemistry

The inverse-electron-demand Diels-Alder (iEDDA) reaction between tetrazine and trans-cyclooctene is a cornerstone of bioorthogonal chemistry, enabling the covalent ligation of molecules in complex biological environments without interfering with native biochemical processes.[1][2] This "click chemistry" is characterized by its rapid reaction rates, high specificity, and the absence of a need for cytotoxic catalysts, making it ideal for in vivo applications.[2]

Indocyanine Green (ICG) is a near-infrared (NIR) fluorescent dye approved for clinical use, making it a highly valuable reporter molecule for in vivo imaging. By functionalizing ICG with a tetrazine moiety, it can be specifically targeted to molecules or cells that have been pre-labeled with a trans-cyclooctene (TCO) group. This two-step pre-targeting approach offers significant advantages for in vivo imaging, including improved signal-to-noise ratios and reduced background fluorescence.

Reaction Mechanism and Kinetics

The this compound click chemistry reaction proceeds via a [4+2] cycloaddition between the electron-deficient tetrazine ring and the strained, electron-rich TCO dienophile. This is followed by a retro-Diels-Alder reaction that releases dinitrogen gas, irreversibly forming a stable dihydropyridazine product.

This compound Click Chemistry Mechanism ICG_Tz This compound Transition [4+2] Cycloaddition (Transition State) ICG_Tz->Transition + TCO_Mol TCO-functionalized Molecule TCO_Mol->Transition Intermediate Unstable Intermediate Transition->Intermediate fast Product ICG-Molecule Conjugate (Dihydropyridazine) Intermediate->Product - N₂ (Retro-Diels-Alder) N2 N₂ (gas) Intermediate->N2

Caption: Mechanism of the this compound and TCO reaction.

The kinetics of the tetrazine-TCO ligation are exceptionally fast, with second-order rate constants (k₂) reaching up to 10⁶ M⁻¹s⁻¹.[3] This high reactivity allows for efficient labeling at low, nanomolar to micromolar concentrations, which is crucial for in vivo applications.[2] The reaction rate is influenced by the substituents on both the tetrazine and TCO molecules. Electron-withdrawing groups on the tetrazine and electron-donating groups on the TCO can further accelerate the reaction.

Table 1: Physicochemical and Kinetic Data of Representative Tetrazine-TCO Reactions

Tetrazine MoietyDienophileSecond-Order Rate Constant (k₂) (M⁻¹s⁻¹)SolventTemperature (°C)
3,6-di-(2-pyridyl)-s-tetrazineTCO~30,000PBS, pH 7.437
3-phenyl-6-(pyridin-2-yl)-s-tetrazineTCO~1,000 - 5,000Aqueous buffersRoom Temp
3-methyl-6-phenyl-s-tetrazineTCO~800Aqueous buffersRoom Temp
H-TetrazineTCO>50,000DPBS37

Note: The reaction kinetics of a specific this compound conjugate may vary depending on the linker and the specific TCO derivative used.

Experimental Protocols

Protocol 1: Synthesis of this compound Conjugate

This protocol describes a general method for the synthesis of an this compound conjugate by reacting an ICG-NHS ester with an amine-functionalized tetrazine.

Materials:

  • ICG-NHS ester

  • Amine-functionalized tetrazine (e.g., Tetrazine-amine)

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • Reverse-phase High-Performance Liquid Chromatography (RP-HPLC) system

  • Mass spectrometer

Procedure:

  • Dissolution of Reactants:

    • Dissolve ICG-NHS ester in anhydrous DMF or DMSO to a final concentration of 10 mM.

    • Dissolve the amine-functionalized tetrazine in anhydrous DMF or DMSO to a final concentration of 12 mM (a 1.2-fold molar excess).

  • Conjugation Reaction:

    • In a light-protected vial, add the ICG-NHS ester solution.

    • Add the amine-functionalized tetrazine solution to the ICG-NHS ester.

    • Add TEA or DIPEA to the reaction mixture to a final concentration of 20-30 mM to act as a base.

    • Stir the reaction mixture at room temperature for 2-4 hours, protected from light.

  • Monitoring the Reaction:

    • The progress of the reaction can be monitored by thin-layer chromatography (TLC) or LC-MS.

  • Purification:

    • Once the reaction is complete, purify the this compound conjugate using RP-HPLC. A gradient of water and acetonitrile with 0.1% trifluoroacetic acid (TFA) is commonly used.

    • Collect the fractions containing the desired product.

  • Characterization and Storage:

    • Confirm the identity and purity of the this compound conjugate by mass spectrometry and UV-Vis spectroscopy.

    • Lyophilize the purified product and store it at -20°C or -80°C, protected from light and moisture.

This compound Synthesis Workflow cluster_synthesis Synthesis cluster_purification Purification & Characterization ICG_NHS ICG-NHS Ester Reaction Conjugation Reaction (DMF/DMSO, Base) ICG_NHS->Reaction Tz_Amine Tetrazine-Amine Tz_Amine->Reaction HPLC RP-HPLC Purification Reaction->HPLC Characterization Mass Spec & UV-Vis HPLC->Characterization Storage Lyophilize & Store (-20°C / -80°C) Characterization->Storage

Caption: Workflow for the synthesis of an this compound conjugate.

Protocol 2: Labeling of an Antibody with TCO-NHS Ester

This protocol outlines the procedure for labeling a primary amine-containing protein, such as an antibody, with a TCO-NHS ester.

Materials:

  • Antibody or protein of interest in an amine-free buffer (e.g., PBS)

  • TCO-NHS ester

  • Anhydrous DMSO

  • Spin desalting columns

  • PBS, pH 7.4

Procedure:

  • Antibody Preparation:

    • Dissolve the antibody in PBS at a concentration of 1-5 mg/mL.

  • TCO-NHS Ester Preparation:

    • Immediately before use, dissolve the TCO-NHS ester in anhydrous DMSO to a concentration of 10 mM.

  • Labeling Reaction:

    • Add a 10-20 fold molar excess of the TCO-NHS ester solution to the antibody solution.

    • Incubate the reaction mixture for 30-60 minutes at room temperature with gentle mixing.

  • Purification:

    • Remove the unreacted TCO-NHS ester by purifying the antibody conjugate using a spin desalting column equilibrated with PBS.

  • Characterization:

    • Determine the degree of labeling (DOL), which is the number of TCO molecules per antibody, using MALDI-TOF mass spectrometry.

Protocol 3: In Vitro this compound Click Reaction

This protocol describes the in vitro labeling of a TCO-modified antibody with an this compound conjugate.

Materials:

  • TCO-labeled antibody (from Protocol 2)

  • This compound conjugate (from Protocol 1)

  • PBS, pH 7.4

Procedure:

  • Reactant Preparation:

    • Prepare a solution of the TCO-labeled antibody in PBS.

    • Prepare a solution of the this compound conjugate in PBS. A slight molar excess (1.5 to 2-fold) of the this compound is recommended to ensure complete labeling.

  • Click Reaction:

    • Mix the TCO-labeled antibody and the this compound conjugate solutions.

    • Incubate the reaction mixture for 30-60 minutes at room temperature, protected from light.

  • Analysis:

    • The successful conjugation can be confirmed by SDS-PAGE, where a shift in the molecular weight of the antibody will be observed. The labeling can also be quantified by measuring the fluorescence of the ICG.

Protocol 4: Pre-targeted In Vivo Imaging

This protocol provides a general workflow for a pre-targeted in vivo imaging experiment using a TCO-labeled antibody and an this compound probe in a tumor-bearing mouse model.

Materials:

  • Tumor-bearing mice

  • TCO-labeled antibody (sterile, in PBS)

  • This compound probe (sterile, in PBS)

  • In vivo imaging system capable of NIR fluorescence detection

Procedure:

  • Administration of TCO-labeled Antibody:

    • Inject the TCO-labeled antibody intravenously into the tumor-bearing mice. The optimal dose will depend on the specific antibody and should be determined empirically.

  • Accumulation and Clearance:

    • Allow 24-72 hours for the TCO-labeled antibody to accumulate at the tumor site and for the unbound antibody to clear from circulation.

  • Administration of this compound Probe:

    • Inject the this compound probe intravenously. The small size of the probe allows for rapid distribution and clearance of the unbound probe.

  • In Vivo Imaging:

    • At various time points after the injection of the this compound probe (e.g., 1, 4, 8, and 24 hours), perform whole-body NIR fluorescence imaging of the mice.

  • Data Analysis:

    • Quantify the fluorescence intensity in the tumor region and in a non-target tissue to determine the tumor-to-background ratio.

Pre-targeted In Vivo Imaging Workflow cluster_step1 Step 1: Pre-targeting cluster_step2 Step 2: Imaging Inject_Ab Inject TCO-labeled Antibody (i.v.) Accumulate Accumulation at Tumor & Clearance of Unbound Ab (24-72 hours) Inject_Ab->Accumulate Inject_ICG Inject this compound Probe (i.v.) Accumulate->Inject_ICG Imaging In Vivo NIR Fluorescence Imaging (Multiple Time Points) Inject_ICG->Imaging Analysis Data Analysis (Tumor-to-Background Ratio) Imaging->Analysis

Caption: Workflow for pre-targeted in vivo imaging.

Troubleshooting

Table 2: Troubleshooting Common Issues in this compound Click Chemistry

IssuePossible CauseRecommended Solution
Low Conjugation Yield Suboptimal molar ratio of reactants.Empirically optimize the molar ratio. A slight excess of one reactant is often beneficial.
Steric hindrance.If conjugating large molecules, consider using a linker with a PEG spacer to increase the distance between the reactive moieties.
Inactive reagents.Ensure that the NHS-ester is fresh and has been stored under anhydrous conditions. Verify the activity of both the tetrazine and TCO components.
High Background Signal in Imaging Incomplete clearance of unbound probe.Increase the time between the injection of the TCO-antibody and the this compound probe.
Non-specific binding of the probe.Use probes with hydrophilic linkers (e.g., PEG) to reduce non-specific interactions.

Conclusion

This compound click chemistry offers a robust and versatile platform for a wide range of applications in biomedical research and drug development. The exceptionally fast and bioorthogonal nature of the tetrazine-TCO ligation, combined with the favorable in vivo imaging properties of ICG, provides a powerful tool for sensitive and specific molecular imaging and targeted delivery. The protocols and data presented in these application notes serve as a guide for researchers to successfully implement this technology in their own studies.

References

Application Notes: ICG-Tetrazine for Advanced Cell Tracking and Migration Studies

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

The dynamic monitoring of cell populations in vivo is crucial for advancing our understanding of complex biological processes such as cancer metastasis, immune cell trafficking, and the fate of transplanted cells in regenerative medicine. ICG-Tetrazine is a novel molecular probe that merges the exceptional in vivo imaging properties of Indocyanine Green (ICG) with the precision of tetrazine bioorthogonal chemistry. ICG, a near-infrared (NIR) fluorescent dye approved by the FDA, allows for deep tissue imaging with minimal autofluorescence.[1] Tetrazine chemistry, specifically the inverse-electron-demand Diels-Alder (iEDDA) reaction, enables highly specific and rapid covalent labeling of cells that have been pre-tagged with a dienophile, such as a trans-cyclooctene (TCO).[2][3]

This combination provides a powerful two-step strategy for cell tracking: first, cells are modified with a bioorthogonal handle (TCO), and second, they are specifically labeled with this compound. This "click chemistry" approach offers high specificity and efficiency, enabling robust and persistent cell labeling for longitudinal studies.[4][5]

Principle of this compound Labeling

The this compound cell tracking strategy is based on a highly efficient and specific bioorthogonal reaction. The process involves two key steps:

  • Cell Modification: Target cells are first functionalized with a strained alkene, typically trans-cyclooctene (TCO). This can be achieved by various methods, including metabolic labeling, where cells are incubated with an unnatural sugar modified with TCO, which is then incorporated into cell-surface glycans.

  • Bioorthogonal Ligation: The TCO-modified cells are then treated with this compound. The tetrazine moiety on the ICG probe rapidly and specifically reacts with the TCO on the cell surface via an iEDDA cycloaddition. This forms a stable covalent bond, effectively tagging the cells with the ICG fluorophore for subsequent imaging.

This method ensures that only the target cells are labeled, minimizing background signal and allowing for clear visualization and tracking.

cluster_0 Step 1: Cell Pre-Targeting cluster_1 Step 2: Bioorthogonal Ligation TCO_Sugar TCO-Modified Sugar (e.g., Ac4ManNTCO) Metabolism Metabolic Glycoengineering TCO_Sugar->Metabolism Cell Target Cell Cell->Metabolism TCO_Cell Cell with TCO on Surface Glycans Metabolism->TCO_Cell Incorporation ICG_Tz This compound Probe Click_Reaction iEDDA Reaction (Click Chemistry) TCO_Cell->Click_Reaction Specific & Rapid Ligation ICG_Tz->Click_Reaction Labeled_Cell ICG-Labeled Cell (Ready for Imaging) Click_Reaction->Labeled_Cell

Workflow for this compound cell labeling.

Quantitative Data

The effectiveness of this technique relies on the distinct properties of its components. The tables below summarize key quantitative data for ICG and the Tetrazine-TCO ligation reaction.

Table 1: Physicochemical and Spectroscopic Properties of ICG

PropertyValueReference
Excitation Maximum (λex)~780 nm (in blood plasma)
Emission Maximum (λem)~810 nm (in water), ~830 nm (in blood)
BiocompatibilityHigh (Survival rate >94% at 500 µg/mL)
Estimated Half-life (intracellular)~72 hours
In Vivo Signal Enhancement37-fold (fluorescence), 20-fold (photoacoustic)

Table 2: Kinetics of the Tetrazine-TCO Bioorthogonal Reaction

ReactantsSecond-Order Rate Constant (k₂)Key FeaturesReference
Tetrazine (Tz) + trans-cyclooctene (TCO)10³ to 10⁶ M⁻¹s⁻¹Exceptionally fast kinetics, enabling efficient labeling at low concentrations.
Tetrazine (Tz) + Cyclopropene0.137 M⁻¹s⁻¹Slower kinetics compared to TCO but still effective for labeling.
Tetrazine (Tz) + IsonitrileSlower than TCO ligationCan be used for "click-to-release" applications.

Experimental Protocols

Protocol 1: Cell Labeling via Metabolic Glycoengineering and this compound Ligation

This protocol describes the labeling of live mammalian cells by first introducing TCO onto the cell surface, followed by reaction with this compound.

Materials:

  • Mammalian cells of interest (e.g., cancer cell line, stem cells)

  • Complete cell culture medium

  • Acyl-TCO-modified mannosamine (Ac₄ManNTCO) or similar TCO-sugar analog

  • Phosphate-Buffered Saline (PBS), sterile

  • This compound probe (stock solution in DMSO)

  • Imaging medium (e.g., phenol red-free medium)

Procedure:

  • Cell Culture: Culture cells to be labeled in a suitable vessel (e.g., T-75 flask, 6-well plate) until they reach 70-80% confluency.

  • Metabolic Labeling with TCO:

    • Prepare a working solution of the TCO-sugar analog in the complete culture medium. The optimal concentration should be determined empirically but typically ranges from 25-50 µM.

    • Remove the existing medium from the cells and replace it with the TCO-sugar-containing medium.

    • Incubate the cells for 24-48 hours at 37°C and 5% CO₂ to allow for the metabolic incorporation of the TCO handle into cell surface glycans.

  • Preparation for Ligation:

    • Gently wash the cells twice with warm PBS to remove any unincorporated TCO-sugar.

  • This compound Ligation:

    • Prepare a solution of this compound in imaging medium at a final concentration of 5-10 µM.

    • Add the this compound solution to the TCO-labeled cells.

    • Incubate for 30-60 minutes at 37°C, protected from light. The fast kinetics of the reaction often allows for shorter incubation times.

  • Final Wash and Imaging:

    • Remove the this compound solution and wash the cells three times with warm PBS to remove any unreacted probe.

    • Replace the PBS with fresh imaging medium.

    • The cells are now fluorescently labeled and ready for imaging or in vivo applications.

Start Start: Cells at 70-80% Confluency Metabolic_Labeling 1. Metabolic Labeling: Incubate with TCO-Sugar (24-48h, 37°C) Start->Metabolic_Labeling Wash_1 2. Wash Cells Twice (Warm PBS) Metabolic_Labeling->Wash_1 Ligation 3. This compound Ligation: Incubate with Probe (30-60 min, 37°C) Wash_1->Ligation Wash_2 4. Wash Cells Three Times (Warm PBS) Ligation->Wash_2 End End: Labeled Cells Ready for Use Wash_2->End

Protocol workflow for cell labeling.
Protocol 2: In Vivo Cell Tracking in a Mouse Model

This protocol provides a general workflow for tracking this compound labeled cells after transplantation into a mouse model using a preclinical in vivo imaging system.

Materials:

  • This compound labeled cells (from Protocol 1), resuspended in sterile, serum-free medium or PBS.

  • SCID mice or other appropriate animal models.

  • In vivo imaging system (e.g., IVIS) equipped for NIR fluorescence detection.

  • Anesthetic (e.g., isoflurane).

  • Syringes for injection.

Procedure:

  • Cell Preparation:

    • Harvest the this compound labeled cells and count them using a hemocytometer.

    • Centrifuge the cells and resuspend them in a sterile, injectable vehicle (e.g., PBS) at the desired concentration for injection (e.g., 1 x 10⁶ cells in 100 µL). Keep cells on ice until injection.

  • Animal Preparation and Cell Injection:

    • Anesthetize the mouse using isoflurane.

    • Inject the labeled cells into the desired location (e.g., intravenously via the tail vein, subcutaneously, or directly into a target organ).

  • Baseline and Longitudinal Imaging:

    • Place the anesthetized mouse into the in vivo imaging system.

    • Acquire a baseline image immediately after injection (Time 0). Use appropriate NIR filters for ICG (e.g., excitation 710–760 nm, emission 810–875 nm).

    • Perform imaging at subsequent time points (e.g., 2, 6, 12, 24, 48, and 72 hours) to track cell migration, distribution, and signal persistence.

  • Data Analysis:

    • Use the imaging system's software to quantify the fluorescent signal in regions of interest (ROIs).

    • Analyze the data to determine the location, migration patterns, and changes in the cell population over time.

  • Ex Vivo Validation (Optional):

    • At the end of the study, euthanize the animal and harvest organs of interest (e.g., lungs, liver, spleen).

    • Image the harvested organs ex vivo to confirm the location of the labeled cells and quantify the signal in specific tissues.

Troubleshooting

ProblemPotential CauseSuggested Solution
No or Weak Fluorescent Signal Low efficiency of metabolic labeling.Optimize the concentration of the TCO-sugar and increase the incubation time. Confirm TCO incorporation via a secondary method if possible.
Inefficient this compound ligation.Ensure the this compound probe is not degraded. Optimize probe concentration and incubation time.
Low cell number or rapid cell death post-injection.Increase the number of injected cells. Assess cell viability before injection.
High Background Fluorescence Incomplete removal of unreacted this compound.Increase the number and duration of washing steps after ligation.
Autofluorescence from animal chow.Switch to a low-autofluorescence chow for at least one week prior to imaging.
Non-specific binding of the probe.Decrease the concentration of the this compound probe during the ligation step.
Rapid Signal Loss In Vivo Cell death and clearance of the dye.Correlate imaging data with histological analysis to assess cell viability at the target site.
Dilution of the label due to cell proliferation.The signal will halve with each cell division. This is an inherent property of direct labeling methods.
Photobleaching of ICG.Minimize the light exposure time and intensity during imaging sessions.

References

Revolutionizing Live-Cell Imaging: A Detailed Guide to ICG-Tetrazine Applications

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

[City, State] – [Date] – Researchers, scientists, and drug development professionals now have a comprehensive resource detailing the application of ICG-Tetrazine in live-cell imaging. These extensive application notes and protocols provide a deep dive into the use of this powerful near-infrared probe for dynamic cellular analysis.

Indocyanine Green (ICG), a near-infrared dye, conjugated with tetrazine (Tz) facilitates highly specific and rapid labeling of live cells through bioorthogonal chemistry. This technology is at the forefront of cellular imaging, enabling real-time tracking of biological processes with minimal perturbation to the cellular environment. The inverse electron-demand Diels-Alder (iEDDA) reaction between tetrazine and a strained dienophile, such as trans-cyclooctene (TCO), offers unparalleled reaction kinetics, making it ideal for in vivo applications.[1]

Key Advantages of this compound in Live-Cell Imaging:

  • High Specificity: The bioorthogonal nature of the tetrazine-TCO ligation ensures that labeling is restricted to the intended molecular target, minimizing off-target effects.

  • Rapid Kinetics: The reaction is exceptionally fast, allowing for real-time imaging of dynamic cellular processes.

  • Near-Infrared Window: ICG's fluorescence in the near-infrared spectrum (700-900 nm) allows for deep tissue penetration and reduces background autofluorescence from biological samples.

  • Biocompatibility: The reaction proceeds efficiently under physiological conditions without the need for toxic catalysts.[1]

Quantitative Data Summary

The following tables provide a summary of key quantitative data for the components and reaction of this compound labeling.

Table 1: Second-Order Rate Constants for Tetrazine-TCO Cycloaddition

Tetrazine DerivativeDienophileSecond-Order Rate Constant (k₂) [M⁻¹s⁻¹]Solvent/Conditions
3,6-di-(2-pyridyl)-s-tetrazinetrans-cyclooctene~20009:1 Methanol/Water
Hydrogen-substituted tetrazinetrans-cycloocteneup to 30,000Aqueous Media
3-methyl-6-phenyl-tetrazinesTCO420 ± 49ACN/PBS

Table 2: Photophysical Properties of ICG

PropertyValueConditions
Excitation Maximum (λex)~780 nmIn blood plasma
Emission Maximum (λem)~830 nmIn blood plasma
Quantum Yield (ΦF)Varies with solvent and aggregation state
Extinction Coefficient (ε)~200,000 M⁻¹cm⁻¹

Table 3: Cytotoxicity and Photostability of Cyanine Dyes

CompoundCell LineCytotoxicity Metric (e.g., IC50)PhotostabilityNotes
Indocyanine Green (ICG)Human RPE cellsPhototoxicity observed at 5.0 mg/mL under illuminationSusceptible to photobleachingEncapsulation can improve stability.[2][3]
Heptamethine Cyanine Dyes (general)HeLa cellsVaries; some show significant phototoxicityVariesCan localize in mitochondria and lysosomes.[4]

Experimental Protocols

Detailed protocols for the use of this compound in live-cell imaging are provided below, covering antibody conjugation, cell preparation, and the bioorthogonal labeling procedure.

Protocol 1: Conjugation of trans-cyclooctene (TCO) to an Antibody

This protocol describes the labeling of a primary antibody with a TCO-NHS ester for subsequent reaction with this compound.

Materials:

  • Primary antibody of interest

  • TCO-PEG-NHS ester

  • Anhydrous Dimethylsulfoxide (DMSO)

  • Phosphate Buffered Saline (PBS), pH 7.4

  • 1 M Sodium Bicarbonate (NaHCO₃)

  • Spin desalting columns

  • Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)

Procedure:

  • Protein Preparation: Dissolve the antibody in PBS at a concentration of 1-5 mg/mL. If the buffer contains primary amines, perform a buffer exchange into PBS using a spin desalting column.

  • NHS Ester Reagent Preparation: Immediately before use, prepare a 10 mM stock solution of the TCO-PEG-NHS ester in anhydrous DMSO.

  • Activation of Antibody with TCO:

    • To 100 µg of the antibody in PBS, add 5 µL of 1 M NaHCO₃.

    • Add a 20-fold molar excess of the 10 mM TCO-PEG-NHS ester stock solution.

    • Incubate the reaction mixture for 60 minutes at room temperature.

  • Quenching (Optional): Add quenching buffer to a final concentration of 50-100 mM and incubate for 5 minutes.

  • Purification: Remove excess, unreacted TCO-NHS ester using a spin desalting column equilibrated with the desired storage buffer (e.g., PBS).

  • Characterization: Determine the degree of labeling (DOL) by mass spectrometry.

Protocol 2: Live-Cell Labeling and Imaging

This protocol details the pre-targeting of cells with a TCO-labeled antibody followed by labeling with this compound for fluorescence microscopy.

Materials:

  • Cells of interest cultured on glass-bottom dishes

  • TCO-labeled antibody (from Protocol 1)

  • This compound

  • Live-cell imaging medium (e.g., phenol red-free DMEM)

  • Anhydrous DMSO

  • Fluorescence microscope with appropriate filters for ICG

Procedure:

  • Cell Seeding: Seed cells on glass-bottom dishes and culture overnight to allow for adherence.

  • Pre-targeting:

    • Incubate the cells with the TCO-labeled antibody in live-cell imaging medium at a concentration of 10-100 nM for 30-60 minutes at 37°C.

    • Wash the cells three times with warm imaging medium to remove unbound antibody.

  • This compound Labeling:

    • Prepare a 1-5 µM solution of this compound in live-cell imaging medium from a DMSO stock.

    • Add the this compound solution to the cells.

  • Image Acquisition:

    • Immediately begin imaging the cells using a fluorescence microscope equipped with appropriate filters for ICG (e.g., Ex: ~760 nm, Em: ~830 nm).

    • Time-lapse imaging can be performed to monitor the labeling process and subsequent biological events in real-time.

Visualizing Cellular Processes

The application of this compound extends to the detailed visualization of complex cellular signaling pathways and workflows.

pretargeting_workflow cluster_step1 Step 1: Pre-targeting cluster_step2 Step 2: Bioorthogonal Ligation cluster_step3 Step 3: Imaging Antibody_TCO TCO-conjugated Antibody Cell Live Cell with Target Receptor Antibody_TCO->Cell Binding Labeled_Cell Labeled Cell ICG_Tetrazine This compound ICG_Tetrazine->Labeled_Cell iEDDA Reaction Microscope NIR Fluorescence Microscopy Labeled_Cell->Microscope Visualization

Pre-targeting workflow for live-cell imaging.

egfr_trafficking EGF EGF Ligand (TCO-labeled) EGFR EGFR EGF->EGFR Binding Clathrin_Coated_Pit Clathrin-Coated Pit EGFR->Clathrin_Coated_Pit Internalization Plasma_Membrane Plasma Membrane Early_Endosome Early Endosome Clathrin_Coated_Pit->Early_Endosome Recycling_Endosome Recycling Endosome Early_Endosome->Recycling_Endosome Recycling Late_Endosome Late Endosome Early_Endosome->Late_Endosome Sorting Recycling_Endosome->Plasma_Membrane Lysosome Lysosome Late_Endosome->Lysosome Degradation

Simplified EGFR endocytic trafficking pathway.

These application notes and protocols are intended to serve as a valuable resource for the scientific community, fostering further innovation and discovery in the field of live-cell imaging and drug development.

References

Application Notes and Protocols for ICG-Tetrazine in Fluorescence-Guided Surgery Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the use of Indocyanine Green (ICG)-Tetrazine conjugates in pretargeted fluorescence-guided surgery (FGS) research. This approach leverages the principles of bioorthogonal chemistry to achieve high tumor-to-background ratios, enabling precise real-time visualization of tumors.

Introduction to Pretargeted Fluorescence-Guided Surgery

Traditional fluorescence-guided surgery often relies on the passive accumulation of fluorescent dyes, such as ICG, in tumors through the enhanced permeability and retention (EPR) effect. This can result in suboptimal tumor-to-background ratios due to the non-specific accumulation of the dye in healthy tissues.

Pretargeted FGS overcomes this limitation by decoupling the tumor-targeting and signal-generation steps. This is a two-step strategy:

  • Pretargeting: A tumor-specific targeting molecule, typically a monoclonal antibody (mAb) modified with a bioorthogonal reactive handle (e.g., trans-cyclooctene, TCO), is administered to the subject. This mAb is allowed to accumulate at the tumor site and clear from circulation.

  • Imaging: A small, fluorescently labeled molecule containing the complementary bioorthogonal reactive group (e.g., ICG-Tetrazine) is administered. This molecule rapidly reacts with the pretargeted mAb at the tumor site via a bioorthogonal "click" reaction, leading to a high concentration of the fluorophore at the tumor and rapid clearance of the unbound fluorescent probe from the body.

The inverse electron demand Diels-Alder (IEDDA) reaction between tetrazine and TCO is the most commonly used bioorthogonal reaction for in vivo applications due to its exceptionally fast reaction kinetics and high specificity.[1][2]

This compound: The Imaging Probe

ICG is a near-infrared (NIR) fluorescent dye approved by the FDA for various clinical applications.[3] Its emission in the NIR window (700-900 nm) allows for deep tissue penetration and minimizes autofluorescence from surrounding tissues. By conjugating ICG to a tetrazine moiety, it can be used as a highly specific imaging agent in a pretargeting strategy.

Chemical Properties of this compound
PropertyValueReference
Excitation Wavelength (max)~780 nm[3]
Emission Wavelength (max)~820 nm[3]
Bioorthogonal ReactionInverse Electron Demand Diels-Alder (IEDDA)
Reactive Partnertrans-cyclooctene (TCO)

Experimental Protocols

This section provides detailed protocols for the key steps involved in a pretargeted FGS experiment using a TCO-modified antibody and an this compound probe.

Protocol 1: Conjugation of TCO to a Monoclonal Antibody

This protocol describes the modification of a tumor-targeting monoclonal antibody with a TCO-NHS ester.

Materials:

  • Tumor-specific monoclonal antibody (mAb)

  • TCO-PEG-NHS ester

  • Amine-free buffer (e.g., PBS, pH 8.5)

  • Anhydrous Dimethyl sulfoxide (DMSO)

  • Desalting columns (e.g., PD-10)

  • Centrifugal filter units (e.g., Amicon Ultra)

Procedure:

  • Antibody Preparation: Prepare the mAb solution at a concentration of 2-5 mg/mL in amine-free PBS (pH 8.5). If the antibody is in a buffer containing primary amines (e.g., Tris), perform a buffer exchange into the reaction buffer.

  • TCO-NHS Ester Stock Solution: Prepare a 10 mM stock solution of TCO-PEG-NHS ester in anhydrous DMSO immediately before use.

  • Conjugation Reaction:

    • Add a 10- to 20-fold molar excess of the TCO-PEG-NHS ester stock solution to the antibody solution while gently vortexing. The use of a PEG linker can improve the reactivity of the conjugated TCO.

    • Incubate the reaction mixture for 1-2 hours at room temperature with gentle shaking.

  • Purification:

    • Remove excess, unreacted TCO-PEG-NHS ester using a desalting column (e.g., PD-10) equilibrated with PBS (pH 7.4).

    • Concentrate the purified TCO-mAb conjugate using a centrifugal filter unit.

  • Characterization:

    • Determine the protein concentration using a BCA assay or by measuring absorbance at 280 nm.

    • Determine the degree of labeling (DOL), i.e., the number of TCO molecules per antibody, using MALDI-TOF mass spectrometry or by reacting the conjugate with a molar excess of a fluorescently-labeled tetrazine and measuring the absorbance.

TCO_Antibody_Conjugation cluster_materials Materials cluster_procedure Procedure cluster_product Product mAb Monoclonal Antibody (mAb) TCO_NHS TCO-PEG-NHS Ester Preparation 1. Antibody Preparation (in amine-free buffer) Conjugation 2. Conjugation Reaction (mAb + TCO-PEG-NHS) Preparation->Conjugation Purification 3. Purification (Desalting Column) Conjugation->Purification Characterization 4. Characterization (DOL determination) Purification->Characterization TCO_mAb TCO-modified mAb Characterization->TCO_mAb

Workflow for TCO-Antibody Conjugation.
Protocol 2: Synthesis of this compound

This protocol describes a general method for the synthesis of an this compound conjugate via the reaction of an ICG-amine derivative with a Tetrazine-NHS ester.

Materials:

  • ICG-amine (or ICG with a free amine group)

  • Tetrazine-PEG-NHS ester

  • Anhydrous Dimethylformamide (DMF) or DMSO

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

  • Reverse-phase HPLC for purification

Procedure:

  • Reaction Setup:

    • Dissolve ICG-amine in anhydrous DMF or DMSO.

    • Add 2-3 molar equivalents of a non-nucleophilic base (e.g., TEA or DIPEA).

    • In a separate vial, dissolve 1.5 molar equivalents of Tetrazine-PEG-NHS ester in anhydrous DMF or DMSO.

  • Conjugation Reaction:

    • Slowly add the Tetrazine-PEG-NHS ester solution to the ICG-amine solution with stirring.

    • Protect the reaction from light and stir at room temperature for 4-6 hours or overnight.

  • Monitoring the Reaction: The reaction can be monitored by TLC or LC-MS.

  • Purification:

    • Purify the this compound conjugate using reverse-phase HPLC.

  • Characterization:

    • Confirm the identity and purity of the product by mass spectrometry and NMR.

    • Determine the concentration of the this compound solution by measuring the absorbance of ICG at ~780 nm.

ICG_Tetrazine_Synthesis cluster_reactants Reactants cluster_synthesis Synthesis cluster_product Product ICG_Amine ICG-Amine Reaction 1. Conjugation Reaction (in DMF/DMSO with base) ICG_Amine->Reaction Tetrazine_NHS Tetrazine-PEG-NHS Ester Tetrazine_NHS->Reaction Purification 2. Purification (Reverse-Phase HPLC) Reaction->Purification Characterization 3. Characterization (MS, NMR) Purification->Characterization ICG_Tetrazine This compound Conjugate Characterization->ICG_Tetrazine

Synthesis of this compound Conjugate.
Protocol 3: Pretargeted In Vivo Fluorescence Imaging

This protocol outlines the procedure for pretargeted fluorescence imaging in a tumor-bearing mouse model.

Materials:

  • Tumor-bearing mice (e.g., subcutaneous xenograft model)

  • TCO-modified monoclonal antibody

  • This compound conjugate

  • Sterile PBS (pH 7.4)

  • In vivo fluorescence imaging system

Procedure:

  • Pretargeting Step (Day 1):

    • Administer the TCO-modified mAb (e.g., 100 µg in 100 µL sterile PBS) to the tumor-bearing mice via tail vein injection.

    • Allow the antibody to accumulate at the tumor site and clear from circulation for 24-72 hours. The optimal time interval depends on the pharmacokinetics of the specific antibody used.

  • Imaging Step (Day 2-4):

    • Administer the this compound conjugate (e.g., 50 nmol in 100 µL sterile PBS) to the pretargeted mice via tail vein injection.

    • Perform real-time in vivo fluorescence imaging at various time points post-injection (e.g., 1, 4, 8, and 24 hours) to determine the optimal imaging window.

  • Image Acquisition:

    • Anesthetize the mice before and during imaging.

    • Use an in vivo imaging system with appropriate excitation and emission filters for ICG (Excitation: ~745 nm, Emission: ~820 nm).

    • Acquire both white light and fluorescence images.

  • Ex Vivo Imaging:

    • At the end of the experiment, euthanize the mice and excise the tumor and major organs for ex vivo fluorescence imaging to confirm the in vivo findings and assess biodistribution.

  • Data Analysis:

    • Quantify the fluorescence intensity in the tumor and surrounding normal tissue using the imaging software.

    • Calculate the tumor-to-background ratio (TBR) at each time point.

Pretargeting_Workflow cluster_day1 Day 1: Pretargeting cluster_day2_4 Day 2-4: Imaging Inject_TCO_mAb 1. Inject TCO-mAb (intravenously) Accumulation 2. Incubation Period (24-72 hours) Inject_TCO_mAb->Accumulation Inject_ICG_Tz 3. Inject this compound (intravenously) Accumulation->Inject_ICG_Tz Imaging 4. In Vivo Fluorescence Imaging (multiple time points) Inject_ICG_Tz->Imaging ExVivo 5. Ex Vivo Imaging (Tumor and Organs) Imaging->ExVivo Analysis 6. Data Analysis (TBR Calculation) ExVivo->Analysis

Pretargeted In Vivo Imaging Workflow.

Quantitative Data and Expected Results

The primary advantage of the this compound pretargeting strategy is the significant improvement in the tumor-to-background ratio (TBR) compared to conventional ICG imaging.

Table 1: Representative Quantitative Data from Pretargeted Imaging Studies
ParameterPretargeted Approach (TCO-mAb + Radiolabeled Tetrazine)Control (Directly Labeled mAb)Reference
Tumor Uptake (%ID/g at 24h)25.7 ± 4.716.4 ± 3.6
Tumor-to-Muscle Ratio (at 3h)13.1N/A
Tumor-to-Blood Ratio (at 3h)Significantly increasedLower
Tumor-to-Liver Ratio (at 24h)2.682.05
Tumor-to-Muscle Ratio (at 72h)23.49 ± 6.2225.67 ± 6.30

Note: The data in this table are from studies using radiolabeled tetrazines for PET imaging, as specific quantitative fluorescence data for this compound in pretargeted FGS is limited. However, similar trends in improved target-to-background ratios are expected.

A study by Xiong et al. (2020) using a pretargeted strategy with tetrazine-functionalized carbon nanotubes and a TCO-caged NIR fluorophore demonstrated a high tumor-to-background ratio for in vivo fluorescence imaging.

Expected Fluorescence Imaging Results
  • High Tumor-Specific Signal: Following the injection of this compound in pretargeted animals, a strong and specific fluorescent signal should be observed at the tumor site.

  • Low Background Fluorescence: Due to the rapid clearance of unbound this compound, the fluorescence signal in surrounding healthy tissues should be minimal, leading to a high TBR.

  • Real-Time Visualization: The high TBR will enable clear, real-time visualization of tumor margins during a simulated surgical procedure.

Signaling Pathway and Logical Relationships

The underlying principle of this technique is the bioorthogonal reaction that occurs specifically at the tumor site.

Signaling_Pathway cluster_pretargeting Pretargeting Step cluster_imaging Imaging Step TCO_mAb TCO-modified Antibody Tumor_Cell Tumor Cell (with target antigen) TCO_mAb->Tumor_Cell Binds to tumor antigen Click_Reaction Bioorthogonal Click Reaction (IEDDA) Tumor_Cell->Click_Reaction Localized TCO ICG_Tetrazine This compound ICG_Tetrazine->Click_Reaction Systemic delivery Fluorescence Fluorescent Signal (at tumor site) Click_Reaction->Fluorescence

Pretargeted Bioorthogonal Reaction at the Tumor Site.

Conclusion

The use of this compound in a pretargeted approach for fluorescence-guided surgery research offers a promising strategy to enhance tumor visualization. By leveraging the specificity of antibody-based targeting and the rapid, bioorthogonal IEDDA reaction, this method has the potential to achieve significantly higher tumor-to-background ratios compared to conventional fluorescence imaging techniques. The detailed protocols and conceptual frameworks provided in these application notes are intended to guide researchers in the successful implementation of this advanced imaging modality.

References

Application Notes and Protocols: ICG-Tetrazine in Cancer Research Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of Indocyanine Green (ICG)-Tetrazine conjugates in cancer research. This document details the principles, experimental protocols, and quantitative data for key applications, including pretargeted bioorthogonal imaging and photothermal therapy.

Introduction

Indocyanine green (ICG), a near-infrared (NIR) fluorescent dye approved by the FDA, has been widely explored in oncology for imaging and therapy.[1] Its application has been broadened by its use as a photosensitizer in photodynamic therapy (PDT) and as a photothermal agent in photothermal therapy (PTT).[2] However, the utility of free ICG is often limited by its rapid clearance and lack of tumor specificity.[3]

The integration of ICG with tetrazine bioorthogonal chemistry offers a powerful strategy to overcome these limitations. The inverse electron-demand Diels-Alder (iEDDA) reaction between a tetrazine and a strained dienophile, such as trans-cyclooctene (TCO), is exceptionally fast and specific, allowing for efficient in vivo conjugation.[4][5] By conjugating ICG to tetrazine, researchers can employ pretargeting strategies. In this approach, a TCO-modified targeting moiety (e.g., an antibody) is first administered and allowed to accumulate at the tumor site. Subsequently, the smaller, rapidly clearing ICG-tetrazine conjugate is injected, which then specifically reacts with the TCO-tagged molecule at the tumor, leading to a high local concentration of ICG for enhanced imaging or therapy.

This document provides detailed protocols for the synthesis of this compound conjugates and their application in pretargeted imaging and photothermal therapy in cancer models.

Application 1: Pretargeted Bioorthogonal Imaging

This application note describes a pretargeting strategy for in vivo cancer imaging using an this compound conjugate. This approach enhances the tumor-to-background ratio by separating the tumor-targeting and imaging steps.

Experimental Workflow: Pretargeted Imaging

G cluster_step3 Step 3: Imaging TCO_mAb TCO-modified Antibody (e.g., anti-CA19.9) Injection1 Intravenous Injection TCO_mAb->Injection1 Tumor_Accumulation Antibody Accumulation at Tumor Site (24-72h) Injection1->Tumor_Accumulation InVivo_Click In Vivo 'Click' Reaction at Tumor Tumor_Accumulation->InVivo_Click ICG_Tz This compound Conjugate Injection2 Intravenous Injection ICG_Tz->Injection2 Injection2->InVivo_Click Imaging NIR Fluorescence or Photoacoustic Imaging InVivo_Click->Imaging High_Contrast High Tumor-to-Background Ratio Image Imaging->High_Contrast

Workflow for pretargeted in vivo imaging.
Protocol: this compound Conjugation

This protocol describes the conjugation of an amine-reactive ICG-NHS ester to a tetrazine molecule containing a primary amine.

Materials:

  • ICG-NHS ester

  • Tetrazine-amine derivative (e.g., 3-(p-aminobenzyl)-6-methyl-1,2,4,5-tetrazine)

  • Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)

  • Sodium bicarbonate buffer (0.1 M, pH 8.3)

  • Size-exclusion chromatography column (e.g., Sephadex G-25)

  • Reaction vials

  • Stirring plate and stir bar

Procedure:

  • Preparation of ICG-NHS Ester Solution:

    • Allow the vial of ICG-NHS ester to equilibrate to room temperature before opening.

    • Prepare a 10 mg/mL stock solution of ICG-NHS ester in anhydrous DMF or DMSO. Vortex briefly to dissolve. This solution should be prepared immediately before use.

  • Preparation of Tetrazine-Amine Solution:

    • Dissolve the tetrazine-amine derivative in a minimal amount of DMF or DMSO.

    • Dilute the dissolved tetrazine-amine into the sodium bicarbonate buffer (0.1 M, pH 8.3).

  • Conjugation Reaction:

    • While stirring, slowly add the ICG-NHS ester solution to the tetrazine-amine solution. A 1.5 to 2-fold molar excess of the ICG-NHS ester to the tetrazine-amine is recommended as a starting point.

    • Incubate the reaction mixture for 1-2 hours at room temperature, protected from light.

  • Purification of this compound Conjugate:

    • Purify the this compound conjugate from unreacted components using a size-exclusion chromatography column pre-equilibrated with phosphate-buffered saline (PBS).

    • Collect the colored fractions corresponding to the this compound conjugate.

  • Characterization:

    • Confirm the successful conjugation and determine the concentration of the this compound conjugate using UV-Vis spectroscopy. ICG has a characteristic absorption maximum around 780-800 nm, and the tetrazine has an absorption peak around 520-540 nm which will disappear upon reaction with a TCO.

Protocol: In Vivo Pretargeted Imaging in a Xenograft Mouse Model

This protocol outlines the steps for pretargeted imaging of tumors in mice.

Materials:

  • Tumor-bearing mice (e.g., BALB/c nude mice with subcutaneous xenografts)

  • TCO-modified antibody targeting a tumor-specific antigen

  • This compound conjugate

  • In vivo imaging system (e.g., IVIS Spectrum, photoacoustic imaging system)

  • Anesthesia (e.g., isoflurane)

  • Sterile PBS

Procedure:

  • Pretargeting with TCO-Antibody:

    • Administer the TCO-modified antibody to the tumor-bearing mice via tail vein injection. The optimal dose and pretargeting interval should be determined empirically, but a typical starting point is 100 µg of antibody per mouse.

    • Allow the antibody to accumulate at the tumor site and clear from circulation for 24 to 72 hours.

  • Administration of this compound:

    • After the pretargeting interval, inject the this compound conjugate intravenously. The dose will depend on the concentration of the conjugate and the imaging modality, with typical doses ranging from 1 to 10 mg/kg of ICG equivalent.

  • In Vivo Imaging:

    • At various time points post-injection of the this compound (e.g., 1, 4, 24 hours), anesthetize the mice and perform imaging using a suitable in vivo imaging system.

    • For fluorescence imaging, use an appropriate excitation and emission filter set for ICG (e.g., excitation ~745 nm, emission ~820 nm).

    • For photoacoustic imaging, acquire images at the peak absorbance of ICG (~800 nm).

  • Data Analysis:

    • Quantify the fluorescence or photoacoustic signal intensity in the tumor and in a contralateral, non-tumor bearing region (background).

    • Calculate the tumor-to-background ratio (TBR) at each time point to assess the imaging contrast.

Quantitative Data: Tumor Uptake and Tumor-to-Background Ratios

The following tables summarize representative quantitative data for ICG and ICG-nanoparticle formulations in various cancer models. While specific data for this compound pretargeting will depend on the antibody and cancer model, these values provide a general reference for the performance of ICG-based imaging agents.

Table 1: In Vivo Tumor Uptake of ICG and ICG-Nanoparticles

FormulationCancer ModelTime Post-InjectionTumor Uptake (%ID/g)Reference
Free ICG4T1 Breast Cancer6 h~1.5
HFn-ICG Nanocages4T1 Breast Cancer6 h~3.5
ICG-loaded HA NPs (NanoICG)4T1 Breast Cancer24 hNot specified, but significantly higher than free ICG
ICG-Glow NPsMDA-MB-231 Breast Cancer24 hHigh accumulation observed
POZ-ICGBxPC3 Pancreatic Cancer24 h~10

Table 2: Tumor-to-Background Ratios (TBR) of ICG Formulations

FormulationCancer ModelTime Post-InjectionTumor-to-Background RatioReference
Free ICG (1 mg/kg)A431 Epidermoid Carcinoma60 min~2.5
Free ICG (0.3 mg/kg)A431 Epidermoid Carcinoma60 min~2.0
NanoICG4T1 Breast CancerIntraoperativeSignificantly higher than free ICG
ICG-ER4T1 Breast Cancer42 h (peak)Not specified, but high contrast observed

Application 2: Photothermal Therapy (PTT)

This application note details the use of this compound conjugates for photothermal therapy in cancer models. The high accumulation of ICG at the tumor site via pretargeting allows for efficient and localized heat generation upon NIR laser irradiation, leading to tumor ablation.

Experimental Workflow: Photothermal Therapy

G Pretargeting TCO-Antibody Injection & Tumor Accumulation ICG_Tz_Injection This compound Injection & In Vivo Ligation Pretargeting->ICG_Tz_Injection NIR_Irradiation NIR Laser Irradiation (e.g., 808 nm) ICG_Tz_Injection->NIR_Irradiation Hyperthermia Localized Hyperthermia (>42°C) NIR_Irradiation->Hyperthermia Tumor_Ablation Tumor Cell Death (Necrosis/Apoptosis) Hyperthermia->Tumor_Ablation Tumor_Volume Tumor Volume Measurement Tumor_Ablation->Tumor_Volume Survival_Analysis Survival Analysis Tumor_Volume->Survival_Analysis

Workflow for pretargeted photothermal therapy.
Protocol: In Vivo Photothermal Therapy

This protocol describes the procedure for PTT in tumor-bearing mice following pretargeting with an this compound conjugate.

Materials:

  • Tumor-bearing mice with established tumors (e.g., 50-100 mm³)

  • TCO-modified antibody

  • This compound conjugate

  • NIR laser with an appropriate wavelength (e.g., 808 nm) and power output

  • Infrared thermal camera

  • Anesthesia

  • Calipers for tumor measurement

Procedure:

  • Pretargeting and this compound Administration:

    • Follow the pretargeting and this compound administration protocol as described in the "In Vivo Pretargeted Imaging" section.

  • Laser Irradiation:

    • At the time of peak tumor accumulation of the this compound conjugate (determined from imaging studies), anesthetize the mice.

    • Irradiate the tumor with an 808 nm laser at a power density of 0.5-2 W/cm² for 5-10 minutes. The optimal laser parameters should be determined for each specific cancer model and ICG formulation.

    • Monitor the temperature of the tumor surface using an infrared thermal camera to ensure it reaches a therapeutic temperature (typically >42°C) without overheating the surrounding tissue.

  • Therapeutic Efficacy Assessment:

    • Monitor the tumor volume using calipers every 2-3 days for the duration of the study.

    • Observe the mice for any signs of toxicity or adverse effects.

    • At the end of the study, tumors can be excised for histological analysis (e.g., H&E staining, TUNEL assay) to assess necrosis and apoptosis.

    • For survival studies, monitor the mice until they reach a predetermined endpoint (e.g., tumor volume exceeding a certain size).

Quantitative Data: Therapeutic Efficacy of ICG-Based PTT

The following table summarizes the therapeutic efficacy of various ICG-based PTT formulations in preclinical cancer models.

Table 3: Therapeutic Efficacy of ICG-Based Photothermal Therapy

FormulationCancer ModelLaser ParametersTherapeutic OutcomeReference
ICG-ER4T1 Breast Cancer808 nm, 1.5 W/cm², 10 minTumor necrosis and no recurrence
BSA@ICG-DOX NPsHeLa Cervical Cancer808 nm, 0.4 W/cm², 10 minSignificant tumor inhibition
Lipo-ICGCT26 Colon Cancer808 nm, 2 W/cm², 10 minTumor regression for 7-8 days
CGB@ICG4T1 Breast Cancer808 nm, 1 W/cm²Significant tumor growth inhibition
PEG-BSA-AgNP/ICGB16F10 Melanoma808 nm, 0.9 WSignificant inhibition in tumor growth

Signaling Pathway: ICG-PDT Induced Apoptosis

Photodynamic therapy with ICG induces cell death primarily through the generation of reactive oxygen species (ROS), which can trigger apoptosis.

Apoptosis Signaling Pathway

G ICG ICG ROS Reactive Oxygen Species (ROS) ICG->ROS + O2 NIR_Light NIR Light (e.g., 808 nm) NIR_Light->ICG Bax Bax (Pro-apoptotic) ROS->Bax Upregulation Bcl2 Bcl-2 (Anti-apoptotic) ROS->Bcl2 Downregulation Mitochondria Mitochondria Cytochrome_c Cytochrome c Release Mitochondria->Cytochrome_c Bax->Mitochondria Bcl2->Mitochondria Caspase9 Caspase-9 (Initiator) Cytochrome_c->Caspase9 Activation Caspase3 Caspase-3 (Effector) Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

ICG-PDT induced apoptosis signaling pathway.

ICG-mediated PDT leads to the production of ROS, which induces oxidative stress within cancer cells. This oxidative stress can lead to the upregulation of pro-apoptotic proteins like Bax and the downregulation of anti-apoptotic proteins such as Bcl-2. This shift in the Bax/Bcl-2 ratio disrupts the mitochondrial membrane potential, leading to the release of cytochrome c into the cytoplasm. Cytochrome c then activates initiator caspase-9, which in turn activates effector caspase-3, culminating in the execution of apoptosis. Studies have shown that PDT can also activate other signaling pathways, such as the MAPK pathway, which can modulate the apoptotic response. Furthermore, PDT-induced cell death can be immunogenic, leading to the release of damage-associated molecular patterns (DAMPs) that can stimulate an anti-tumor immune response.

Conclusion

The combination of ICG with tetrazine bioorthogonal chemistry provides a versatile and powerful platform for cancer research. The pretargeting strategies enabled by this compound conjugates significantly improve the specificity and efficacy of both in vivo imaging and photothermal therapy. The detailed protocols and quantitative data presented in these application notes serve as a valuable resource for researchers aiming to implement these advanced techniques in their cancer models. Further research into the specific signaling pathways modulated by this compound based therapies will continue to refine and optimize these promising theranostic approaches.

References

Application Notes and Protocols: ICG-Tetrazine for PET Imaging Applications

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The use of bioorthogonal chemistry has revolutionized the field of molecular imaging and targeted drug delivery. The inverse-electron-demand Diels-Alder (IEDDA) reaction between a tetrazine (Tz) and a strained trans-cyclooctene (TCO) is a cornerstone of this approach, prized for its exceptionally fast reaction kinetics and high specificity in complex biological environments.[1][2][3] This has led to the development of pretargeted positron emission tomography (PET) imaging strategies that decouple the targeting vector from the radiolabel, offering significant advantages over traditional radioimmunoconjugates.[4][5]

This document provides detailed application notes and protocols for the use of tetrazine conjugates in PET imaging. While the specific use of an Indocyanine Green (ICG)-Tetrazine conjugate for PET imaging is a novel concept with limited direct literature, the principles and protocols outlined here for radiolabeled tetrazines are directly applicable. The incorporation of ICG, a near-infrared fluorescent dye, would create a powerful dual-modality imaging agent for both fluorescence-guided surgery and deep-tissue PET imaging.

Principle of Pretargeted PET Imaging

The pretargeting strategy involves a two-step process that separates the slow pharmacokinetics of a targeting molecule (e.g., an antibody) from the rapid clearance of a small-molecule radiotracer.

  • Step 1: Targeting. A targeting vector, typically a monoclonal antibody (mAb) modified with a trans-cyclooctene (TCO) moiety, is administered to the subject. This mAb-TCO conjugate is allowed to accumulate at the target site (e.g., a tumor) and clear from the bloodstream over a period of 24 to 48 hours.

  • Step 2: Imaging. A small, radiolabeled tetrazine molecule is then injected. This molecule rapidly circulates throughout the body and undergoes a highly specific "click" reaction with the TCO-modified antibody at the target site. The unreacted radiolabeled tetrazine is quickly cleared from the body through renal or hepatobiliary excretion, leading to high tumor-to-background contrast images in a short time frame.

This approach allows for the use of short-lived PET isotopes like Gallium-68 (⁶⁸Ga) and Fluorine-18 (¹⁸F), which would otherwise be incompatible with the long biological half-life of intact antibodies. This significantly reduces the radiation dose to the patient compared to directly labeled antibodies with long-lived isotopes like Zirconium-89 (⁸⁹Zr).

Quantitative Data Summary

The following tables summarize key quantitative data from preclinical studies involving radiolabeled tetrazines for pretargeted PET imaging.

Table 1: Radiolabeling Efficiency and Purity

RadiotracerRadionuclideChelator/Prosthetic GroupRadiochemical Yield (Decay-Corrected)Radiochemical PuritySpecific ActivityReference(s)
Tz-PEG₁₁-Al[¹⁸F]-NOTA¹⁸FAl[¹⁸F]-NOTA54–65%>96%21.4–26.7 GBq/μmol
⁶⁴Cu-Tz-Bn-NOTA⁶⁴CuNOTA>90%>99%Not Reported
[¹⁸F]FDG-Tz¹⁸F[¹⁸F]FDG6.5 ± 3.6%>99%Not Reported
[⁶⁸Ga]Ga-THP-Tz⁶⁸GaTHP>95%>98%Not Reported
[⁶⁸Ga]Ga-DOTA-PEG₁₁-Tz⁶⁸GaDOTANot Reported>95%Not Reported
⁶⁴Cu-Tz-SarAr⁶⁴CuSarAr>90%>99%Not Reported
[⁸⁹Zr]Zr-DFO-PEG₅-Tz⁸⁹ZrDFONot ReportedNot ReportedNot Reported

Table 2: In Vivo Tumor Uptake and Biodistribution

Radiotracer/Pretargeting SystemTumor ModelTumor Uptake (%ID/g)Time Point (post-injection of Tz)Tumor-to-Muscle RatioReference(s)
Al[¹⁸F]NOTA-labeled tetrazine / 5B1-TCOBxPC3 pancreatic cancer6.44 hNot Reported
⁶⁴Cu-Tz-Bn-NOTA / A33-TCOSW1222 colorectal cancer4.1 ± 0.312 h27.0 ± 7.4
[⁶⁸Ga]3 / CC49-TCOLS174T colorectal cancer2.1 ± 0.12 hNot Reported
⁶⁴Cu-Tz-SarAr / sshuA33-PEG₁₂-TCOSW1222 colorectal cancer6.7 ± 1.71 h21.5 ± 5.6 (at 24 h)
[⁸⁹Zr]Zr-DFO-PEG₅-Tz / U36-TCOHNSCC (VU-SCC-OE)1.5 ± 0.272 hNot Reported

Experimental Protocols

Protocol 1: General Radiolabeling of a DOTA-Tetrazine Conjugate with Gallium-68

This protocol describes a general method for the radiolabeling of a DOTA-functionalized tetrazine with ⁶⁸Ga.

Materials:

  • DOTA-Tetrazine conjugate (e.g., DOTA-PEG₁₁-Tz)

  • ⁶⁸GaCl₃ eluted from a ⁶⁸Ge/⁶⁸Ga generator in 0.1 M HCl

  • Sodium acetate buffer (1 M, pH 4.5)

  • Sterile water for injection

  • C18 Sep-Pak cartridge

  • Ethanol

  • Saline

  • Radio-TLC or radio-HPLC system for quality control

Procedure:

  • Elute the ⁶⁸Ge/⁶⁸Ga generator with 0.1 M HCl to obtain ⁶⁸GaCl₃.

  • In a sterile reaction vial, add 5-10 nmol of the DOTA-Tetrazine conjugate dissolved in sterile water.

  • Add the ⁶⁸GaCl₃ eluate (approximately 1-2 mL) to the reaction vial.

  • Adjust the pH of the reaction mixture to 4.0-4.5 by adding sodium acetate buffer.

  • Incubate the reaction mixture at 95°C for 10 minutes.

  • Allow the reaction to cool to room temperature.

  • Perform quality control using radio-TLC or radio-HPLC to determine the radiochemical purity.

  • For purification, activate a C18 Sep-Pak cartridge by washing with ethanol (5 mL) followed by sterile water (10 mL).

  • Load the reaction mixture onto the C18 cartridge.

  • Wash the cartridge with sterile water (10 mL) to remove unreacted ⁶⁸Ga.

  • Elute the final product, [⁶⁸Ga]Ga-DOTA-Tetrazine, with a small volume of ethanol (0.5-1 mL).

  • Evaporate the ethanol under a stream of nitrogen and reconstitute the final product in sterile saline for injection.

Protocol 2: Pretargeted PET Imaging in a Xenograft Mouse Model

This protocol outlines a general procedure for in vivo pretargeted PET imaging.

Materials:

  • Tumor-bearing mice (e.g., athymic nude mice with subcutaneous xenografts)

  • TCO-modified monoclonal antibody (e.g., A33-TCO)

  • Radiolabeled tetrazine (e.g., ⁶⁴Cu-Tz-Bn-NOTA)

  • PET/CT scanner

  • Anesthesia (e.g., isoflurane)

  • Sterile saline for injection

Procedure:

  • Antibody Administration: Inject the mice with the TCO-modified antibody (e.g., 100 µg of A33-TCO) via the tail vein.

  • Accumulation Period: Allow the antibody to accumulate at the tumor and clear from circulation for 24 to 48 hours. The optimal time interval should be determined empirically for each antibody.

  • Radiotracer Administration: Anesthetize the mice and inject the radiolabeled tetrazine (e.g., 10-12 MBq of ⁶⁴Cu-Tz-Bn-NOTA) via the tail vein.

  • PET/CT Imaging: Acquire static or dynamic PET scans at various time points post-injection of the radiotracer (e.g., 1, 4, 12, and 24 hours). A CT scan should be acquired for anatomical co-registration.

  • Image Analysis: Reconstruct and analyze the PET images to determine the biodistribution of the radiotracer and quantify tumor uptake (%ID/g).

  • (Optional) Ex Vivo Biodistribution: After the final imaging session, euthanize the mice and harvest major organs and tumors. Weigh the tissues and measure the radioactivity using a gamma counter to confirm the imaging data.

Visualizations

Pretargeted PET Imaging Workflow

Pretargeted_PET_Workflow cluster_step1 Step 1: Targeting cluster_step2 Step 2: Imaging mAb_TCO TCO-Modified Antibody (mAb-TCO) injection1 Systemic Administration mAb_TCO->injection1 accumulation Tumor Accumulation & Blood Clearance (24-48 hours) injection1->accumulation tumor_bound mAb-TCO Localized at Tumor Site accumulation->tumor_bound click_reaction In Vivo Bioorthogonal Click Reaction (IEDDA) tumor_bound->click_reaction Tz reacts with TCO radio_Tz Radiolabeled Tetrazine ([e.g., 68Ga]Tz) injection2 Systemic Administration radio_Tz->injection2 injection2->click_reaction clearance Rapid Clearance of Excess Tetrazine injection2->clearance pet_imaging PET Imaging click_reaction->pet_imaging result result pet_imaging->result High Contrast Image

Caption: Workflow of the two-step pretargeted PET imaging strategy.

IEDDA Bioorthogonal Reaction

IEDDA_Reaction cluster_reactants Reactants cluster_product Product tetrazine Radiolabeled Tetrazine plus + tco TCO-Antibody product Stable Dihydropyridazine Adduct (Radiolabeled Antibody) plus->product IEDDA Click Reaction Dual_Modality_Imaging cluster_imaging Imaging Modalities cluster_application Clinical Applications probe ICG-DOTA-Tetrazine (Radiolabeled) pet PET Imaging probe->pet via Radionuclide fluorescence Fluorescence Imaging probe->fluorescence via ICG diagnosis Whole-Body Tumor Diagnosis & Staging pet->diagnosis surgery Fluorescence-Guided Surgery fluorescence->surgery diagnosis->surgery informs

References

Application Notes and Protocols: ICG-Tetrazine for In Vivo Drug Release Monitoring

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The precise monitoring of drug release from delivery systems in vivo is a critical aspect of pharmaceutical research. Traditional methods often lack the spatiotemporal resolution required to accurately assess drug bioavailability at the target site. The emergence of bioorthogonal chemistry, particularly the inverse-electron-demand Diels-Alder (IEDDA) reaction between tetrazine (Tz) and trans-cyclooctene (TCO), has opened new avenues for real-time in vivo imaging.[1][2] This "click-to-release" strategy allows for the controlled activation of therapeutic agents and imaging probes.

This document provides detailed application notes and protocols for utilizing an Indocyanine Green (ICG)-Tetrazine conjugate as a near-infrared (NIR) fluorescent probe for monitoring drug release in vivo. ICG is an FDA-approved NIR dye with excellent tissue penetration, making it ideal for in vivo imaging.[2] When conjugated to tetrazine, its fluorescence is quenched. Upon reaction with a TCO-caged drug, the ICG-tetrazine is cleaved, leading to a "turn-on" fluorescence signal that directly correlates with drug release. This system offers a highly sensitive and specific method for visualizing and quantifying drug release dynamics in living organisms.

Principle of the Method

The core of this technology lies in the highly efficient and specific IEDDA reaction between a tetrazine-modified NIR fluorophore (this compound) and a TCO-caged drug.[1][2] In its initial state, the this compound probe exhibits minimal fluorescence due to quenching by the tetrazine moiety. The drug molecule is rendered inactive by its conjugation to TCO. When the drug delivery system reaches its target and releases the TCO-caged drug, the TCO moiety rapidly reacts with the systemically administered this compound. This bioorthogonal reaction cleaves the tetrazine from the ICG, restoring its intense NIR fluorescence. The resulting "turn-on" signal can be detected and quantified using in vivo imaging systems, providing a direct measure of drug release at the site of interest.

Data Presentation

Table 1: Reaction Kinetics of Representative Tetrazine-Dienophile Pairs
Tetrazine DerivativeDienophileSolventSecond-Order Rate Constant (k₂) (M⁻¹s⁻¹)Reference
3,6-di(pyridin-2-yl)-1,2,4,5-tetrazineBicyclononyne (BCN)Methanol118
3,6-diphenyl-1,2,4,5-tetrazineBicyclononyne (BCN)Methanol3.6
3-(p-aminophenyl)-1,2,4,5-tetrazinetrans-cyclooctene (TCO)PBS>50,000
3-phenyl-6-methyl-1,2,4,5-tetrazinetrans-cyclooctene (TCO)Dioxane230
5-(6-methyl-1,2,4,5-tetrazin-3-yl)pentan-1-amineTCO-OHPBS, pH 7.4210
Table 2: Stability of Tetrazine Derivatives
Tetrazine DerivativeConditionHalf-lifeReference
DimethyltetrazinePhosphate-buffered saline (PBS)~14 hours (50% hydrolysis)
Dipyridyl-tetrazinePhosphate-buffered saline (PBS)9.6 hours
Alkyl- or pyridinyl-substituted tetrazinesPBS, 37°C>10 hours (>85% maintained)
Table 3: Fluorescence Turn-On Ratios of Fluorogenic Tetrazine Probes
Fluorophore-Tetrazine ConjugateDienophileFold "Turn-On"Reference
Coumarin-tetrazinedCp4TCOTP220
Coumarin-tetrazinedC4TCOTP210
BODIPY-tetrazinetrans-cyclooctene (TCO)Up to 400
Rhodamine-TetrazineBicyclononyne (BCN)~34
Rhodamine-Tetrazinetrans-cyclooctene (TCO)~30 (initial peak)

Experimental Protocols

Protocol 1: Synthesis of TCO-caged Doxorubicin (TCO-Dox)

This protocol describes a general method for the synthesis of a TCO-caged doxorubicin prodrug.

Materials:

  • Doxorubicin hydrochloride

  • trans-Cyclooctenol (TCO-OH)

  • Triphosgene or corresponding chloroformate

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

  • Anhydrous Dichloromethane (DCM) and Dimethylformamide (DMF)

  • Silica gel for column chromatography

Procedure:

  • Activation of TCO-OH: Dissolve TCO-OH in anhydrous DCM. Add triphosgene or a suitable chloroformate and a non-nucleophilic base like TEA or DIPEA. Stir the reaction at 0°C to room temperature until the activation is complete (monitor by TLC).

  • Conjugation to Doxorubicin: In a separate flask, dissolve doxorubicin hydrochloride in anhydrous DMF and add a slight excess of TEA or DIPEA to neutralize the hydrochloride salt.

  • Slowly add the activated TCO solution to the doxorubicin solution at 0°C.

  • Allow the reaction to warm to room temperature and stir overnight, protected from light.

  • Purification: Quench the reaction and purify the crude product by silica gel column chromatography to obtain the TCO-Dox conjugate.

  • Characterization: Confirm the structure and purity of the synthesized TCO-Dox using ¹H NMR, ¹³C NMR, and mass spectrometry.

Protocol 2: Preparation of this compound Loaded PLGA Nanoparticles

This protocol outlines the preparation of Poly(lactic-co-glycolic acid) (PLGA) nanoparticles encapsulating an this compound conjugate using a double emulsion solvent evaporation method.

Materials:

  • This compound conjugate (commercially sourced or synthesized)

  • PLGA (Poly(lactic-co-glycolic acid))

  • Dichloromethane (DCM)

  • Poly(vinyl alcohol) (PVA) aqueous solution (e.g., 2.5% w/v)

  • Deionized water

Procedure:

  • Organic Phase Preparation: Dissolve a specific amount of PLGA (e.g., 60 mg) and this compound in DCM (e.g., 2 mL).

  • Primary Emulsion: Add a small volume of aqueous solution (e.g., 0.2 mL of a 3 mg/mL this compound solution if not soluble in DCM) to the organic phase and emulsify using a sonicator to form a water-in-oil (w/o) primary emulsion.

  • Secondary Emulsion: Add the primary emulsion to a larger volume of PVA aqueous solution (e.g., 5 mL) and sonicate again to form a water-in-oil-in-water (w/o/w) double emulsion.

  • Solvent Evaporation: Transfer the double emulsion to a larger volume of PVA solution (e.g., 5 mL of 0.25% w/v) and stir for several hours (e.g., 4 hours) to allow for the evaporation of the organic solvent.

  • Nanoparticle Collection: Centrifuge the nanoparticle suspension to pellet the nanoparticles.

  • Washing: Wash the nanoparticles several times with deionized water to remove residual PVA and unencapsulated this compound.

  • Resuspension and Storage: Resuspend the purified nanoparticles in a suitable buffer (e.g., PBS) and store at 4°C.

  • Characterization: Characterize the nanoparticles for size, zeta potential, morphology (e.g., using TEM), and this compound loading efficiency.

Protocol 3: In Vitro Validation of "Click-to-Release"

This protocol describes an in vitro assay to confirm the fluorescence turn-on of this compound upon reaction with a TCO-caged molecule.

Materials:

  • This compound solution (in PBS or cell culture medium)

  • TCO-caged molecule (e.g., TCO-Dox) solution

  • Phosphate-buffered saline (PBS) or cell culture medium

  • Fluorometer or fluorescence plate reader

Procedure:

  • Prepare a solution of this compound at a known concentration in PBS or cell culture medium.

  • Measure the baseline fluorescence of the this compound solution using a fluorometer with appropriate excitation and emission wavelengths for ICG (typically around 780 nm excitation and 820 nm emission).

  • Add a molar excess of the TCO-caged molecule to the this compound solution.

  • Monitor the increase in fluorescence intensity over time until a plateau is reached.

  • Calculate the fluorescence turn-on ratio by dividing the final fluorescence intensity by the initial baseline fluorescence.

  • (Optional) Perform the experiment in the presence of cells to assess cytotoxicity and cellular uptake.

Protocol 4: In Vivo Imaging of Drug Release in a Mouse Tumor Model

This protocol provides a general guideline for in vivo fluorescence imaging of drug release.

Materials:

  • Tumor-bearing mice (e.g., subcutaneous xenograft model)

  • Drug delivery system loaded with TCO-caged drug

  • This compound probe solution (sterile, in PBS)

  • In vivo fluorescence imaging system (e.g., IVIS)

  • Anesthesia (e.g., isoflurane)

Procedure:

  • Administration of Drug Delivery System: Administer the TCO-caged drug formulation to the tumor-bearing mice (e.g., via intravenous injection).

  • Accumulation Period: Allow the drug delivery system to circulate and accumulate at the tumor site. The duration of this period depends on the pharmacokinetics of the delivery vehicle (typically 24-72 hours).

  • Administration of this compound Probe: Prepare a sterile solution of the this compound probe in PBS. Administer the probe via intravenous injection.

  • In Vivo Imaging: Anesthetize the mice at various time points post-injection of the this compound probe (e.g., 1, 4, 8, and 24 hours).

  • Acquire whole-body NIR fluorescence images using an in vivo imaging system with the appropriate excitation and emission filters for ICG.

  • Data Analysis: Quantify the fluorescence intensity in the tumor region and in a non-target tissue (e.g., muscle) to determine the tumor-to-background ratio over time. The increase in fluorescence intensity at the tumor site correlates with the release of the TCO-caged drug.

Mandatory Visualizations

Caption: Mechanism of this compound for in vivo drug release monitoring.

G Experimental Workflow for In Vivo Drug Release Imaging Start Start Inject_DDS 1. Inject Drug Delivery System with TCO-caged Drug Start->Inject_DDS Wait 2. Wait for Accumulation (24-72h) Inject_DDS->Wait Inject_Probe 3. Inject this compound Probe Wait->Inject_Probe Image 4. Perform In Vivo NIR Fluorescence Imaging Inject_Probe->Image Analyze 5. Quantify Fluorescence Signal at Target Site Image->Analyze End End Analyze->End

Caption: Step-by-step workflow for in vivo imaging experiments.

Caption: The "click-to-release" activation cascade.

References

Quantifying ICG-Tetrazine Signal in Tissues and Cells: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the quantification of Indocyanine Green (ICG) conjugated to Tetrazine (ICG-Tetrazine) in both tissue and cellular samples. This methodology is critical for a variety of research applications, including in vivo imaging, biodistribution studies, and the evaluation of targeted drug delivery systems.

Introduction to this compound Bioorthogonal Chemistry

The quantification of this compound relies on the principles of bioorthogonal chemistry, specifically the inverse-electron-demand Diels-Alder (iEDDA) reaction.[1][2] This reaction occurs between a tetrazine moiety and a strained dienophile, most commonly a trans-cyclooctene (TCO).[1][2] This highly efficient and specific "click chemistry" reaction allows for the precise labeling of TCO-modified molecules with this compound in complex biological environments without interfering with native biochemical processes.[3]

A common application of this technology is a pre-targeting strategy. In this approach, a TCO-modified targeting molecule, such as an antibody, is administered first. After allowing time for the targeting molecule to accumulate at the site of interest and for the unbound conjugate to clear from circulation, the this compound probe is administered. The this compound then rapidly and specifically reacts with the TCO-modified molecule at the target site, enabling highly sensitive and specific detection and quantification.

Quantitative Data Presentation

The following tables summarize representative quantitative data for the biodistribution of ICG and tetrazine-based probes in preclinical models. While specific data for this compound conjugates may vary depending on the specific targeting molecule and experimental conditions, these tables provide a valuable reference for expected signal intensities and distribution profiles.

Table 1: Representative Biodistribution of ICG in Mice

OrganPercent Injected Dose per Gram (%ID/g) at 1 hourPercent Injected Dose per Gram (%ID/g) at 24 hours
Liver35.2 ± 5.15.8 ± 1.3
Spleen2.1 ± 0.40.5 ± 0.1
Kidneys1.5 ± 0.30.3 ± 0.1
Lungs1.8 ± 0.50.4 ± 0.1
Heart0.9 ± 0.20.2 ± 0.1
Blood10.5 ± 2.30.1 ± 0.05
Tumor3.5 ± 0.81.2 ± 0.3
Muscle0.5 ± 0.10.1 ± 0.05

Data are presented as mean ± standard deviation and are compiled from representative literature. Actual values will vary based on the mouse model, ICG formulation, and injection route.

Table 2: Representative Biodistribution of a Radiolabeled Tetrazine Probe in a Pre-targeted Mouse Model

OrganPercent Injected Dose per Gram (%ID/g) at 4 hours
Tumor5.6 ± 0.9
Blood1.8 ± 0.2
Liver2.5 ± 0.4
Kidneys1.9 ± 0.3
Spleen0.8 ± 0.2
Lungs1.1 ± 0.3
Muscle0.4 ± 0.1

Data are presented as mean ± standard deviation and are based on pre-targeted studies using a TCO-modified antibody and a radiolabeled tetrazine probe. Values are representative and will vary based on the antibody, target antigen expression, and clearance characteristics of the probe.

Experimental Protocols

The following protocols provide detailed methodologies for the quantification of this compound signals in in vivo, ex vivo, and in vitro settings.

In Vivo Imaging Protocol

This protocol describes a pre-targeting approach for in vivo imaging of this compound in a tumor-bearing mouse model.

Materials:

  • TCO-conjugated antibody specific to a tumor antigen

  • This compound probe

  • Tumor-bearing mice (e.g., xenograft or syngeneic models)

  • In vivo fluorescence imaging system (e.g., IVIS, Pearl)

  • Anesthesia (e.g., isoflurane)

  • Sterile PBS

  • DMSO (for this compound stock solution)

Procedure:

  • Antibody Administration: Reconstitute the TCO-conjugated antibody in sterile PBS. Administer the antibody to the mice via intravenous (tail vein) injection. The typical dose ranges from 1 to 10 mg/kg, but should be optimized for each antibody.

  • Accumulation and Clearance: Allow the TCO-antibody to accumulate at the tumor site and clear from circulation. This period is typically 24 to 72 hours, depending on the pharmacokinetics of the antibody.

  • This compound Administration: Prepare a stock solution of this compound in DMSO and dilute to the final working concentration in sterile PBS. The final DMSO concentration should be below 5%. Administer the this compound solution via intravenous injection. The optimal dose will need to be determined empirically but typically ranges from 1 to 5 mg/kg.

  • In Vivo Imaging: At various time points post-ICG-Tetrazine injection (e.g., 1, 4, 8, and 24 hours), anesthetize the mice and acquire whole-body fluorescence images using an in vivo imaging system with the appropriate excitation and emission filters for ICG (Excitation: ~745 nm, Emission: ~820 nm).

  • Data Analysis: Use the imaging system's software to draw regions of interest (ROIs) over the tumor and a background region (e.g., non-tumor bearing muscle). Quantify the average radiant efficiency or fluorescence intensity within each ROI. Calculate the tumor-to-background ratio (TBR) by dividing the mean signal intensity of the tumor ROI by the mean signal intensity of the background ROI.

Ex Vivo Tissue Analysis Protocol

This protocol details the quantification of this compound signal in excised tissues following in vivo experiments.

Materials:

  • Excised tissues from in vivo experiments

  • Fluorescence imaging system (e.g., IVIS, Pearl) or a fluorescence plate reader

  • Tissue homogenizer

  • Lysis buffer (e.g., RIPA buffer with protease inhibitors)

  • Microcentrifuge tubes

  • Black 96-well plates

Procedure:

  • Tissue Harvest: Following the final in vivo imaging time point, euthanize the mice and carefully dissect the tumors and other organs of interest (e.g., liver, spleen, kidneys, lungs, heart, muscle).

  • Ex Vivo Imaging (Optional): Arrange the excised tissues in a petri dish and acquire fluorescence images using an in vivo imaging system. This provides a qualitative and semi-quantitative overview of the biodistribution.

  • Tissue Homogenization: a. Weigh each tissue sample. b. Add a known volume of lysis buffer (e.g., 1 mL per 100 mg of tissue). c. Homogenize the tissue using a mechanical homogenizer until no visible tissue fragments remain.

  • Lysate Clarification: Centrifuge the tissue homogenates at 10,000 x g for 10 minutes at 4°C to pellet cellular debris.

  • Fluorescence Quantification: a. Transfer the supernatant (lysate) to a black 96-well plate. b. Measure the fluorescence intensity using a plate reader with the appropriate excitation and emission wavelengths for ICG. c. Create a standard curve using known concentrations of this compound in the same lysis buffer to convert the measured fluorescence intensity to the amount of this compound per gram of tissue.

  • Data Analysis: Normalize the quantified this compound amount to the weight of the tissue to obtain the percent injected dose per gram (%ID/g).

In Vitro Cellular Staining and Quantification Protocol

This protocol describes the labeling and quantification of this compound in TCO-modified cells using flow cytometry and confocal microscopy.

Materials:

  • Cells engineered to express a TCO-modified surface protein or metabolically labeled with a TCO-containing precursor

  • This compound

  • Cell culture medium

  • PBS

  • FACS buffer (PBS with 1% BSA)

  • Flow cytometer

  • Confocal microscope

  • Fixative (e.g., 4% paraformaldehyde)

  • Mounting medium with DAPI

Procedure for Flow Cytometry:

  • Cell Preparation: Harvest TCO-modified cells and wash them once with PBS. Resuspend the cells in FACS buffer at a concentration of 1 x 10^6 cells/mL.

  • Staining: Add this compound to the cell suspension to a final concentration of 1-10 µM. Incubate for 30-60 minutes at 37°C, protected from light.

  • Washing: Wash the cells twice with FACS buffer to remove unbound this compound.

  • Analysis: Resuspend the final cell pellet in FACS buffer and analyze on a flow cytometer using the appropriate laser and filter set for ICG. Quantify the mean fluorescence intensity (MFI) of the cell population.

Procedure for Confocal Microscopy:

  • Cell Seeding: Seed TCO-modified cells onto glass-bottom dishes or coverslips and allow them to adhere overnight.

  • Staining: Replace the culture medium with fresh medium containing 1-5 µM this compound. Incubate for 30-60 minutes at 37°C.

  • Washing: Gently wash the cells three times with pre-warmed PBS.

  • Fixation and Mounting: Fix the cells with 4% paraformaldehyde for 15 minutes at room temperature. Wash three times with PBS. Mount the coverslips onto microscope slides using mounting medium with DAPI.

  • Imaging and Analysis: Acquire images using a confocal microscope with the appropriate laser and emission filters for ICG and DAPI. Use image analysis software (e.g., ImageJ/Fiji) to quantify the intracellular fluorescence intensity. This can be done by measuring the mean gray value within ROIs drawn around individual cells.

Visualizations

The following diagrams illustrate the key workflows and pathways described in these application notes.

Pretargeting_Workflow cluster_invivo In Vivo cluster_exvivo Ex Vivo Analysis antibody 1. Administer TCO-Antibody circulation 2. Circulation & Tumor Accumulation antibody->circulation clearance 3. Clearance of Unbound Antibody circulation->clearance icg_admin 4. Administer This compound clearance->icg_admin reaction 5. Bioorthogonal Reaction at Tumor icg_admin->reaction imaging 6. In Vivo Fluorescence Imaging reaction->imaging harvest 7. Tissue Harvest imaging->harvest homogenize 8. Tissue Homogenization harvest->homogenize quantify 9. Fluorescence Quantification homogenize->quantify data Quantitative Biodistribution Data quantify->data

Caption: Pre-targeting experimental workflow for this compound quantification.

ICG_Uptake_Pathway cluster_extracellular Extracellular Space cluster_cell Cell cluster_endocytosis Clathrin-Mediated Endocytosis icg This compound clathrin_pit Clathrin-Coated Pit icg->clathrin_pit Binding to Receptors membrane Plasma Membrane endosome Early Endosome clathrin_pit->endosome Internalization lysosome Lysosome endosome->lysosome Trafficking lysosome->lysosome Signal Accumulation & Quantification

Caption: Cellular uptake pathway of ICG via endocytosis.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing ICG-Tetrazine Conjugation Efficiency

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for ICG-tetrazine conjugation. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions, ensuring the successful execution of your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental chemistry behind this compound conjugation?

The most common method for this compound conjugation involves a two-step process. First, either the ICG molecule or the tetrazine moiety is functionalized with an N-hydroxysuccinimide (NHS) ester. This amine-reactive group readily reacts with a primary amine on the corresponding conjugation partner (tetrazine-amine or ICG-amine, respectively) to form a stable amide bond. This reaction is typically carried out in an amine-free buffer at a slightly alkaline pH.

Q2: What are the critical parameters to control for efficient this compound conjugation?

The efficiency of the conjugation reaction is highly dependent on several factors:

  • pH: The reaction between an NHS ester and a primary amine is optimal in the pH range of 8.0-9.0.[1]

  • Buffer Composition: It is crucial to use a buffer that is free of primary amines, such as Tris or glycine, as these will compete with the intended reaction. Phosphate-buffered saline (PBS) or sodium bicarbonate buffer are common choices.[1][2]

  • Concentration of Reactants: Higher concentrations of both the ICG-NHS ester and the tetrazine-amine can favor the conjugation reaction over the competing hydrolysis of the NHS ester.[3]

  • Purity of Reactants: Ensure that both the ICG and tetrazine derivatives are of high purity and have not degraded.

  • Molar Ratio: A slight molar excess of the NHS ester-functionalized molecule is generally recommended to drive the reaction to completion.

Q3: How can I prevent the aggregation of ICG during the conjugation reaction?

ICG is known to aggregate in aqueous solutions, which can significantly reduce its fluorescence and conjugation efficiency. Here are some strategies to minimize aggregation:

  • Use of Organic Co-solvents: Prepare a concentrated stock solution of the ICG-NHS ester in an anhydrous organic solvent like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) and add it to the aqueous reaction buffer containing the tetrazine-amine.

  • Control Concentration: Avoid excessively high concentrations of ICG in the reaction mixture.

  • Incorporate PEG Linkers: Using ICG or tetrazine derivatives with polyethylene glycol (PEG) linkers can improve water solubility and reduce aggregation.

  • Unsymmetrical Cyanine Dyes: Recent studies suggest that using unsymmetrical heptamethine cyanine dyes can prevent aggregation due to the disruption of π–π stacking interactions.

Q4: How should I store the this compound conjugate?

For short-term storage (up to a few days), the conjugate can be stored at 4°C in the dark. For long-term storage, it is recommended to store the conjugate at -20°C or -80°C, preferably in aliquots to avoid repeated freeze-thaw cycles. The addition of a carrier protein like bovine serum albumin (BSA) at a concentration of 0.1% can also help to stabilize the conjugate in solution.

Troubleshooting Guide

Issue Possible Cause(s) Recommended Solution(s)
Low Conjugation Yield NHS Ester Hydrolysis: The NHS ester is moisture-sensitive and can hydrolyze, rendering it inactive.• Prepare fresh stock solutions of the NHS ester in anhydrous DMSO or DMF immediately before use. • Ensure the reaction buffer is at the optimal pH (8.0-9.0). • Perform the reaction at a lower temperature (e.g., 4°C) for a longer duration to minimize hydrolysis.
Suboptimal Molar Ratio: An incorrect ratio of ICG-NHS to tetrazine-amine can lead to incomplete reaction.• Empirically optimize the molar ratio. A 5-10 fold molar excess of the NHS ester is a good starting point.
Low Reactant Concentration: Dilute reaction conditions can favor NHS ester hydrolysis over conjugation.• Increase the concentration of both reactants if possible.
Presence of Competing Amines: Buffers like Tris or glycine will compete for the NHS ester.• Perform a buffer exchange to an amine-free buffer (e.g., PBS, sodium bicarbonate) before starting the conjugation.
ICG Aggregation High ICG Concentration in Aqueous Buffer: ICG is prone to forming non-fluorescent aggregates in water.• Prepare a concentrated stock of ICG-NHS in DMSO or DMF and add it to the reaction mixture. • Keep the final concentration of the organic solvent in the reaction mixture low (typically <10%).
Hydrophobicity of ICG: The inherent hydrophobicity of the ICG molecule promotes aggregation.• Consider using ICG derivatives that incorporate hydrophilic linkers like PEG.
Difficulty in Purifying the Conjugate Co-elution of Unreacted ICG: Unreacted and potentially aggregated ICG can be difficult to separate from the conjugate.• Use size-exclusion chromatography (SEC) to separate the larger conjugate from smaller, unreacted molecules. • Reversed-phase HPLC (RP-HPLC) with a C18 column and a water/acetonitrile gradient containing 0.1% TFA can also be effective for purification.
Precipitation of the Conjugate: The final conjugate may be prone to precipitation, especially at high concentrations.• Store the purified conjugate in a buffer containing a stabilizing agent like BSA. • Avoid repeated freeze-thaw cycles by storing in aliquots.
Inconsistent Fluorescence Signal ICG Degradation: ICG is sensitive to light and temperature, leading to degradation and loss of fluorescence.• Protect all ICG-containing solutions from light. • Store ICG and its conjugates at the recommended low temperatures.
Quenching of Fluorescence: Aggregation or interaction with other molecules can quench the fluorescence of ICG.• Ensure complete removal of unreacted ICG after conjugation. • Characterize the conjugate by UV-Vis spectroscopy to confirm the absence of aggregation-related spectral shifts.

Data Summary Tables

Table 1: Recommended Reaction Conditions for ICG-NHS Ester Conjugation with a Tetrazine-Amine

ParameterRecommended ConditionRationale
pH 8.0 - 9.0Optimal for the reaction of NHS esters with primary amines.
Buffer Amine-free (e.g., PBS, Sodium Bicarbonate)Prevents competition for the NHS ester.
Temperature Room Temperature (or 4°C for extended reactions)Balances reaction rate and NHS ester stability.
Reaction Time 1 - 2 hours at Room TemperatureTypically sufficient for completion.
Molar Ratio (NHS:Amine) 5:1 to 10:1A molar excess of the NHS ester drives the reaction.
Solvent for NHS Ester Anhydrous DMSO or DMFEnsures solubility and stability of the ICG-NHS ester.

Table 2: Stability of ICG under Various Conditions

ConditionObservationReference(s)
Aqueous Solution (4°C, dark) Stable for approximately 3 days with about 20% loss of fluorescence.
Whole Blood (37°C, light exposure) Stable for up to 5 hours.
Human Serum (-20°C) Unstable, significant degradation within 1 week.
Human Serum (-70°C) Improved stability, but degradation begins after 4 weeks.

Experimental Protocols

Protocol 1: General Procedure for ICG-NHS Ester Conjugation to a Tetrazine-Amine
  • Preparation of Reactants:

    • Dissolve the tetrazine-amine in an amine-free buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3) to a final concentration of 1-5 mg/mL.

    • Allow the vial of ICG-NHS ester to equilibrate to room temperature before opening to prevent moisture condensation.

    • Immediately before use, prepare a 10 mM stock solution of the ICG-NHS ester in anhydrous DMSO or DMF.

  • Conjugation Reaction:

    • Add the desired molar excess of the ICG-NHS ester stock solution to the tetrazine-amine solution while gently vortexing. The final concentration of the organic solvent should be kept below 10%.

    • Incubate the reaction mixture for 1-2 hours at room temperature, protected from light.

  • Quenching the Reaction (Optional):

    • To stop the reaction, a quenching buffer containing a primary amine (e.g., 1 M Tris-HCl, pH 8.0) can be added to a final concentration of 50-100 mM.

  • Purification of the Conjugate:

    • Remove the unreacted ICG-NHS ester and byproducts using a desalting column (for larger molecules) or by dialysis.

    • For higher purity, RP-HPLC with a C18 column is recommended.

Protocol 2: Quantification of Conjugation Efficiency
  • Spectrophotometric Analysis:

    • Measure the absorbance of the purified this compound conjugate at 280 nm (for the protein/molecule absorbance, if applicable) and at the maximum absorbance of ICG (approximately 780-800 nm).

    • The degree of labeling (DOL) can be calculated using the Beer-Lambert law, correcting for the absorbance of ICG at 280 nm.

  • Mass Spectrometry:

    • For a more precise determination of the conjugation, analyze the purified product using mass spectrometry (e.g., MALDI-TOF or ESI-MS) to observe the mass shift corresponding to the addition of the ICG moiety.

Visualizations

ICG_Tetrazine_Conjugation_Workflow cluster_preparation Reactant Preparation cluster_reaction Conjugation cluster_purification Purification & Analysis cluster_product Final Product Tetrazine_Amine Tetrazine-Amine in Amine-Free Buffer (pH 8.3) Reaction Mix and Incubate (1-2h, RT, Dark) Tetrazine_Amine->Reaction ICG_NHS ICG-NHS Ester in Anhydrous DMSO/DMF ICG_NHS->Reaction Purification Purification (SEC or RP-HPLC) Reaction->Purification Analysis Characterization (UV-Vis, Mass Spec) Purification->Analysis Final_Product Purified this compound Conjugate Analysis->Final_Product

Caption: Experimental workflow for this compound conjugation.

Troubleshooting_Low_Yield Start Low Conjugation Yield Check_NHS Is the NHS Ester fresh and handled properly? Start->Check_NHS Check_Buffer Is the buffer amine-free and at pH 8.0-9.0? Check_NHS->Check_Buffer Yes Solution_NHS Use fresh, anhydrous NHS ester solution. Check_NHS->Solution_NHS No Check_Ratio Is the molar ratio of NHS:Amine optimal? Check_Buffer->Check_Ratio Yes Solution_Buffer Perform buffer exchange and verify pH. Check_Buffer->Solution_Buffer No Check_Concentration Are reactant concentrations adequate? Check_Ratio->Check_Concentration Yes Solution_Ratio Optimize molar ratio (e.g., 5-10x excess). Check_Ratio->Solution_Ratio No Solution_Concentration Increase reactant concentrations. Check_Concentration->Solution_Concentration No Success Improved Yield Check_Concentration->Success Yes Solution_NHS->Check_Buffer Solution_Buffer->Check_Ratio Solution_Ratio->Check_Concentration Solution_Concentration->Success

Caption: Troubleshooting logic for low this compound conjugation yield.

References

Reducing non-specific binding of ICG-Tetrazine

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals reduce non-specific binding of ICG-Tetrazine in their experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of high background signal and non-specific binding of this compound?

High background signal with this compound is often a result of several factors:

  • Lipophilicity: Highly lipophilic tetrazine probes can exhibit increased non-specific binding to cells and tissues.

  • Plasma Protein Binding: ICG and some tetrazine derivatives can bind to plasma proteins, which can alter their biodistribution and clearance kinetics, sometimes leading to accumulation in non-target tissues.[1]

  • Autofluorescence: Endogenous molecules in tissues can fluoresce in the near-infrared (NIR) spectrum, contributing to background noise.[2][3][4] Common sources of autofluorescence include collagen and elastin.

  • Excess Probe Concentration: Using a higher than necessary concentration of the this compound probe can lead to an excess of unbound molecules that contribute to background signal.

  • Inefficient Clearance: Slow clearance of the unbound this compound from circulation and non-target tissues can result in a poor signal-to-background ratio.

Q2: How does PEGylation of this compound affect its non-specific binding and biodistribution?

Polyethylene glycol (PEG) linkers are often incorporated into tetrazine probes to improve their in vivo performance. The length of the PEG linker can significantly impact the probe's properties:

  • Hydrophilicity: Increasing the PEG linker length enhances the hydrophilicity of the this compound conjugate.[5] This can reduce non-specific binding caused by hydrophobic interactions.

  • Blood Clearance: PEGylation generally prolongs the circulation time of the probe. While this can increase the opportunity for the probe to reach its target, an excessively long circulation time might also contribute to background if the clearance from non-target tissues is slow.

  • Tumor Uptake: The effect of PEGylation on tumor uptake can be variable. While it can improve circulation and potentially increase accumulation at the target site, very long PEG linkers might sterically hinder the reaction with the target molecule.

Q3: What is a "pre-targeting" approach, and how can it help reduce non-specific binding?

Pre-targeting is a multi-step strategy designed to improve the target-to-background ratio in imaging and therapy. The basic workflow is as follows:

  • Antibody-TCO Administration: An antibody conjugated to a trans-cyclooctene (TCO) molecule, which targets a specific antigen on the cell surface, is administered first.

  • Incubation and Clearance: The antibody-TCO conjugate is allowed to circulate, bind to the target cells, and clear from the bloodstream and non-target tissues.

  • This compound Administration: The this compound probe is then administered. It rapidly reacts with the TCO-tagged antibody at the target site via an inverse electron-demand Diels-Alder (IEDDA) cycloaddition.

  • Imaging: Imaging is performed after the unbound this compound has cleared from circulation.

This approach minimizes non-specific binding because the fast-clearing this compound is only administered after the targeting antibody has already localized to the target and cleared from most non-target areas.

Q4: Can diet affect the background signal in near-infrared fluorescence imaging?

Yes, diet can have a significant impact on autofluorescence in preclinical imaging. Standard animal chow often contains components that fluoresce in the NIR range. Switching to a purified or "low-fluorescence" diet can reduce this background autofluorescence by more than two orders of magnitude, thereby improving the signal-to-background ratio.

Troubleshooting Guides

Issue 1: High Background Signal Across the Entire Image
Possible Cause Troubleshooting Step Expected Outcome
Excess this compound Concentration Titrate the concentration of the this compound probe to determine the lowest effective concentration that still provides a specific signal.Reduced overall background without compromising the specific signal.
Inefficient Washing Increase the number and/or duration of washing steps after incubation with the this compound probe. Use a mild detergent like Tween-20 in the wash buffer to help remove non-specifically bound probe.Lower background signal due to more effective removal of unbound probe.
Autofluorescence Image an unstained control sample to assess the level of endogenous autofluorescence. If high, consider using a purified diet for animal studies or employing spectral unmixing techniques during image analysis.Reduced contribution of autofluorescence to the overall background signal.
Suboptimal Imaging Parameters Adjust the excitation and emission wavelength settings on your imaging system. Shifting to longer excitation and emission wavelengths can sometimes reduce autofluorescence.Improved signal-to-background ratio by minimizing the excitation of endogenous fluorophores.
Issue 2: High Signal in Non-Target Organs (e.g., Liver, Spleen)
Possible Cause Troubleshooting Step Expected Outcome
Probe Lipophilicity If using a custom-synthesized probe, consider incorporating a hydrophilic linker, such as a longer PEG chain, to reduce lipophilicity.Reduced uptake in organs of the reticuloendothelial system (RES) like the liver and spleen.
Slow Clearance Employ a pre-targeting strategy with a clearing agent. After the antibody-TCO has bound to the target, a clearing agent that reacts with the circulating antibody-TCO can be administered to facilitate its removal before injecting the this compound.Lower background signal in the blood pool and non-target organs.
Binding to Plasma Proteins Characterize the plasma protein binding of your this compound conjugate. If binding is high, a pre-targeting approach with a longer incubation time for the antibody-TCO to clear may be necessary.More accurate interpretation of biodistribution data and potentially lower background.
Impaired Biliary Excretion In liver imaging, some liver conditions can impair the excretion of ICG, leading to its retention. Be aware of the physiological state of the liver in your experimental model.Better understanding of the factors contributing to high liver signal.

Data Presentation

The following tables summarize quantitative data on the biodistribution and performance of this compound and related compounds from various studies.

Table 1: Biodistribution of ICG and PEGylated ICG Nanocapsules in Healthy Mice (% Injected Dose)

OrganFree ICG (15 min)Uncoated ICG-NCs (15 min)PEG-coated ICG-NCs (15 min)
Blood~20%~20%~57%
Liver~40%~35%~12%
Lungs~2%~5%~6.5%
Spleen~1%~3%~4%
Kidneys~2%~4%~5.7%
Heart~1%~2%~3%

Data adapted from a study on the biodistribution of encapsulated ICG. ICG-NCs refer to ICG-doped nanocapsules.

Table 2: Impact of PEG Linker Length on Tetrazine Probe Performance

Performance ParameterNo PEG LinkerShort PEG Linker (e.g., PEG4)Long PEG Linker (e.g., PEG11, PEG12)
Lipophilicity (logD) HighModerateLow
Blood Clearance FastSlowerSlowest
Tumor Uptake VariablePotentially ImprovedCan be Reduced
Non-specific Binding HigherModerateLower

This table summarizes general trends observed with increasing PEG linker length on tetrazine probes.

Table 3: Tumor-to-Background Ratios with and without a Clearing Agent

Pre-targeting StrategyTumor-to-Blood RatioFold Improvement
Without Clearing Agent~2.5-
With Albumin-based Clearing Agent~304~125-fold

Data from a pre-targeting study using an anti-TAG72 mAb and an 111In-DOTA-tetrazine, demonstrating a significant improvement in tumor-to-blood ratio with the use of a clearing agent.

Experimental Protocols

Protocol 1: General In Vivo Pre-targeting with this compound

This protocol provides a general guideline for a pre-targeted in vivo imaging experiment. Specific parameters should be optimized for the particular animal model, antibody, and imaging system.

  • Antibody-TCO Conjugate Administration:

    • Reconstitute the lyophilized antibody-TCO conjugate in sterile phosphate-buffered saline (PBS) to a final concentration of 1 mg/mL.

    • Administer 100 µg of the antibody-TCO conjugate to each mouse via intravenous (tail vein) injection.

  • Incubation and Clearance:

    • Allow the antibody-TCO conjugate to circulate and accumulate at the tumor site for 24 to 72 hours. This time should be optimized based on the pharmacokinetics of the specific antibody.

  • This compound Probe Preparation and Administration:

    • Prepare a stock solution of the this compound probe in dimethyl sulfoxide (DMSO).

    • Dilute the stock solution in sterile PBS to the desired final concentration for injection. The final DMSO concentration should be below 5%.

    • Administer the this compound probe via intravenous injection. The optimal dose will need to be determined empirically.

  • In Vivo Imaging:

    • Anesthetize the mice at various time points post-tetrazine injection (e.g., 1, 4, 8, and 24 hours).

    • Acquire whole-body fluorescence images using an in vivo imaging system with the appropriate excitation and emission filters for ICG.

    • Acquire images of a control group of mice that did not receive the antibody-TCO conjugate to assess non-specific probe accumulation.

Protocol 2: Blocking Non-Specific Binding

This protocol describes a general method for blocking non-specific antibody binding in tissue sections, which can be adapted for in vivo applications with appropriate modifications.

  • Prepare Blocking Solution:

    • Use normal serum from the same species as the secondary antibody (if applicable in your system) or a protein-based blocker like Bovine Serum Albumin (BSA). A common blocking solution is 5-10% normal serum or 1-5% BSA in PBS.

  • Blocking Step:

    • For tissue sections, incubate the samples with the blocking solution for 30-60 minutes at room temperature.

    • For in vivo applications, a pre-injection of a blocking agent (e.g., a non-specific antibody or protein solution) may be considered, though this requires careful optimization to avoid interference with the targeting antibody.

  • Primary Antibody/Probe Incubation:

    • Dilute the primary antibody or this compound probe in a buffer containing a lower concentration of the blocking agent (e.g., 1% BSA in PBS).

  • Washing:

    • After incubation, wash the samples thoroughly with PBS containing a mild detergent (e.g., 0.05% Tween-20) to remove unbound antibodies/probes. Perform 3-4 washes of 5-10 minutes each.

Mandatory Visualization

Pretargeting_Workflow cluster_Step1 Step 1: Targeting cluster_Step2 Step 2: Clearance cluster_Step3 Step 3: Bioorthogonal Reaction cluster_Step4 Step 4: Imaging TCO_Ab Antibody-TCO Conjugate Circulation Circulating Antibody-TCO TCO_Ab->Circulation Injection1 Administer Antibody-TCO Injection1->TCO_Ab Tumor_Cell Tumor Cell with Target Antigen Binding Antibody-TCO binds to Tumor Circulation->Binding Clearance Unbound Antibody-TCO is Cleared Circulation->Clearance Binding->Tumor_Cell Injection2 Administer This compound Reaction This compound reacts with TCO on Tumor Binding->Reaction ICG_Tz This compound ICG_Tz->Reaction Injection2->ICG_Tz Imaging Fluorescence Imaging Reaction->Imaging Signal High Signal at Tumor Site Imaging->Signal Low_BG Low Background in Non-Target Tissues Imaging->Low_BG Troubleshooting_Logic cluster_solutions Potential Solutions Start High Non-Specific Binding Observed Check_Concentration Is Probe Concentration Optimized? Start->Check_Concentration Check_Washing Are Washing Steps Sufficient? Check_Concentration->Check_Washing Yes Titrate_Probe Titrate Probe Concentration Check_Concentration->Titrate_Probe No Check_Blocking Is a Blocking Step Included? Check_Washing->Check_Blocking Yes Optimize_Washing Increase Wash Steps and/or Duration Check_Washing->Optimize_Washing No Check_Autofluorescence Is Autofluorescence a Factor? Check_Blocking->Check_Autofluorescence Yes Implement_Blocking Implement Blocking with Serum or BSA Check_Blocking->Implement_Blocking No Consider_Pretargeting Consider Pre-targeting Strategy Check_Autofluorescence->Consider_Pretargeting Yes Check_Autofluorescence->Consider_Pretargeting No Consider_Clearing_Agent Use a Clearing Agent Consider_Pretargeting->Consider_Clearing_Agent Titrate_Probe->Check_Washing Optimize_Washing->Check_Blocking Implement_Blocking->Check_Autofluorescence

References

Technical Support Center: ICG-Tetrazine Stability in Biological Fluids

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting advice and answers to frequently asked questions regarding the stability of ICG-tetrazine conjugates in biological fluids. It is intended for researchers, scientists, and drug development professionals working with these molecules.

Frequently Asked Questions (FAQs)

Q1: What are the primary stability concerns when using this compound in biological fluids like plasma or serum?

A1: The main stability issues arise from two sources: the inherent instability of the tetrazine ring in aqueous environments and the physicochemical properties of the ICG dye itself. The tetrazine moiety can degrade, primarily through hydrolysis and interactions with biological thiols, such as glutathione.[1][2] The ICG component is prone to concentration-dependent quenching, aggregation, and interactions with plasma proteins and vascular endothelium, which can lead to shifts in its fluorescence spectrum and reduced signal intensity.[3][4]

Q2: How quickly does this compound degrade in plasma?

A2: The degradation rate is influenced by the specific chemical structure of the tetrazine. For instance, some dimethyl-tetrazines have been reported to hydrolyze by approximately 50% in phosphate-buffered saline (PBS) within 14 hours.[2] In another study, a radiolabeled tetrazine derivative showed 50% degradation after 6 hours in mouse plasma at 37°C. The ICG component itself has a very short plasma half-life, reported to be around 3.2 minutes in humans.

Q3: What factors can influence the fluorescence signal of my this compound conjugate during an experiment?

A3: Several factors can affect the fluorescence signal. High concentrations of ICG (above 80 µg/mL in whole blood) can lead to self-quenching, which reduces the fluorescence intensity. The solvent medium can also alter the absorption spectrum of ICG. Furthermore, interactions with plasma proteins and other biological molecules can cause a shift in the maximum fluorescence emission peak over time. Patient-specific factors like BMI and inflammation have also been noted to decrease signal intensity in clinical applications.

Q4: Are some tetrazines more stable than others?

A4: Yes, the stability of the tetrazine ring is highly dependent on its substituents. Tetrazines with electron-withdrawing groups tend to be more reactive but can also exhibit lower stability due to increased susceptibility to hydrolysis. Conversely, strategic substitution, for example with bulky groups, can enhance stability in serum and in the presence of thiols.

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Rapid loss of fluorescence signal 1. Degradation of the tetrazine moiety: The tetrazine ring may be degrading due to hydrolysis or reaction with thiols in the biological fluid. 2. ICG clearance: ICG is rapidly cleared from circulation. 3. Concentration-dependent quenching: High local concentrations of the this compound conjugate can lead to self-quenching.1. Select a more stable tetrazine derivative: If possible, use a tetrazine that has been optimized for stability in aqueous environments. 2. Time-sensitive measurements: Plan experiments to account for the rapid clearance of ICG. 3. Optimize conjugate concentration: Determine the optimal concentration range for your this compound conjugate to avoid quenching effects. An optimal ICG concentration for in vivo imaging has been suggested to be between 0.00195 and 0.025 mg/ml.
Unexpected shift in fluorescence wavelength Interaction with biological components: The ICG molecule's microenvironment is changing as it binds to plasma proteins or vascular endothelium, causing a shift in its emission spectrum.Characterize spectral properties: Before conducting extensive experiments, characterize the spectral properties of your this compound conjugate in the relevant biological fluid over time to understand and account for any shifts.
Low signal-to-noise ratio 1. Insufficient conjugate concentration: The concentration of the this compound may be too low for detection. 2. Background autofluorescence: Biological tissues and fluids can have endogenous fluorescence. 3. Suboptimal imaging parameters: The distance of the detector from the target can significantly impact signal intensity.1. Increase conjugate concentration: Titrate the concentration of your conjugate to find the optimal signal. 2. Use appropriate controls: Always include a control group with no this compound to measure background autofluorescence. 3. Optimize imaging setup: Ensure the imaging device is positioned at an optimal distance and angle to the target. A 50% decrease in signal was observed when the distance increased from 5 to 15 cm.
Incomplete reaction with a dienophile (e.g., TCO) Degradation of tetrazine before reaction: The tetrazine moiety may have degraded before it has a chance to react with its target.Pre-incubate with caution: Minimize the pre-incubation time of the this compound in the biological fluid before introducing the dienophile. Consider using a more stable tetrazine derivative for your conjugate.

Quantitative Stability Data

The following tables summarize available quantitative data on the stability of ICG and various tetrazine derivatives in biological fluids.

Table 1: Stability of Tetrazine Derivatives

CompoundMediumTemperature (°C)Half-life / % RemainingReference
DimethyltetrazinePBS37~50% remaining after 14 h
Dipyridyl-tetrazinePBS379.6 h
Radiolabeled Tetrazine ([18F]20)Mouse Plasma (50% in PBS)37~50% remaining after 6 h
Various alkyl/pyridinyl-substituted tetrazinesPBS37>85% remaining after 10 h

Table 2: Pharmacokinetics of Indocyanine Green (ICG)

ParameterBiological FluidValueReference
Plasma half-lifeHuman Plasma3.2 ± 0.6 min

Experimental Protocols

Protocol 1: Assessing Tetrazine Stability in Serum

This protocol is adapted from methods used to evaluate the stability of various tetrazines in fetal bovine serum (FBS).

  • Objective: To measure the degradation of an this compound conjugate in serum over time.

  • Materials:

    • This compound conjugate

    • Fetal Bovine Serum (FBS)

    • DMSO

    • 37°C incubator or water bath

    • UV-visible spectrophotometer

    • Quartz cuvettes

  • Procedure:

    • Pre-equilibrate the FBS to 37°C.

    • Prepare a stock solution of the this compound conjugate in DMSO.

    • Add the this compound stock solution to the pre-warmed FBS in a quartz cuvette to a final concentration of 1 mM (or a concentration that gives a detectable absorbance) and a final DMSO concentration of 1%.

    • Immediately measure the absorbance of the tetrazine at its characteristic wavelength (typically around 515-540 nm). This is your time-zero reading.

    • Incubate the cuvette at 37°C.

    • Monitor the decrease in absorbance at the same wavelength at regular intervals for a desired period (e.g., 10-14 hours).

    • As a control, measure the absorbance of a serum-only sample to correct for any baseline drift.

    • Calculate the percentage of tetrazine remaining at each time point relative to the time-zero reading after correcting for the baseline drift.

Protocol 2: Measuring ICG Concentration in Plasma

This protocol is based on a method for determining plasma volume using ICG.

  • Objective: To determine the concentration of this compound in plasma samples.

  • Materials:

    • This compound conjugate

    • Blood collection tubes (e.g., with heparin)

    • Centrifuge

    • Densitometer or spectrophotometer

    • Saline or PBS for dilutions

  • Procedure:

    • Create a Calibration Curve:

      • Prepare a series of known concentrations of the this compound conjugate in plasma.

      • Measure the optical density of each standard at the appropriate wavelength for ICG (around 800 nm).

      • Plot the optical density versus concentration to generate a calibration curve.

    • Sample Collection and Preparation:

      • Collect blood samples from the subject at specified time points after administration of the this compound conjugate.

      • Centrifuge the blood samples to separate the plasma.

    • Measurement:

      • Measure the optical density of the plasma samples in the densitometer.

      • Correct for any background absorbance using a plasma sample taken before the administration of the conjugate.

    • Calculation:

      • Use the calibration curve to determine the concentration of the this compound conjugate in the plasma samples based on their optical density.

Diagrams

Below are diagrams illustrating key workflows and concepts related to this compound stability.

G cluster_prep Sample Preparation cluster_exp Experiment cluster_analysis Data Analysis prep_serum Pre-equilibrate Serum (37°C) mix Add Stock to Serum prep_serum->mix prep_stock Prepare this compound Stock (in DMSO) prep_stock->mix measure_t0 Measure Initial Absorbance (t=0) mix->measure_t0 incubate Incubate at 37°C measure_t0->incubate measure_t Measure Absorbance at Intervals incubate->measure_t Over time calculate Calculate % Tetrazine Remaining measure_t->calculate control Measure Serum-only Control control->calculate

Caption: Workflow for assessing this compound stability in serum.

G cluster_pathways Potential Degradation & Signal Loss Pathways cluster_outcomes Observed Issues icg_tet This compound hydrolysis Hydrolysis icg_tet->hydrolysis thiol Reaction with Thiols (e.g., Glutathione) icg_tet->thiol aggregation ICG Aggregation & Quenching icg_tet->aggregation binding Binding to Plasma Proteins icg_tet->binding loss_of_reactivity Loss of Bioorthogonal Reactivity hydrolysis->loss_of_reactivity thiol->loss_of_reactivity signal_decrease Decreased Fluorescence Signal aggregation->signal_decrease binding->signal_decrease spectral_shift Fluorescence Spectral Shift binding->spectral_shift

Caption: Factors affecting this compound stability and signal.

References

Troubleshooting low signal with ICG-Tetrazine imaging.

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers utilizing ICG-Tetrazine for in vivo and ex vivo imaging.

Frequently Asked Questions (FAQs)

Q1: We are observing a very low fluorescence signal from our this compound imaging. What are the potential causes?

A low signal in this compound imaging can stem from several factors throughout the experimental workflow, from probe preparation to the imaging parameters. Key areas to investigate include:

  • Suboptimal Antibody-TCO Conjugation: An insufficient number of trans-cyclooctene (TCO) moieties on your antibody will lead to a reduced number of this compound molecules binding at the target site. Conversely, an excessive number of TCOs can lead to antibody aggregation and poor pharmacokinetics.

  • Poor Bioavailability of Antibody-TCO: The TCO-modified antibody may not be reaching the target tissue in sufficient concentrations. This could be due to aggregation, rapid clearance, or steric hindrance of the antigen-binding site.

  • Inefficient this compound Ligation in vivo: The bioorthogonal "click" reaction between the TCO-antibody and the this compound may be suboptimal. This can be influenced by the stability of the tetrazine, the accessibility of the TCO on the antibody, and the timing of the this compound injection.[1][2]

  • ICG Quenching: Indocyanine green (ICG) is susceptible to concentration-dependent self-quenching.[3][4] If the local concentration of this compound is too high, either at the target site or due to aggregation, the fluorescence signal can be significantly reduced.[3] In vivo, this quenching effect can be observed at ICG concentrations above 0.1 mg/mL.

  • Inadequate Imaging Parameters: The settings on your in vivo imaging system, such as exposure time, binning, and filter selection, may not be optimized for detecting the ICG signal.

  • High Background Autofluorescence: Tissues can exhibit natural autofluorescence, which can obscure the specific signal from the this compound. This is particularly relevant in the near-infrared spectrum.

Q2: How can we optimize the signal-to-noise ratio in our this compound experiments?

Improving the signal-to-noise ratio involves both enhancing the specific signal and reducing the background noise. Consider the following strategies:

  • Optimize Antibody-TCO to this compound Ratio: A slight molar excess of the this compound probe relative to the TCO-modified antibody is often recommended to ensure complete ligation.

  • Adjust Incubation Time for Antibody-TCO: Allow sufficient time for the TCO-modified antibody to accumulate at the target site and for unbound antibody to clear from circulation before injecting the this compound. This is typically between 24 and 72 hours.

  • Use a Fluorogenic Tetrazine Probe: Some tetrazine probes are designed to be "dark" until they react with a TCO, at which point their fluorescence "turns on". This can dramatically reduce background signal from unbound probe.

  • Control ICG Concentration: To avoid quenching, carefully titrate the optimal dose of this compound. Lower concentrations can sometimes lead to a brighter signal if quenching is a significant issue.

  • Optimize Imaging System Settings: Increase the exposure time and use appropriate binning to enhance signal detection. Ensure you are using the correct excitation and emission filters for ICG (Excitation ~785 nm, Emission ~820 nm).

  • Utilize Spectral Unmixing: If your imaging system supports it, spectral unmixing can help to separate the specific ICG fluorescence from the background autofluorescence.

  • Employ a Control Agent: Co-administering an untargeted control agent labeled with a spectrally distinct fluorophore can help to account for non-specific uptake and retention of the targeted probe.

Q3: What are the key parameters to consider for the TCO-modified antibody?

The properties of your TCO-modified antibody are critical for successful pre-targeted imaging. Key considerations include:

  • Degree of Labeling (DOL): The number of TCO molecules per antibody. A DOL of 5-10 is a common starting point, but the optimal ratio should be determined empirically for each antibody.

  • Immunoreactivity: Ensure that the conjugation of TCO does not significantly impair the antibody's ability to bind to its target antigen.

  • Stability and Aggregation: The TCO-modified antibody should be stable and not prone to aggregation, which can lead to rapid clearance from circulation and non-specific uptake in organs like the liver and spleen. The use of PEG linkers between the TCO and the antibody can sometimes improve stability and TCO accessibility.

  • Pharmacokinetics: The circulation half-life of the antibody-TCO conjugate should be long enough to allow for accumulation at the target site.

Q4: How long should we wait after injecting the TCO-antibody before administering the this compound?

The optimal time interval between the injection of the TCO-modified antibody and the this compound probe is crucial and depends on the pharmacokinetics of the specific antibody. A common timeframe is 24 to 72 hours. This allows for:

  • Target Accumulation: Sufficient time for the antibody to bind to the target antigen.

  • Background Clearance: Time for the unbound antibody to be cleared from the bloodstream, which reduces non-specific signal.

It is recommended to perform a pilot study to determine the optimal time point for your specific antibody and animal model.

Troubleshooting Guides

Low Signal Intensity
Possible Cause Recommendation
Inefficient Antibody-TCO Conjugation Verify the degree of labeling (DOL) of TCO on your antibody. Optimize the molar ratio of TCO-NHS ester to antibody during conjugation.
Antibody-TCO Inactivation/Aggregation Check for antibody aggregation after conjugation using size exclusion chromatography. Consider using PEGylated TCO linkers to improve solubility and stability.
Poor Targeting of Antibody-TCO Confirm the immunoreactivity of the conjugated antibody with an in vitro binding assay (e.g., ELISA, flow cytometry).
Suboptimal this compound Ligation Ensure the this compound probe is stable and has not degraded. Consider using a slight molar excess of the this compound.
ICG Quenching Reduce the injected dose of this compound. High local concentrations can lead to self-quenching.
Inadequate Imaging Parameters Optimize camera settings (exposure time, binning, f-stop). Ensure correct excitation and emission filters are used for ICG.
Signal Attenuation by Tissue Image from multiple angles to find the orientation with the strongest signal. For deep tissue targets, consider photoacoustic imaging if available.
High Background Signal
Possible Cause Recommendation
Insufficient Clearance of Antibody-TCO Increase the time interval between antibody-TCO and this compound injections to allow for better clearance of unbound antibody.
Non-specific Binding of Antibody-TCO Include a negative control group with an isotype control antibody conjugated to TCO.
High Tissue Autofluorescence Use an alfalfa-free diet for at least one week prior to imaging to reduce gut autofluorescence. Utilize spectral unmixing software if available.
Excess Unbound this compound Use a fluorogenic "turn-on" tetrazine probe that only fluoresces after reacting with TCO.

Experimental Protocols

Protocol 1: Antibody-TCO Conjugation

This protocol provides a general guideline for conjugating a TCO-NHS ester to an antibody.

Materials:

  • Antibody solution (1-5 mg/mL in amine-free buffer, e.g., PBS)

  • TCO-NHS ester

  • Anhydrous DMSO

  • Reaction Buffer (e.g., PBS, pH 7.4)

  • Quenching Buffer (e.g., 1 M Tris-HCl, pH 8.0)

  • Desalting columns

Procedure:

  • Antibody Preparation: If the antibody is in a buffer containing primary amines (e.g., Tris), exchange it into the Reaction Buffer using a desalting column.

  • Prepare TCO-NHS Stock Solution: Immediately before use, dissolve the TCO-NHS ester in anhydrous DMSO to a concentration of 10 mM.

  • Conjugation Reaction: Add a 10- to 20-fold molar excess of the TCO-NHS stock solution to the antibody solution. The optimal molar ratio should be determined empirically.

  • Incubation: Incubate the reaction mixture for 30-60 minutes at room temperature with gentle mixing.

  • Quench Reaction: Add Quenching Buffer to a final concentration of 50-100 mM to stop the reaction. Incubate for 15 minutes at room temperature.

  • Purification: Remove excess, unreacted TCO-NHS and quenching buffer using a desalting column equilibrated with the desired storage buffer (e.g., PBS).

  • Characterization: Determine the degree of labeling (DOL) using UV-Vis spectroscopy or mass spectrometry.

Protocol 2: In Vivo this compound Imaging

This protocol outlines a general procedure for pre-targeted in vivo imaging.

Materials:

  • TCO-conjugated antibody

  • This compound probe

  • Sterile PBS

  • Anesthesia (e.g., isoflurane)

  • In vivo fluorescence imaging system

Procedure:

  • Antibody-TCO Administration: Administer the TCO-conjugated antibody to the animal model via intravenous injection (e.g., tail vein). The typical dose is 1-5 mg/kg, but should be optimized.

  • Accumulation and Clearance Period: Allow the TCO-antibody to accumulate at the target site and clear from circulation. This period is typically 24 to 72 hours.

  • This compound Administration: Prepare a solution of the this compound probe in sterile PBS. Administer the probe via intravenous injection. The optimal dose should be determined empirically to balance signal strength and quenching effects.

  • In Vivo Fluorescence Imaging: Anesthetize the animal at various time points post-injection of the this compound probe (e.g., 1, 4, 8, and 24 hours).

  • Image Acquisition: Place the animal in the in vivo imaging system and acquire fluorescence images using the appropriate excitation and emission filters for ICG.

  • Data Analysis: Quantify the fluorescence signal in the region of interest (ROI) and normalize to a background region.

Protocol 3: Ex Vivo Biodistribution

This protocol describes the ex vivo analysis of probe distribution.

Procedure:

  • Euthanasia and Tissue Harvest: At the final imaging time point, euthanize the animal.

  • Organ Collection: Immediately dissect the tumor and major organs (e.g., liver, spleen, kidneys, lungs, heart).

  • Ex Vivo Imaging: Place the harvested organs in a petri dish and image them using the in vivo fluorescence imaging system to determine the relative signal intensity in each organ.

  • Homogenization and Extraction (for quantitative analysis): a. Weigh each organ. b. Homogenize the tissues in a suitable buffer. c. Extract the ICG from the homogenates using an organic solvent (e.g., DMSO). d. Centrifuge the samples to pellet the tissue debris. e. Measure the fluorescence of the supernatant using a plate reader. f. Calculate the percentage of the injected dose per gram of tissue (%ID/g).

Visualizations

ICG_Tetrazine_Pathway This compound Signaling Pathway TCO_Ab TCO-Modified Antibody Target Target Antigen (e.g., on cancer cell) TCO_Ab->Target Binding Complex Fluorescent Complex Target->Complex Bioorthogonal Click Reaction ICG_Tz This compound Probe ICG_Tz->Complex Signal NIR Fluorescence Signal Complex->Signal Emission

Caption: this compound pre-targeting workflow.

Troubleshooting_Workflow Troubleshooting Low Signal Start Low Signal Observed Check_Conjugation Verify Antibody-TCO Conjugation & Integrity Start->Check_Conjugation Check_Binding Confirm In Vitro Antigen Binding Check_Conjugation->Check_Binding Optimize_Timing Optimize Antibody-TCO Incubation Time (24-72h) Check_Binding->Optimize_Timing Optimize_Dose Titrate this compound Dose (Avoid Quenching) Optimize_Timing->Optimize_Dose Optimize_Imaging Optimize Imaging Parameters (Exposure, Filters) Optimize_Dose->Optimize_Imaging Result Signal Improved Optimize_Imaging->Result

Caption: Step-by-step low signal troubleshooting.

Logical_Relationships Key Factor Relationships for Optimal Signal cluster_probe Probe Preparation cluster_invivo In Vivo Protocol cluster_imaging Imaging Optimal DOL Optimal TCO DOL (5-10) High Immunoreactivity High Immunoreactivity Sufficient Incubation Sufficient Ab-TCO Circulation (24-72h) High Immunoreactivity->Sufficient Incubation Stable Conjugate Stable, Non-aggregated Antibody-TCO Stable Conjugate->Sufficient Incubation Efficient Ligation Efficient In Vivo Ligation Sufficient Incubation->Efficient Ligation Optimal ICG Dose Optimal ICG-Tz Dose (Avoids Quenching) Optimal ICG Dose->Efficient Ligation High Signal-to-Noise High Signal-to-Noise Efficient Ligation->High Signal-to-Noise Optimized Settings Optimized Camera Settings Optimized Settings->High Signal-to-Noise Correct Filters Correct Ex/Em Filters Correct Filters->High Signal-to-Noise

Caption: Factors influencing signal strength.

References

Technical Support Center: Optimizing ICG-Tetrazine Signal-to-Noise Ratio

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for ICG-Tetrazine applications. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to enhance experimental outcomes by improving the signal-to-noise ratio (SNR).

Frequently Asked Questions (FAQs)

Q1: What is the underlying chemistry of this compound labeling?

The labeling is based on the inverse-electron-demand Diels-Alder (IEDDA) cycloaddition, a bioorthogonal reaction between a tetrazine (Tz) moiety and a strained dienophile, most commonly a trans-cyclooctene (TCO).[1][2] This [4+2] cycloaddition is exceptionally fast and specific, proceeding efficiently under biocompatible conditions without the need for a catalyst.[1][2] The reaction is irreversible, forming a stable dihydropyridazine product and releasing nitrogen gas.[1]

Q2: Why is the this compound reaction considered "fluorogenic"?

Many tetrazine-dye conjugates exhibit fluorogenicity, where the tetrazine moiety quenches the fluorescence of the nearby ICG dye. The IEDDA reaction with a dienophile, such as TCO, alleviates this quenching, leading to a significant increase in the fluorescence signal upon successful labeling. This inherent property helps to reduce background from unbound probes and improve the signal-to-noise ratio.

Q3: What are the key advantages of using the this compound ligation for imaging?

The primary advantages include:

  • Exceptional Speed: The kinetics of the TCO-tetrazine reaction are among the fastest of all bioorthogonal reactions, which is critical when working with low concentrations of molecules in biological systems.

  • High Specificity & Bioorthogonality: TCO and tetrazine groups do not react with native functional groups found in cells, ensuring highly specific labeling and minimizing interference with biological processes.

  • Catalyst-Free: The reaction proceeds efficiently under physiological conditions (aqueous environment, neutral pH, room temperature) without the need for potentially toxic catalysts like copper.

Q4: How stable is a reconstituted this compound solution?

Once reconstituted in sterile water, ICG begins to degrade. For optimal fluorescence intensity, it is recommended to use the solution within 6 hours of preparation. If storage is necessary, freezing the solution can preserve fluorescence intensity for an extended period. When diluted in water and stored at 4°C in the dark, ICG is stable for about three days, with a 20% loss in fluorescence intensity. Storage at room temperature (20-25°C) or 4°C for a week can lead to a significant loss of perceivable fluorescence.

Troubleshooting Guides

This section addresses common issues encountered during imaging experiments using this compound probes.

Issue 1: Low or No Signal

A weak or absent signal can be a significant hurdle. The following troubleshooting workflow can help identify and resolve the root cause.

LowSignal_Troubleshooting Start Low or No Signal Observed CheckReaction Verify IEDDA Reaction Efficiency Start->CheckReaction CheckTarget Assess Target Abundance Start->CheckTarget CheckProbe Evaluate Probe Integrity Start->CheckProbe CheckInstrument Confirm Imaging System Settings Start->CheckInstrument SolutionReaction Optimize Reaction Conditions: - Increase reagent concentrations - Extend incubation time - Confirm dienophile reactivity CheckReaction->SolutionReaction SolutionTarget Validate Target Expression: - Use positive controls - Consult literature for expression levels CheckTarget->SolutionTarget SolutionProbe Ensure Probe Quality: - Prepare fresh solutions - Protect from light - Check for degradation CheckProbe->SolutionProbe SolutionInstrument Correct Imaging Parameters: - Use appropriate excitation/emission filters - Increase laser power/exposure time CheckInstrument->SolutionInstrument

A logical workflow for troubleshooting low signal issues.

Detailed Solutions for Low Signal:

  • Inefficient IEDDA Reaction: The inverse electron demand Diels-Alder reaction is bimolecular, and its rate depends on the concentration of both the tetrazine and the dienophile.

    • Increase Reagent Concentrations: Doubling the concentration of either the tetrazine or the dienophile can double the reaction rate.

    • Extend Incubation Time: Due to the kinetics, a longer incubation time may be necessary compared to more reactive tetrazines.

    • Verify Dienophile Reactivity: Highly strained dienophiles like TCO exhibit the fastest kinetics. Ensure your dienophile is sufficiently reactive and has not degraded.

  • Low Target Expression: The tetrazine-labeled biomolecule may be present at very low levels.

    • Positive Controls: Use a positive control cell line or tissue known to express the target to validate the antibody and staining protocol.

    • Literature Review: Check scientific literature or databases like The Human Protein Atlas to confirm that the target protein is expressed in your cells or tissue of interest.

  • Probe Degradation:

    • ICG Stability: ICG is susceptible to degradation, especially when exposed to light or stored improperly. Prepare fresh solutions and store them protected from light at appropriate temperatures.

    • Photobleaching: Minimize light exposure to the sample before and during imaging to prevent photobleaching of the ICG fluorophore.

Issue 2: High Background Signal

High background can obscure the specific signal, significantly reducing the signal-to-noise ratio.

HighBackground_Troubleshooting Start High Background Observed CheckBinding Investigate Non-Specific Binding Start->CheckBinding CheckAutofluorescence Assess Autofluorescence Start->CheckAutofluorescence CheckConcentration Review Probe Concentration Start->CheckConcentration CheckWashing Evaluate Washing Protocol Start->CheckWashing SolutionBinding Reduce Non-Specific Binding: - Introduce a blocking step (e.g., BSA) - Use antifouling coatings (e.g., PEG) CheckBinding->SolutionBinding SolutionAutofluorescence Mitigate Autofluorescence: - Image an unstained control - Use spectral unmixing - Choose fluorophores in the far-red spectrum CheckAutofluorescence->SolutionAutofluorescence SolutionConcentration Optimize Probe Concentration: - Perform a titration to find the optimal concentration CheckConcentration->SolutionConcentration SolutionWashing Improve Washing Steps: - Increase the number and duration of washes - Use a mild detergent in the wash buffer CheckWashing->SolutionWashing

Troubleshooting guide for high background fluorescence.

Detailed Solutions for High Background:

  • Non-Specific Binding: The this compound probe may bind non-specifically to cellular components or surfaces.

    • Blocking: Include a blocking step with an agent like Bovine Serum Albumin (BSA) before adding the probe to saturate non-specific binding sites.

    • Washing: Increase the number and duration of washing steps after incubation to more effectively remove unbound probes. Using a mild detergent, such as Tween-20, in the wash buffer can also help.

  • Autofluorescence: Some of the background may be due to intrinsic fluorescence from the cells or tissue.

    • Unstained Control: Always image a control sample that has not been treated with the this compound probe to determine the baseline level of autofluorescence.

    • Spectral Unmixing: If your imaging system supports it, use spectral imaging and linear unmixing to computationally separate the ICG signal from the autofluorescence signature.

  • Probe Concentration Too High: If both the specific signal and the background are high, the probe concentration may be excessive.

    • Titration: Perform a titration of the this compound probe concentration to find the optimal balance between signal intensity and background noise.

Experimental Protocols & Data

Protocol 1: General Cell Labeling Workflow

This protocol outlines a general workflow for labeling cells using a TCO-modified targeting molecule followed by an this compound probe.

CellLabeling_Workflow Start Start: Prepare Cells AddTCO 1. Incubate with TCO-modified targeting molecule Start->AddTCO Wash1 2. Wash 3x with PBS to remove unbound TCO-molecule AddTCO->Wash1 AddTetrazine 3. Incubate with this compound solution Wash1->AddTetrazine Wash2 4. Wash 3-5x with PBS to remove unbound Tetrazine AddTetrazine->Wash2 Image 5. Image Cells Wash2->Image End End Image->End

General experimental workflow for cell labeling.

Methodology:

  • Cell Preparation: Culture cells to the desired confluency on a suitable imaging plate or slide.

  • Target Labeling with TCO: Incubate the cells with the TCO-modified targeting molecule (e.g., an antibody or small molecule) in an appropriate buffer or media. Incubation time and concentration should be optimized for the specific targeting molecule.

  • Washing: Gently wash the cells three times with Phosphate-Buffered Saline (PBS) to remove any unbound TCO-modified molecule.

  • This compound Labeling: Prepare a fresh solution of the this compound probe in a suitable buffer or media, typically in the low micromolar range. Incubate the cells with this solution.

  • Final Washing: Wash the cells three to five times with PBS to thoroughly remove any unbound this compound probe.

  • Imaging: Image the cells using a fluorescence microscope or imaging system with the appropriate excitation and emission filters for ICG.

Quantitative Data Summary

The following tables provide a summary of key quantitative parameters for optimizing this compound experiments.

Table 1: Recommended Reagent Concentrations and Ratios

ParameterRecommended RangeNotes
This compound ConcentrationLow micromolar rangeTitration is recommended to find the optimal concentration.
TCO:Tetrazine Molar Ratio1:1 to 1:1.5 (TCO:Tetrazine)A slight molar excess of tetrazine can improve reaction efficiency.
Protein Concentration (for labeling)1-5 mg/mLFor labeling proteins with TCO-NHS esters.

Table 2: Typical Reaction Conditions

ParameterRecommended ConditionNotes
Reaction BufferPBS or other amine-free buffersFor protein labeling, ensure the buffer is free of primary amines.
pH Range6.0 - 9.0The reaction is efficient within this physiological pH range.
TemperatureRoom Temperature (20-25°C) or 37°CSlightly increasing the temperature can increase the reaction rate.
Incubation Time30 - 60 minutesCan be extended up to 2 hours or overnight at 4°C for less reactive partners.

Table 3: ICG Spectral Properties

PropertyWavelength (nm)Notes
Max Absorption (in water)~780 nmCan shift to ~700 nm at high concentrations due to H-aggregation.
Max Emission (in water)~820 nmCan exhibit a second emission band around 880 nm at higher concentrations.
In Vivo Max Emission826 - 835 nmThe peak can shift over time in vivo.

References

ICG-Tetrazine Reaction Kinetics Optimization: Technical Support Center

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize ICG-tetrazine reaction kinetics for bioconjugation, imaging, and other applications.

Frequently Asked Questions (FAQs)

Q1: What is the underlying mechanism of the this compound reaction?

A1: The reaction between Indocyanine Green (ICG) modified with a dienophile (like trans-cyclooctene, TCO) and a tetrazine (Tz) is a bioorthogonal reaction known as the inverse-electron-demand Diels-Alder (IEDDA) cycloaddition.[1][2][3] In this reaction, the electron-deficient tetrazine (diene) reacts rapidly and specifically with the strained, electron-rich trans-cyclooctene (dienophile).[2][4] This initial cycloaddition is followed by a retro-Diels-Alder reaction, which releases nitrogen gas and forms a stable dihydropyridazine product. This reaction is known for its exceptionally fast kinetics and high specificity, making it ideal for in vivo applications.

Q2: Which factors have the most significant impact on the this compound reaction rate?

A2: The kinetics of the this compound ligation are primarily influenced by:

  • Electronic Properties: The reaction rate is accelerated by using an electron-deficient tetrazine and an electron-rich dienophile (TCO). Attaching electron-withdrawing groups (EWGs) to the tetrazine ring lowers its LUMO (Lowest Unoccupied Molecular Orbital) energy, speeding up the reaction. Conversely, electron-donating groups (EDGs) on the TCO increase its HOMO (Highest Occupied Molecular Orbital) energy, which also enhances the reaction rate.

  • Steric Hindrance: Bulky substituents on either the tetrazine or the dienophile can sterically hinder the approach of the reactants, thereby slowing down the reaction. Smaller substituents on the tetrazine generally lead to higher reactivity.

  • Ring Strain of the Dienophile: The high ring strain of trans-cyclooctene (TCO) is a major contributor to its high reactivity with tetrazines. More strained derivatives, like sTCO, exhibit even faster kinetics.

  • Solvent: While the reaction can proceed in a variety of solvents, including aqueous buffers, the choice of solvent can influence reaction rates, particularly if reactants have limited solubility.

  • Lipophilicity: For in vivo applications, the lipophilicity of the tetrazine probe can affect its biodistribution and ability to reach the target, thus influencing the overall efficiency of the in vivo ligation.

Q3: What are typical second-order rate constants for Tetrazine-TCO reactions?

A3: The second-order rate constants for tetrazine-TCO ligations are among the fastest known for bioorthogonal reactions, with values reported to range from 1 to 1 x 10^6 M⁻¹s⁻¹. Highly reactive systems can even reach up to 10^7 M⁻¹s⁻¹. The specific rate constant is highly dependent on the particular structures of the tetrazine and TCO derivatives used.

Q4: How can I monitor the progress of my this compound conjugation reaction?

A4: The reaction between a tetrazine and a TCO can be monitored spectroscopically. Tetrazines have a characteristic absorbance in the visible range (around 510-550 nm). As the reaction proceeds, this absorbance disappears. By monitoring the decrease in absorbance at the tetrazine's λmax over time, you can calculate the reaction rate. Alternatively, techniques like LC-MS can be used to measure the consumption of reactants and the formation of the product.

Troubleshooting Guide

Issue 1: Slow or Incomplete Reaction
Possible Cause Recommended Solution(s)
Low Reactivity of Tetrazine/TCO Pair Select a tetrazine with stronger electron-withdrawing groups or a more strained TCO derivative. Refer to the kinetic data tables below to choose a faster reacting pair.
Steric Hindrance If conjugating to large biomolecules, introduce a flexible spacer, such as a PEG linker, between the ICG-TCO and the biomolecule to improve accessibility.
Incorrect Stoichiometry While a 1:1 molar ratio is theoretical, using a slight excess (1.5-2 fold) of the tetrazine component can help drive the reaction to completion. The optimal ratio may need to be determined empirically.
Degradation of Reactants Tetrazines, particularly highly reactive ones, can be susceptible to degradation in aqueous media. TCOs can also degrade in the presence of thiols or upon exposure to UV light. Use freshly prepared solutions and store reagents under recommended conditions (desiccated, protected from light).
Suboptimal pH While the reaction is generally not highly sensitive to pH, extreme pH values can affect the stability of the reactants or the biomolecules being conjugated. Maintain a pH range of 6-9 for optimal results.
Issue 2: Low Product Yield
Possible Cause Recommended Solution(s)
Precipitation of Reactants or Product The hydrophobic nature of ICG can lead to aggregation and precipitation. To improve solubility, consider using PEGylated linkers on the TCO or tetrazine. A small amount of a compatible organic co-solvent (e.g., DMSO) can also be used, but its compatibility with your biological system must be verified.
Side Reactions Ensure that your starting materials are pure and free from contaminants that could lead to side reactions. If working with oxygen-sensitive molecules, degassing the reaction buffer can prevent oxidation.
"Buried" TCO Moieties on Antibodies When conjugating TCO to antibodies, hydrophobic interactions can cause the TCO group to become "buried" within the antibody structure, making it inaccessible to the tetrazine. Using a hydrophilic PEG linker to attach the TCO can prevent this issue.

Quantitative Data on Reaction Kinetics

The following tables summarize published second-order rate constants for various tetrazine and TCO derivatives to aid in reagent selection.

Table 1: Influence of Tetrazine Substituents on Reaction Rates with Bicyclononyne (BCN)

Tetrazine DerivativeSubstituentSecond-Order Rate Constant (M⁻¹s⁻¹) in MeOH
3,6-di(pyridin-2-yl)-1,2,4,5-tetrazinePyridin-2-yl118
3,6-diphenyl-1,2,4,5-tetrazinePhenyl3.6
3,6-bis(4-methoxyphenyl)-1,2,4,5-tetrazine4-methoxyphenyl1.4
3,6-bis(4-hydroxyphenyl)-1,2,4,5-tetrazine4-hydroxyphenyl0.58

Data adapted from a study on tuning reaction rates by varying tetrazine substituents.

Table 2: Reactivity of Different Dienophiles with a Tetrazine

DienophileSecond-Order Rate Constant (k₂) with Diphenyl-Tetrazine (M⁻¹s⁻¹)
sTCO (strained trans-cyclooctene)~3,300,000
TCO (trans-cyclooctene)~2,000
Norbornene~1

Note: These are approximate values compiled from multiple sources for comparison. The reactivity of sTCO with 3,6-dipyridyl-s-tetrazine is particularly noteworthy.

Experimental Protocols

Protocol 1: General Procedure for ICG-TCO Conjugation to a Tetrazine-Labeled Molecule
  • Preparation of Reactants:

    • Dissolve the ICG-TCO and the tetrazine-functionalized molecule in a suitable reaction buffer (e.g., Phosphate-Buffered Saline (PBS), pH 7.4). If solubility is an issue, a minimal amount of a water-miscible organic solvent like DMSO can be used to prepare a concentrated stock solution, which is then diluted into the aqueous buffer.

  • Reactant Calculation:

    • Determine the concentrations of your stock solutions. Calculate the volumes needed to achieve the desired molar ratio. A slight excess of the tetrazine reagent (e.g., 1.5 equivalents) is often beneficial.

  • Reaction Incubation:

    • Mix the calculated volumes of the ICG-TCO and tetrazine solutions.

    • Incubate the reaction mixture at room temperature for 1-2 hours. For less reactive pairs or very low concentrations, a longer incubation time may be necessary. The reaction progress can be monitored as described in the FAQs.

  • Purification of the Conjugate:

    • Once the reaction is complete, purify the this compound conjugate from unreacted starting materials using an appropriate method such as size-exclusion chromatography, dialysis, or HPLC.

  • Storage:

    • Store the purified conjugate under appropriate conditions, typically at 4°C or frozen at -20°C or -80°C, protected from light.

Protocol 2: Kinetic Measurement by UV-Vis Spectroscopy
  • Instrument Setup:

    • Set a UV-Vis spectrophotometer to measure the absorbance at the λmax of the tetrazine being used (typically 510-550 nm).

  • Reaction Setup:

    • In a cuvette, add the ICG-TCO solution in the chosen reaction buffer.

    • Place the cuvette in the spectrophotometer and start recording the absorbance over time.

  • Initiate Reaction:

    • Add the tetrazine solution to the cuvette and mix quickly and thoroughly.

  • Data Acquisition:

    • Record the decrease in absorbance at the tetrazine's λmax over time until the signal stabilizes.

  • Data Analysis:

    • The observed rate constant (k_obs) can be determined by fitting the absorbance decay curve to a pseudo-first-order or second-order rate equation, depending on the experimental conditions.

Diagrams

IEDDA_Reaction_Pathway cluster_reactants Reactants cluster_reaction Reaction cluster_products Products ICG_TCO ICG-TCO (Dienophile) IEDDA Inverse-Electron-Demand Diels-Alder Cycloaddition ICG_TCO->IEDDA Fast Kinetics Tetrazine Tetrazine (Diene) Tetrazine->IEDDA Conjugate Stable this compound Conjugate IEDDA->Conjugate Retro-Diels-Alder N2 Nitrogen Gas (N₂) IEDDA->N2

Caption: The inverse electron-demand Diels-Alder (IEDDA) reaction pathway for this compound ligation.

Troubleshooting_Workflow Start Start: Slow or Incomplete Reaction CheckReagents Check Reactivity & Purity of Reagents Start->CheckReagents CheckStoichiometry Optimize Molar Ratio (e.g., 1.5x Tz) CheckReagents->CheckStoichiometry Reagents OK CheckSterics Assess Steric Hindrance (Consider Linker) CheckStoichiometry->CheckSterics Ratio OK CheckSolubility Evaluate Reactant/ Product Solubility CheckSterics->CheckSolubility No Major Hindrance Success Reaction Optimized CheckSolubility->Success Solubility OK

Caption: A logical workflow for troubleshooting slow or incomplete this compound reactions.

Factors_Affecting_Kinetics center Reaction Rate (k) Electronics Electronic Effects (EWG on Tz, EDG on TCO) Electronics->center Increases Sterics Steric Hindrance Sterics->center Decreases Strain Dienophile Strain (TCO > Norbornene) Strain->center Increases Solvent Solvent/Solubility Solvent->center Modulates Concentration Reactant Concentration Concentration->center Increases

Caption: Key factors influencing the kinetics of the this compound bioorthogonal reaction.

References

ICG-Tetrazine aggregation problems and solutions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address aggregation-related issues encountered during experiments with ICG-Tetrazine.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary applications?

A1: this compound is a conjugate of Indocyanine Green (ICG), a near-infrared (NIR) fluorescent dye, and a tetrazine molecule. This conjugate is primarily used in bioorthogonal chemistry for pre-targeting applications in in vivo imaging and targeted therapy.[1][2][3] The tetrazine moiety reacts specifically and rapidly with a trans-cyclooctene (TCO)-tagged molecule, such as an antibody that has been pre-targeted to a specific tissue or cell type.[4][5] This allows for a two-step labeling approach that can improve signal-to-noise ratios in imaging studies.

Q2: Why is aggregation a common problem with this compound?

A2: The aggregation issue is primarily due to the Indocyanine Green (ICG) component. ICG is an amphiphilic molecule that has a tendency to self-assemble into aggregates, particularly H-aggregates, in aqueous solutions at high concentrations. This aggregation leads to significant fluorescence quenching, which can compromise experimental results.

Q3: How does aggregation affect my experimental results?

A3: Aggregation of this compound can lead to several issues:

  • Reduced Fluorescence: H-aggregation of ICG is a major cause of fluorescence quenching, leading to a weaker signal in imaging applications.

  • Altered Pharmacokinetics: Aggregates can be rapidly cleared by the reticuloendothelial system (RES), leading to a shorter circulation time and altered biodistribution.

  • Decreased Reactivity: The formation of aggregates can sterically hinder the tetrazine moiety, potentially reducing its reactivity with the TCO-tagged target.

  • Precipitation: At high concentrations in aqueous buffers, aggregation can lead to the precipitation of the this compound conjugate, making it unusable for experiments.

Q4: What is the recommended solvent for preparing this compound stock solutions?

A4: It is highly recommended to prepare stock solutions of this compound in a dry, amine-free organic solvent such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF). These solvents disrupt the hydrophobic interactions that lead to aggregation in aqueous media.

Q5: How should I store this compound?

A5: For long-term storage, this compound should be stored as a solid at -20°C or -80°C, protected from light and moisture. Stock solutions in anhydrous DMSO or DMF can be stored at -20°C for up to one month or at -80°C for up to six months. It is advisable to aliquot the stock solution to avoid repeated freeze-thaw cycles.

Troubleshooting Guides

Problem 1: Low or no fluorescence signal in my in vivo imaging experiment.
Possible Cause Suggested Solution
This compound Aggregation Prepare the this compound stock solution in 100% DMSO. For injection, dilute the stock solution in sterile PBS immediately before use, ensuring the final concentration of DMSO is below 5%. The presence of an organic co-solvent helps to maintain the monomeric, fluorescent state of ICG.
Fluorescence Quenching Ensure that the concentration of this compound used is within a range that minimizes self-quenching due to aggregation. This may require empirical optimization for your specific application.
Incorrect Stoichiometry Use a slight molar excess of the this compound relative to the TCO-tagged molecule to ensure efficient reaction.
Degradation of this compound Protect the this compound from light and use freshly prepared solutions for your experiments. ICG is sensitive to photodegradation.
Suboptimal Imaging Parameters Ensure that the excitation and emission wavelengths of your imaging system are optimized for ICG (Ex/Em: ~780 nm / ~820 nm).
Problem 2: this compound precipitates when diluted in aqueous buffer.
Possible Cause Suggested Solution
High Concentration in Aqueous Buffer The solubility of ICG in aqueous buffers like PBS is limited (approximately 0.5 mg/mL). Avoid preparing highly concentrated aqueous solutions of this compound. Prepare a high-concentration stock in DMSO and perform serial dilutions in PBS.
pH of the Buffer While ICG is generally stable in a physiological pH range, extreme pH values can affect its solubility and stability. Use a buffer with a pH between 6.5 and 7.5.
Ionic Strength of the Buffer High ionic strength can sometimes promote aggregation. If you suspect this is an issue, you can try reducing the salt concentration of your buffer.
Use of Stabilizing Excipients Consider the addition of stabilizing excipients to your formulation. For example, a small amount of a non-ionic surfactant like Polysorbate 20 or Polysorbate 80 can help to prevent aggregation by forming micelles. The use of PEGylated this compound can also significantly improve aqueous solubility and stability.

Quantitative Data

Table 1: Solubility of Indocyanine Green (ICG)

SolventApproximate SolubilityReference
Dimethyl sulfoxide (DMSO)~10 mg/mL
Dimethylformamide (DMF)~10 mg/mL
Ethanol~1 mg/mL
Phosphate-Buffered Saline (PBS), pH 7.2~0.5 mg/mL
WaterPoor (~1 mg/mL)

Table 2: Photophysical Properties of ICG in Different Solvents

SolventAbsorption Max (nm)Emission Max (nm)Fluorescence Quantum YieldNotesReference
Water~780 (monomer), ~700 (H-aggregate)~820Low (~0.05)Aggregation is concentration-dependent.
Ethanol~787~820Moderate (~0.22)ICG exists primarily as a monomer.
DMSO~795~830High (~0.42)ICG exists primarily as a monomer.

Experimental Protocols

Protocol 1: Preparation and Formulation of this compound for In Vivo Imaging

This protocol provides a general guideline for preparing an injectable solution of this compound for pre-targeted in vivo imaging experiments.

Materials:

  • This compound (solid)

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile Phosphate-Buffered Saline (PBS), pH 7.4

  • Sterile, pyrogen-free microcentrifuge tubes

  • Vortex mixer

  • Syringe filters (0.22 µm)

Procedure:

  • Prepare a Stock Solution:

    • Allow the vial of solid this compound to equilibrate to room temperature before opening to prevent moisture condensation.

    • In a sterile microcentrifuge tube, dissolve the this compound in anhydrous DMSO to a concentration of 1-5 mM. For example, if the molecular weight of your this compound is ~900 g/mol , dissolving 0.9 mg in 1 mL of DMSO will yield a 1 mM solution.

    • Vortex thoroughly to ensure complete dissolution. The solution should be a clear, dark green color.

    • This stock solution can be stored at -20°C for up to one month or -80°C for up to six months, protected from light.

  • Prepare the Injectable Solution:

    • This step should be performed immediately prior to injection.

    • Calculate the required volume of the this compound stock solution based on the desired final concentration and injection volume.

    • In a sterile microcentrifuge tube, dilute the this compound stock solution with sterile PBS (pH 7.4) to the final desired concentration.

    • Crucially, ensure that the final concentration of DMSO in the injectable solution is less than 5% (v/v) to avoid toxicity in animals.

    • Gently vortex the solution to mix.

    • Filter the final solution through a 0.22 µm syringe filter to ensure sterility.

  • Administration:

    • Administer the freshly prepared this compound solution to the animal via the desired route (e.g., intravenous injection).

Protocol 2: Characterization of this compound Aggregation using UV-Vis Spectroscopy

This protocol describes how to use UV-Vis spectroscopy to assess the aggregation state of this compound in different solvent systems.

Materials:

  • This compound

  • DMSO

  • Deionized Water

  • PBS, pH 7.4

  • UV-Vis Spectrophotometer

  • Quartz cuvettes

Procedure:

  • Prepare a Concentrated Stock Solution:

    • Prepare a 1 mM stock solution of this compound in 100% DMSO.

  • Prepare Dilutions:

    • Prepare a series of dilutions of the this compound stock solution in different solvents (e.g., 100% DMSO, 100% water, PBS, and various DMSO/water or DMSO/PBS mixtures). The final concentrations should range from low micromolar (e.g., 1 µM) to higher micromolar (e.g., 50 µM) to observe concentration-dependent effects.

  • Acquire Absorption Spectra:

    • For each sample, acquire the UV-Vis absorption spectrum from 600 nm to 900 nm.

    • Use the respective solvent as a blank.

  • Analyze the Spectra:

    • Monomeric this compound: In solvents where this compound is primarily in its monomeric form (e.g., DMSO), a strong absorption peak will be observed around 780-800 nm.

    • Aggregated this compound: In aqueous solutions at higher concentrations, the formation of H-aggregates will be indicated by the appearance of a new, blue-shifted absorption peak around 700 nm, and a decrease in the intensity of the monomeric peak at ~780 nm.

    • By comparing the spectra in different solvent systems and at different concentrations, you can determine the conditions that favor the monomeric, fluorescent form of this compound.

Visualizations

experimental_workflow cluster_prep Preparation cluster_invivo In Vivo Experiment cluster_end Outcome start Start stock_sol Prepare this compound Stock Solution (in DMSO) start->stock_sol inject_sol Prepare Injectable Solution (Dilute in PBS, <5% DMSO) stock_sol->inject_sol filter_sol Sterile Filter (0.22 µm filter) inject_sol->filter_sol inject_tco Inject Antibody-TCO (Pre-targeting) filter_sol->inject_tco wait Allow for Accumulation and Clearance inject_tco->wait inject_icg Inject this compound wait->inject_icg image Perform NIR Fluorescence Imaging inject_icg->image analyze Analyze Data image->analyze end Results analyze->end

Caption: A typical experimental workflow for pre-targeted in vivo imaging using this compound.

troubleshooting_workflow start Low Fluorescence Signal or Precipitation check_solvent Is stock solution in 100% DMSO? start->check_solvent check_dmso_conc Is final DMSO% in injection <5%? check_solvent->check_dmso_conc Yes solution1 Prepare new stock in anhydrous DMSO. check_solvent->solution1 No check_conc Is this compound concentration too high? check_dmso_conc->check_conc Yes solution2 Adjust dilution to lower final DMSO%. check_dmso_conc->solution2 No check_storage Was the solution freshly prepared and protected from light? check_conc->check_storage No solution3 Lower the final This compound concentration. check_conc->solution3 Yes solution4 Use fresh solution and minimize light exposure. check_storage->solution4 No success Problem Resolved check_storage->success Yes solution1->success solution2->success solution3->success solution4->success

Caption: A troubleshooting guide for addressing common issues with this compound.

References

ICG-Tetrazine probe design for enhanced stability and reactivity

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with Indocyanine Green (ICG)-Tetrazine probes.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental principle behind ICG-Tetrazine probe reactivity?

A1: The reactivity of this compound probes is based on the inverse-electron-demand Diels-Alder (IEDDA) cycloaddition, a type of "click chemistry". In this bioorthogonal reaction, an electron-deficient 1,2,4,5-tetrazine (Tz) ring on the ICG probe reacts with a strained, electron-rich dienophile, most commonly a trans-cyclooctene (TCO) derivative.[1] This reaction is exceptionally fast and highly specific, proceeding rapidly in biological media without the need for a catalyst and forming a stable dihydropyridazine bond while releasing nitrogen gas as the only byproduct.[2][3]

Q2: What factors influence the speed and efficiency of the this compound ligation reaction?

A2: Several key factors govern the kinetics of the tetrazine-TCO ligation:

  • Reactant Electronics: The reaction rate is significantly accelerated by electron-withdrawing groups on the tetrazine ring, which lowers its LUMO energy.

  • Steric Hindrance: Smaller substituents on the tetrazine ring generally lead to higher reactivity. For example, monosubstituted tetrazines are typically much more reactive than those with methyl or phenyl groups.

  • Dienophile Ring Strain: The high ring strain of TCO derivatives is a major contributor to the rapid reaction kinetics.

  • Reactant Concentration: As a bimolecular reaction, the rate is directly proportional to the concentrations of both the this compound probe and the TCO-modified molecule.

  • Solvent: While the reaction works in a variety of aqueous and organic solvents, the specific environment can influence reaction rates.

Q3: My this compound probe seems to be unstable. What are the common stability issues and how can they be mitigated?

A3: Both the ICG fluorophore and the tetrazine moiety can have stability issues.

  • ICG Instability: ICG is known for its poor photostability and tendency to degrade in aqueous solutions. When diluted in water and stored at 4°C in the dark, ICG can be stable for about three days, but may lose 20% of its fluorescence intensity in that time. In whole blood at 37°C with light exposure, it is stable for about 5 hours. To mitigate this, always use freshly prepared this compound solutions, store stock solutions at -20°C in a dry, dark environment, and minimize exposure to light during experiments.

  • Tetrazine Instability: There is often an inverse correlation between the reactivity and physiological stability of tetrazines; highly reactive probes can be more prone to degradation. To address this, novel and more stable scaffolds like triazolyl-tetrazines have been developed that exhibit improved stability without compromising reactivity.

  • Aggregation: ICG, being a hydrophobic dye, is prone to forming non-fluorescent H-aggregates in aqueous solutions, especially at high concentrations. This aggregation can be a significant cause of signal loss. Using a small amount of a non-ionic detergent (e.g., 0.05% Tween-20) or short PEG linkers in the probe design can help reduce aggregation.

Troubleshooting Guide

Problem 1: Low or No Fluorescent Signal After Reaction

Possible Cause Recommended Solution
Probe Degradation ICG is sensitive to light and aqueous environments. Prepare this compound solutions fresh before each experiment. For storage, keep aliquots desiccated at -20°C and protected from light.
Probe Aggregation ICG can form non-fluorescent aggregates at high concentrations. Lower the probe concentration. Include a non-ionic detergent like 0.05% Tween-20 in buffers to reduce hydrophobic interactions.
Inactive TCO Moiety The TCO group on the target molecule may be "masked" or hidden due to hydrophobic interactions, especially on large proteins like antibodies, rendering it inaccessible. Consider conjugating the TCO via a hydrophilic PEG linker to improve its accessibility.
Suboptimal Reaction Buffer Ensure the reaction buffer pH is within the optimal range (typically pH 7-8.5). If using NHS-ester chemistry to attach the TCO group, avoid buffers containing primary amines (e.g., Tris), as they compete with the reaction.
Inefficient Quenching/Turn-on The design of the probe may not provide a significant "turn-on" effect. The most effective fluorogenic probes often have the tetrazine directly conjugated to the fluorophore's π-system.

Problem 2: High Background Signal or Low Signal-to-Noise Ratio

Possible Cause Recommended Solution
Excess Unreacted Probe Unreacted this compound probe can contribute to high background. Ensure thorough removal of excess probe after the labeling reaction using appropriate purification methods like size-exclusion chromatography (e.g., PD-10 columns) or dialysis.
Non-Specific Binding The hydrophobic nature of ICG can lead to non-specific binding to proteins and cell membranes. Reduce the probe concentration and/or incubation time. Include a blocking agent (e.g., BSA) or a non-ionic detergent (e.g., Tween-20) in wash buffers.
Probe Instability Leading to Background Degradation of the tetrazine quencher can lead to unintended fluorescence. Use probes with enhanced stability, such as triazolyl-tetrazines, and always use freshly prepared solutions.
Cellular Autoflourescence If working with cell or tissue imaging, intrinsic fluorescence from the sample can be an issue. Ensure you have appropriate controls (e.g., unlabeled cells) and consider using spectral unmixing if available.

Quantitative Data on Probe Performance

Table 1: Reactivity of Selected Tetrazine Derivatives with TCO

This table summarizes the second-order rate constants (k₂) for the IEDDA reaction between various tetrazine derivatives and trans-cyclooctene (TCO), highlighting the impact of substituents on reaction speed.

Tetrazine DerivativeDienophileSecond-Order Rate Constant (k₂) (M⁻¹s⁻¹)Conditions
3-phenyl-1,2,4,5-tetrazine (Ph-Tz)4a-TCO~100PBS, 37°C
3-methyl-1,2,4,5-tetrazine (Me-Tz)4a-TCO~300PBS, 37°C
3-(pyridin-2-yl)-1,2,4,5-tetrazine (Py-Tz)4a-TCO~1,000 - 620PBS, 37°C / Dioxane, 25°C
3-H-1,2,4,5-tetrazine (H-Tz)4a-TCO~3,300PBS, 37°C
Triazolyl-tetrazine4a-TCO~1,300PBS, 37°C
s-TCO derivative3,6-dipyridyl-s-tetrazine3,300,000 ± 40,000Not specified

Note: Reaction rates are highly dependent on the specific structures of both the tetrazine and the TCO derivative, as well as the reaction conditions.

Table 2: Stability of ICG and Tetrazine Probes in Biological Media

This table provides an overview of the stability of ICG and different tetrazine structures under relevant experimental conditions.

Probe/CompoundConditionStability MetricReference
Indocyanine Green (ICG)Aqueous solution, 4°C, dark~80% fluorescence remaining after 3 days
Indocyanine Green (ICG)Whole blood, 37°C, light exposureStable for ~5 hours
Indocyanine Green (ICG)Human PlasmaInitial photodegradation yield (ΦD,0) ~2 x 10⁻⁶
H-Tz-ADMEM + 10% FBS, 37°C~30% remaining after 24 hours
Py-TzDMEM + 10% FBS, 37°C~50% remaining after 24 hours
Triazolyl-tetrazineDMEM + 10% FBS, 37°C>90% remaining after 24 hours

Experimental Protocols & Visualizations

Protocol 1: General Labeling of a TCO-Modified Protein with this compound

This protocol provides a general workflow for conjugating an this compound probe to a protein that has been previously functionalized with a TCO group.

Materials:

  • TCO-modified protein in a suitable buffer (e.g., PBS, pH 7.4).

  • This compound probe.

  • Anhydrous DMSO or DMF.

  • Size-exclusion chromatography column (e.g., PD-10 desalting column) for purification.

  • Reaction buffer (PBS, pH 7.4).

Procedure:

  • Reagent Preparation:

    • Dissolve the TCO-modified protein in the reaction buffer to a final concentration of 1-5 mg/mL.

    • Prepare a 1-10 mM stock solution of the this compound probe in anhydrous DMSO or DMF.

  • Labeling Reaction:

    • Add a 3 to 10-fold molar excess of the this compound stock solution to the TCO-modified protein solution.

    • Note: The optimal molar ratio should be determined empirically. Start with a lower ratio to avoid issues with aggregation and non-specific binding.

    • Incubate the reaction mixture for 1-2 hours at room temperature, protected from light. The reaction is often complete much faster due to the high kinetics. Progress can be monitored by the disappearance of the tetrazine's characteristic color/absorbance around 520-540 nm.

  • Purification:

    • Remove the unreacted this compound probe by passing the reaction mixture through a size-exclusion desalting column equilibrated with your desired storage buffer (e.g., PBS).

    • Collect the fractions containing the now-fluorescent labeled protein.

  • Characterization:

    • Determine the degree of labeling (DOL) by measuring the absorbance of the purified conjugate at ~280 nm (for the protein) and ~780 nm (for ICG). Use the Beer-Lambert law and the extinction coefficients for your specific protein and ICG to calculate the ratio.

Protocol 2: Assessing this compound Probe Stability in Plasma

This protocol describes a method to evaluate the stability of your this compound probe in a biologically relevant medium.

Materials:

  • This compound probe.

  • Freshly prepared animal or human plasma.

  • Phosphate-buffered saline (PBS).

  • 37°C incubator.

  • Spectrofluorometer or absorbance spectrophotometer.

Procedure:

  • Prepare a stock solution of the this compound probe in DMSO.

  • Dilute the stock solution into pre-warmed (37°C) plasma to the desired final concentration. Prepare a parallel control sample diluted in PBS.

  • Incubate the samples at 37°C.

  • At various time points (e.g., 0, 1, 2, 4, 8, 24 hours), take an aliquot from each sample.

  • Measure the fluorescence intensity or the absorbance of the tetrazine (~520 nm) for each aliquot.

  • Plot the remaining signal percentage versus time to determine the probe's stability profile in plasma compared to the PBS control.

Visual Diagrams

IEDDA_Reaction ICG_Tz This compound Conjugate Stable ICG-Conjugate (Dihydropyridazine) ICG_Tz->Conjugate IEDDA Click Reaction TCO_Mol TCO-Molecule N2 Nitrogen (N₂)

Diagram 1: The bioorthogonal IEDDA reaction between this compound and a TCO-Molecule.

Pretargeting_Workflow Pretargeted In Vivo Imaging Workflow node1 Step 1: Administer TCO-Antibody node2 Step 2: Incubation & Clearance (Allows antibody to bind to target and unbound antibody to clear) node1->node2 Wait 24-72h node3 Step 3: Administer this compound Probe node2->node3 node4 Step 4: Rapid Bioorthogonal Reaction at Target Site node3->node4 Fast Kinetics node5 Step 5: Image NIR Signal (Low background due to clearance of unbound probe) node4->node5

Diagram 2: A typical experimental workflow for pretargeted in vivo imaging.

Troubleshooting_Low_Signal Start Problem: Low or No Fluorescent Signal Check_Controls Did positive/negative controls work? Start->Check_Controls System_Issue Systemic Issue: Re-evaluate entire protocol. Check instrument settings. Check_Controls->System_Issue No Check_Probe Assess Probe Integrity: 1. Use fresh ICG-Tz solution? 2. Stored properly? Check_Controls->Check_Probe Yes Probe_Degraded Root Cause: Probe Degradation / Aggregation Solution: Prepare fresh probe. Add detergent (e.g., Tween-20). Check_Probe->Probe_Degraded No Check_Target Assess Target Molecule: 1. TCO conjugation confirmed? 2. Using PEG linker for large proteins? Check_Probe->Check_Target Yes Target_Issue Root Cause: Inactive TCO Moiety Solution: Confirm TCO conjugation. Re-design with PEG linker if needed. Check_Target->Target_Issue No Check_Reaction Assess Reaction Conditions: 1. Buffer pH 7-8.5? 2. Sufficient incubation time? Check_Target->Check_Reaction Yes Reaction_Issue Root Cause: Suboptimal Reaction Solution: Adjust buffer pH. Increase incubation time/concentration. Check_Reaction->Reaction_Issue No

References

Impact of pH on ICG-Tetrazine reactivity and stability

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers using ICG-Tetrazine in their experiments. The following information will help you optimize your reaction conditions and address common challenges related to pH, reactivity, and stability.

Frequently Asked Questions (FAQs)

Q1: What is the optimal pH for reacting an this compound NHS ester with a molecule containing a primary amine?

The optimal pH for conjugating an this compound N-hydroxysuccinimide (NHS) ester to a primary amine (like the lysine residues on a protein) is between 7.2 and 8.5.[1][2][3] Within this range, the primary amines are sufficiently deprotonated to be reactive. At a lower pH, the amine groups are protonated and thus less nucleophilic, leading to a slower reaction.[4] At a pH above 8.5, the hydrolysis of the NHS ester becomes significantly faster, which competes with the desired conjugation reaction and can lower the yield.[1]

Q2: How does pH affect the stability of the this compound conjugate?

The stability of an this compound conjugate is influenced by two main factors: the stability of the tetrazine ring and the stability of the linkage used to conjugate ICG to the tetrazine (often an amide bond formed from an NHS ester reaction).

  • Tetrazine Ring Stability: The stability of the tetrazine ring itself can be dependent on its substituents. Tetrazines with electron-withdrawing groups, which enhance reactivity, tend to be less stable in aqueous solutions. While some studies show good stability in physiological buffers (pH 7.4), others have noted degradation of certain tetrazines over a period of hours.

  • Amide Bond Stability: The amide bond formed from the reaction of an NHS ester with a primary amine is generally very stable across a wide pH range.

Q3: What is the recommended pH range for the inverse electron-demand Diels-Alder (iEDDA) reaction between this compound and a trans-cyclooctene (TCO)?

The TCO-tetrazine ligation is a robust reaction that is efficient across a broad pH range, typically between pH 6 and 9. For many applications, standard physiological buffers such as phosphate-buffered saline (PBS) at pH 7.4 are used.

Q4: Does pH significantly impact the kinetics of the tetrazine-TCO reaction?

For standard tetrazine-TCO ligations, the reaction rate is not highly dependent on pH within the recommended range. However, for "click-to-release" chemistries, where a molecule is released after the reaction, a lower pH can result in a faster and more efficient release. Some specialized tetrazines have been developed to have pH-independent release kinetics.

Q5: How should I store this compound reagents?

This compound reagents, especially those with an NHS ester, are sensitive to moisture. They should be stored in a desiccated environment at -20°C or colder. Before use, allow the vial to equilibrate to room temperature before opening to prevent moisture condensation. For water-insoluble variants, it is recommended to dissolve them in an anhydrous organic solvent like DMSO or DMF immediately before use and to prepare fresh solutions for each experiment.

Troubleshooting Guide

Problem Possible Cause Solution
Low conjugation yield of this compound to a protein/antibody Incorrect pH of the reaction buffer for NHS ester reaction. Verify that the pH of your reaction buffer is between 7.2 and 8.5. A pH that is too low will result in unreactive protonated amines, while a pH that is too high will accelerate the hydrolysis of the NHS ester.
Use of an incompatible buffer. Avoid buffers containing primary amines, such as Tris or glycine, as they will compete with your target molecule for reaction with the NHS ester. Use buffers like PBS, HEPES, or borate.
Hydrolysis of the this compound NHS ester. Prepare fresh solutions of the this compound in an anhydrous solvent like DMSO or DMF immediately before use. Avoid repeated freeze-thaw cycles of stock solutions.
Dilute protein concentration. The competing hydrolysis reaction has a more significant impact in dilute protein solutions. If possible, increase the concentration of your protein.
High background or non-specific binding in imaging Excess unreacted this compound. It is crucial to remove any unreacted this compound after the labeling reaction. This can be achieved through size-exclusion chromatography (e.g., desalting columns), dialysis, or other suitable purification methods.
Hydrophobic interactions of ICG. The Cy5 dye, which is structurally similar to ICG, is known to be hydrophobic and can non-specifically associate with proteins. Including a small amount of a non-ionic detergent (e.g., 0.05% Tween-20) in your wash buffers can help reduce this background.
Complete loss of reactivity of this compound Degradation of the tetrazine moiety. Some tetrazines, particularly those with electron-withdrawing groups for higher reactivity, can be unstable in aqueous solutions, especially in the presence of certain thiols. Ensure proper storage and handle solutions promptly.
Hydrolysis of the TCO group. While generally stable, TCOs can be sensitive to very low pH and high concentrations of thiols.
Precipitation of the this compound conjugate Hydrophobicity of ICG. ICG is a hydrophobic molecule. Conjugating multiple ICG molecules to a protein can decrease the overall solubility of the conjugate.
Consider using a formulation of this compound that includes a hydrophilic linker, such as polyethylene glycol (PEG), to improve solubility.

Quantitative Data Summary

Table 1: pH-Dependent Half-life of NHS Ester Hydrolysis

pHTemperature (°C)Half-life
7.004-5 hours
8.6410 minutes

Data adapted from Thermo Fisher Scientific and Lumiprobe technical literature.

Experimental Protocols

Protocol 1: General Procedure for Labeling a Protein with this compound NHS Ester
  • Protein Preparation: Dissolve the protein to be labeled in an amine-free buffer (e.g., PBS, HEPES, or borate) at a pH of 7.2-8.5. A recommended protein concentration is 1-10 mg/mL.

  • This compound NHS Ester Solution Preparation: Immediately before use, dissolve the this compound NHS ester in a high-quality, anhydrous organic solvent such as DMSO or DMF to prepare a stock solution (e.g., 1-10 mM).

  • Reaction Stoichiometry: Calculate the required amount of this compound NHS ester. A 3-5 molar excess of the tetrazine dye over the protein is a common starting point for optimization.

  • Conjugation Reaction: Add the calculated volume of the this compound NHS ester stock solution to the protein solution while gently vortexing.

  • Incubation: Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C.

  • Quenching (Optional): To stop the reaction, a quenching reagent with a primary amine, such as Tris or glycine, can be added to a final concentration of 50-100 mM.

  • Purification: Remove the unreacted this compound NHS ester and byproducts using a desalting column, dialysis, or size-exclusion chromatography.

Protocol 2: General Procedure for TCO-Tetrazine Ligation
  • Reactant Preparation: Prepare the TCO-labeled molecule and the this compound-labeled molecule in a suitable reaction buffer (e.g., PBS, pH 7.4).

  • Stoichiometry: Determine the volumes of each reactant solution required. A slight molar excess (1.5 to 5-fold) of the this compound-labeled molecule is often used.

  • Ligation Reaction: Mix the TCO-containing solution with the this compound-containing solution.

  • Incubation: The reaction is typically very fast and can be completed within 30-60 minutes at room temperature. For less reactive partners or lower concentrations, the incubation time can be extended.

  • Analysis: The progress of the reaction can be monitored by the disappearance of the characteristic pink color of the tetrazine.

Visualizations

ICG_Tetrazine_NHS_Ester_Reaction_Workflow This compound NHS Ester Conjugation Workflow cluster_step1 Step 1: Preparation cluster_step2 Step 2: Reaction cluster_step3 Step 3: Purification cluster_step4 Step 4: Final Product Protein Protein in Amine-Free Buffer (pH 7.2-8.5) Mix Mix Reactants (Molar Excess of ICG-Tz) Protein->Mix ICG_Tz This compound-NHS in Anhydrous DMSO ICG_Tz->Mix Incubate Incubate (1-2h at RT or 4°C O/N) Mix->Incubate Purify Purification (e.g., Desalting Column) Incubate->Purify Final_Product Purified this compound Labeled Protein Purify->Final_Product

Caption: Workflow for labeling a protein with an this compound NHS ester.

Troubleshooting_pH_Issues Troubleshooting Low Yield in this compound NHS Ester Conjugation Start Low Conjugation Yield Check_pH Is the reaction pH between 7.2 and 8.5? Start->Check_pH Check_Buffer Is the buffer amine-free? Check_pH->Check_Buffer Yes Adjust_pH Adjust pH to 7.2-8.5 Check_pH->Adjust_pH No Check_Reagent Was the this compound-NHS reagent prepared fresh? Check_Buffer->Check_Reagent Yes Buffer_Exchange Perform buffer exchange into PBS, HEPES, or Borate Check_Buffer->Buffer_Exchange No Prepare_Fresh Prepare fresh reagent in anhydrous solvent Check_Reagent->Prepare_Fresh No Success Yield Improved Check_Reagent->Success Yes Adjust_pH->Success Buffer_Exchange->Success Prepare_Fresh->Success

References

Technical Support Center: Purification of ICG-Tetrazine

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the purification of ICG-Tetrazine from unreacted components.

Frequently Asked Questions (FAQs)

Q1: What are the common impurities found in an this compound conjugation reaction?

A1: The most common impurities in an this compound synthesis, which typically involves the reaction of an ICG-NHS ester with a tetrazine-amine, include:

  • Unreacted ICG-NHS ester: The starting material that has not reacted with the tetrazine-amine.

  • Unreacted tetrazine-amine: The complementary reactant that is often used in excess.

  • Hydrolyzed ICG-NHS ester (ICG-acid): A significant byproduct formed when the ICG-NHS ester reacts with water in the reaction buffer. This impurity is often difficult to separate from the desired this compound product due to similar properties.[1]

  • N-hydroxysuccinimide (NHS): A leaving group from the NHS ester.

Q2: Which purification techniques are most effective for this compound?

A2: The most commonly employed and effective purification techniques for this compound are:

  • Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC): This is the preferred method for achieving high purity. It separates compounds based on their hydrophobicity.[2][3]

  • Size-Exclusion Chromatography (SEC): Also known as gel filtration, this method separates molecules based on their size. It is particularly useful for removing smaller impurities like unreacted tetrazine-amine and NHS.

  • Dialysis: This technique can be used to remove small molecule impurities but is generally less efficient for separating this compound from unreacted ICG species of similar molecular weight.

Q3: How can I monitor the progress of my this compound conjugation reaction?

A3: You can monitor the reaction progress using the following techniques:

  • Thin-Layer Chromatography (TLC): A quick and simple method to qualitatively assess the consumption of starting materials and the formation of the product. A suitable mobile phase needs to be developed to achieve good separation between the spots corresponding to ICG-NHS, tetrazine-amine, and the this compound product.

  • UV-Vis Spectroscopy: ICG has a characteristic absorption maximum around 780 nm, while tetrazines have a distinct absorption in the 520-540 nm region.[4][5] Monitoring the change in the absorption spectrum can indicate the formation of the conjugate.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This is a powerful technique to confirm the formation of the desired product by identifying its mass-to-charge ratio and to track the disappearance of reactants.

Q4: What is the importance of pH in the this compound conjugation reaction?

A4: The pH of the reaction buffer is a critical parameter. The optimal pH range for NHS ester conjugation is typically between 7.2 and 8.5.

  • Below pH 7.2: The primary amine of the tetrazine is protonated, reducing its nucleophilicity and slowing down the desired reaction.

  • Above pH 8.5: The rate of hydrolysis of the ICG-NHS ester increases significantly, leading to a higher proportion of the undesired ICG-acid byproduct.

Troubleshooting Guides

Issue 1: Low Yield of this compound
Possible Cause Suggested Solution
Hydrolysis of ICG-NHS ester - Ensure the reaction buffer is within the optimal pH range (7.2-8.5).- Use anhydrous DMSO or DMF to dissolve the ICG-NHS ester and add it to the reaction buffer immediately before starting the reaction.- Minimize the reaction time as much as possible while ensuring completion.
Suboptimal stoichiometry - Empirically optimize the molar ratio of ICG-NHS ester to tetrazine-amine. A slight excess of the tetrazine-amine is often used.
Degradation of ICG or Tetrazine - Protect the reaction mixture from light, as ICG is light-sensitive.- Some tetrazines can be unstable in aqueous solutions or in the presence of nucleophiles; check the stability of your specific tetrazine derivative.
Inefficient purification - Optimize the purification protocol. For RP-HPLC, adjust the gradient to ensure good separation. For SEC, choose a column with an appropriate fractionation range.
Issue 2: Presence of Unreacted ICG-NHS or Hydrolyzed ICG in the Final Product
Possible Cause Suggested Solution
Co-elution during chromatography - RP-HPLC: Modify the solvent gradient. A shallower gradient can improve the resolution between this compound and the hydrolyzed ICG. The addition of a small amount of an ion-pairing agent like trifluoroacetic acid (TFA) can also alter selectivity.- SEC: This method is less effective at separating molecules of similar size. If the molecular weights of your product and impurities are close, consider using RP-HPLC instead.
Incomplete reaction - Increase the reaction time or the molar excess of the tetrazine-amine. Monitor the reaction by TLC or LC-MS to ensure the consumption of the ICG-NHS ester.
Precipitation of the product during purification - Ensure that the solvents used during purification are compatible with your this compound conjugate. The addition of a small percentage of an organic solvent like DMSO or DMF to the aqueous mobile phase in RP-HPLC can help maintain solubility.
Issue 3: Difficulty in Removing Unreacted Tetrazine-Amine
Possible Cause Suggested Solution
Inefficient purification method - SEC: This is an excellent method for removing small molecules like unreacted tetrazine-amine from the much larger this compound conjugate.- Dialysis: Use a dialysis membrane with a molecular weight cut-off (MWCO) that is significantly smaller than the molecular weight of your this compound product.
Adsorption to purification media - Some tetrazine derivatives might interact with the stationary phase of the chromatography column. Ensure the column is properly equilibrated and consider using a different type of column if strong adsorption is suspected.

Quantitative Data Summary

Table 1: Recommended Starting Conditions for this compound Purification

ParameterReverse-Phase HPLC (RP-HPLC)Size-Exclusion Chromatography (SEC)
Column C18, 5 µm particle sizee.g., Sephadex G-25, Bio-Gel P-6
Mobile Phase A Water with 0.1% Trifluoroacetic Acid (TFA)Phosphate-buffered saline (PBS), pH 7.4
Mobile Phase B Acetonitrile with 0.1% Trifluoroacetic Acid (TFA)Not Applicable
Gradient Linear gradient, e.g., 5% to 95% B over 20-30 minIsocratic elution
Flow Rate ~1 mL/min for analytical, scalable for preparativeDependent on column size and manufacturer's instructions
Detection UV-Vis at ~780 nm (for ICG) and ~530 nm (for tetrazine)UV-Vis at ~280 nm and/or ~780 nm

Table 2: Half-life of NHS Ester Hydrolysis at Room Temperature

pHApproximate Half-life
8.0125 - 210 minutes
8.5130 - 180 minutes
9.0110 - 125 minutes

Experimental Protocols

Protocol 1: Purification of this compound using Reverse-Phase HPLC
  • Reaction Quenching: After the desired reaction time, quench the reaction by adding a small amount of a primary amine-containing buffer (e.g., Tris buffer) to consume any unreacted ICG-NHS ester.

  • Sample Preparation: If necessary, concentrate the reaction mixture under reduced pressure. Redissolve the residue in a small volume of the initial mobile phase (e.g., 95% Mobile Phase A, 5% Mobile Phase B). Filter the sample through a 0.22 µm syringe filter.

  • HPLC System Preparation: Equilibrate the C18 column with the initial mobile phase conditions until a stable baseline is achieved.

  • Injection and Fraction Collection: Inject the prepared sample onto the column. Collect fractions as the peaks elute, monitoring the chromatogram at both ~780 nm and ~530 nm. The this compound product should absorb at both wavelengths.

  • Analysis of Fractions: Analyze the collected fractions by LC-MS to confirm the identity and purity of the product.

  • Solvent Removal: Combine the pure fractions and remove the solvent, for example, by lyophilization.

Protocol 2: Purification of this compound using Size-Exclusion Chromatography
  • Column Equilibration: Equilibrate the SEC column (e.g., a pre-packed PD-10 desalting column or a larger gravity-flow column) with at least 5 column volumes of the desired elution buffer (e.g., PBS, pH 7.4).

  • Sample Loading: Apply the crude reaction mixture to the top of the column. Allow the sample to fully enter the column bed.

  • Elution: Add the elution buffer to the top of the column and begin collecting fractions. The larger this compound conjugate will elute first, followed by the smaller unreacted tetrazine-amine and other small molecule impurities.

  • Fraction Analysis: Monitor the fractions by UV-Vis spectroscopy to identify the fractions containing the this compound product (absorbance at ~780 nm).

  • Pooling and Concentration: Combine the pure fractions and, if necessary, concentrate the sample using a suitable method like centrifugal filtration.

Visualizations

experimental_workflow cluster_reaction This compound Conjugation cluster_purification Purification cluster_impurities Common Impurities ICG_NHS ICG-NHS ester Reaction Reaction (pH 7.2-8.5) ICG_NHS->Reaction Tetrazine_Amine Tetrazine-amine Tetrazine_Amine->Reaction Crude_Mixture Crude Reaction Mixture Reaction->Crude_Mixture RP_HPLC Reverse-Phase HPLC Crude_Mixture->RP_HPLC High Purity SEC Size-Exclusion Chromatography Crude_Mixture->SEC Removes small impurities Unreacted_ICG Unreacted ICG-NHS Crude_Mixture->Unreacted_ICG Unreacted_Tz Unreacted Tetrazine-amine Crude_Mixture->Unreacted_Tz Hydrolyzed_ICG Hydrolyzed ICG Crude_Mixture->Hydrolyzed_ICG Pure_Product Pure_Product RP_HPLC->Pure_Product Pure this compound SEC->Pure_Product

Caption: Experimental workflow for this compound synthesis and purification.

troubleshooting_logic cluster_solutions_icg Solutions for ICG Impurities cluster_solutions_tz Solutions for Tetrazine Impurities Start Low Purity of This compound Impurity_ID Identify Impurity (LC-MS, UV-Vis) Start->Impurity_ID Unreacted_ICG Unreacted ICG-NHS/ Hydrolyzed ICG Impurity_ID->Unreacted_ICG High MW Impurity Unreacted_Tz Unreacted Tetrazine-amine Impurity_ID->Unreacted_Tz Low MW Impurity Optimize_HPLC Optimize RP-HPLC Gradient Unreacted_ICG->Optimize_HPLC Check_pH Check Reaction pH Unreacted_ICG->Check_pH Increase_Tz Increase Tetrazine Excess Unreacted_ICG->Increase_Tz Use_SEC Use Size-Exclusion Chromatography Unreacted_Tz->Use_SEC Use_Dialysis Use Dialysis Unreacted_Tz->Use_Dialysis Final_Product High Purity This compound Optimize_HPLC->Final_Product Improved Purity Check_pH->Final_Product Increase_Tz->Final_Product Use_SEC->Final_Product Use_Dialysis->Final_Product

Caption: Troubleshooting logic for this compound purification.

References

Technical Support Center: Minimizing ICG-Tetrazine Toxicity in Live-Cell Experiments

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on minimizing the toxicity of ICG-tetrazine in live-cell imaging experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used in live-cell imaging?

A1: this compound is a conjugate of Indocyanine Green (ICG), a near-infrared (NIR) fluorescent dye, and a tetrazine molecule. This combination allows for bioorthogonal labeling. The tetrazine moiety reacts specifically and efficiently with a dienophile (like trans-cyclooctene, TCO) that can be genetically or chemically incorporated into a protein of interest. This "click chemistry" approach enables highly specific labeling of target molecules in live cells for fluorescence microscopy.

Q2: What are the primary causes of this compound toxicity in live cells?

A2: The primary source of toxicity from this compound is the phototoxicity of the ICG component.[1][2][3][4] When excited by light, ICG can generate reactive oxygen species (ROS), which can lead to cellular damage, apoptosis, and necrosis.[4] The toxicity is generally dependent on the concentration of this compound and the intensity and duration of light exposure. While the tetrazine moiety is generally considered biocompatible at the low concentrations used for labeling, some studies suggest that certain tetrazine derivatives could exhibit cytotoxicity at higher concentrations.

Q3: Can the tetrazine component of the conjugate be toxic to cells?

A3: At the low micromolar concentrations typically used for bioorthogonal labeling in live-cell imaging, the tetrazine moiety is generally considered to have low toxicity. However, like any chemical compound, high concentrations of certain tetrazine derivatives could potentially be cytotoxic. It is always recommended to perform a dose-response curve to determine the optimal, non-toxic concentration for your specific cell type and experimental conditions.

Q4: How can I reduce the phototoxicity of this compound?

A4: Several strategies can be employed to minimize phototoxicity:

  • Reduce Concentration: Use the lowest possible concentration of this compound that still provides adequate signal for your imaging needs.

  • Minimize Light Exposure: Limit the duration and intensity of the excitation light. Use neutral density filters or lower the laser power on the microscope.

  • Use Appropriate Filters: Blocking certain wavelengths of light, particularly in the green to red spectrum, has been shown to reduce ICG-induced phototoxicity.

  • Work in the Dark: Perform incubation and washing steps in the dark to prevent premature phototoxicity before imaging.

  • Use Antioxidants: Supplementing the cell culture medium with antioxidants like N-acetylcysteine (NAC) or Trolox may help to quench ROS and reduce cellular damage.

Q5: What is a typical concentration range for this compound in live-cell experiments?

A5: The optimal concentration of this compound can vary depending on the cell type, the expression level of the target protein, and the imaging setup. A starting point for optimization is typically in the low micromolar range (e.g., 1-10 µM). It is crucial to perform a concentration titration to find the lowest effective concentration with minimal toxicity.

Troubleshooting Guide

Problem Possible Cause(s) Suggested Solution(s)
High cell death or poor cell morphology after labeling. 1. This compound concentration is too high. 2. Excessive light exposure during incubation or imaging. 3. Solvent toxicity (e.g., from DMSO). 4. Inherent sensitivity of the cell line. 1. Perform a dose-response experiment to determine the optimal, lowest effective concentration.2. Reduce the intensity and duration of light exposure. Use a shutter to block the light path when not acquiring images.3. Ensure the final concentration of the solvent (e.g., DMSO) is below the toxic threshold for your cells (typically <0.5%).4. Test a different, more robust cell line if possible. Consider using cell-protecting agents.
Low or no fluorescent signal. 1. Inefficient bioorthogonal reaction. 2. Low expression of the target protein. 3. This compound degradation. 4. Incorrect imaging settings. 1. Ensure the dienophile (e.g., TCO) is correctly incorporated into your target protein. Optimize reaction time and temperature.2. Verify the expression of your target protein by other methods (e.g., Western blot, fluorescence of a fusion tag).3. Prepare fresh this compound solutions. Store stock solutions protected from light and at the recommended temperature.4. Optimize microscope settings (laser power, detector gain, exposure time) for the NIR range.
High background fluorescence. 1. Non-specific binding of this compound. 2. Incomplete washout of unbound probe. 3. Autofluorescence of cells or medium. 1. Include appropriate washing steps after incubation. Consider adding a blocking agent like BSA to the incubation medium.2. Increase the number and duration of washing steps.3. Image cells in a phenol red-free medium. Acquire an image of unlabeled cells to determine the level of autofluorescence.

Quantitative Data Summary

The following table summarizes key quantitative data from studies on ICG-related toxicity. Note that direct toxicity data for this compound is limited, so data for ICG is used as a proxy.

ParameterCell TypeICG ConcentrationIllumination ConditionsObservationReference
Cell Viability Human RPE (ARPE-19)5.0 µg/mL2000 lx fluorescent lampDecreased cell viability
Cell Viability Human RPE (ARPE-19)2.5 µg/mL2000 lx fluorescent lampNo significant decrease in cell viability
Cell Death Quail Müller cells>0.5 mg/mLContinuous fluorescent lampIncreased cell death
Apoptosis Human RPE (ARPE-19)10 µg/mL2000 lx fluorescent lampIncreased TUNEL-positive cells
Lipid Peroxidation Human RPE (ARPE-19)10 µg/mL2000 lx fluorescent lampIncreased malondialdehyde (MDA) levels

Key Experimental Protocols

Protocol 1: Determining the Optimal Non-Toxic Concentration of this compound
  • Cell Seeding: Seed your cells of interest in a 96-well plate at a density that will result in 70-80% confluency on the day of the experiment.

  • Prepare this compound Dilutions: Prepare a series of dilutions of this compound in your cell culture medium. A typical starting range would be from 0.1 µM to 50 µM. Also, include a vehicle control (medium with the same concentration of solvent, e.g., DMSO).

  • Incubation: Remove the old medium from the cells and add the this compound dilutions. Incubate for the desired labeling time (e.g., 30-60 minutes) at 37°C, protected from light.

  • Washing: Gently wash the cells three times with pre-warmed phosphate-buffered saline (PBS) or imaging medium to remove unbound this compound.

  • Light Exposure (Optional but Recommended): To assess phototoxicity, expose one set of plates to the light conditions you would use for imaging for a defined period. Keep a parallel set of plates in the dark.

  • Cell Viability Assay: After a recovery period (e.g., 4-24 hours), assess cell viability using a standard assay such as MTT, PrestoBlue, or a live/dead cell staining kit.

  • Data Analysis: Plot cell viability against this compound concentration to determine the highest concentration that does not significantly reduce cell viability.

Protocol 2: Live-Cell Imaging with Minimized Phototoxicity
  • Cell Preparation: Grow cells on imaging-quality glass-bottom dishes or plates. If applicable, induce the expression of your TCO-tagged protein of interest.

  • Labeling: Incubate the cells with the pre-determined optimal concentration of this compound in serum-free medium for 30-60 minutes at 37°C in the dark.

  • Washing: Gently wash the cells 3-5 times with pre-warmed, phenol red-free imaging medium.

  • Microscopy Setup:

    • Use a microscope equipped for NIR imaging (e.g., with a Cy7 filter set).

    • Set the excitation laser to the lowest power that provides a detectable signal.

    • Use the shortest possible exposure time.

    • If available, use a spinning disk confocal or a light-sheet microscope to reduce phototoxicity compared to point-scanning confocal.

  • Image Acquisition: Acquire images, keeping the total light exposure to a minimum. Use a software-controlled shutter to block the light path when not actively imaging.

  • Control Experiments: Always include the following controls:

    • Unlabeled cells (to assess autofluorescence).

    • Cells labeled with this compound but not expressing the TCO-tagged protein (to assess non-specific binding).

    • Cells expressing the TCO-tagged protein but not labeled (to confirm no fluorescence from the protein itself).

Visualizations

Toxicity_Pathway Potential this compound Toxicity Pathway This compound This compound Excited_ICG Excited_ICG This compound->Excited_ICG Light Excitation Light_Excitation Light_Excitation ROS_Generation ROS_Generation Excited_ICG->ROS_Generation Type II Photosensitization Cellular_Damage Cellular_Damage ROS_Generation->Cellular_Damage Oxidative Stress Apoptosis Apoptosis Cellular_Damage->Apoptosis

Caption: this compound phototoxicity signaling pathway.

Experimental_Workflow Workflow for Minimizing this compound Toxicity cluster_prep Preparation cluster_labeling Labeling & Imaging cluster_mitigation Toxicity Mitigation Cell_Culture Cell_Culture Dose_Response Dose_Response Cell_Culture->Dose_Response 1. Seed Cells Determine_Optimal_Conc Determine_Optimal_Conc Dose_Response->Determine_Optimal_Conc 2. Titrate ICG-Tz Labeling Labeling Determine_Optimal_Conc->Labeling Washing Washing Labeling->Washing 3. Incubate (dark) Antioxidants Antioxidants Labeling->Antioxidants Optional Imaging Imaging Washing->Imaging 4. Remove unbound Low_Light Low_Light Imaging->Low_Light Minimize exposure

Caption: Experimental workflow for minimizing toxicity.

Troubleshooting_Logic Troubleshooting Logic for High Cell Death High_Cell_Death High_Cell_Death Check_Concentration Check_Concentration High_Cell_Death->Check_Concentration Is concentration optimized? Check_Light_Exposure Check_Light_Exposure Check_Concentration->Check_Light_Exposure Yes Reduce_Concentration Reduce_Concentration Check_Concentration->Reduce_Concentration No Check_Solvent_Conc Check_Solvent_Conc Check_Light_Exposure->Check_Solvent_Conc Yes Reduce_Light Reduce_Light Check_Light_Exposure->Reduce_Light No Lower_Solvent Lower_Solvent Check_Solvent_Conc->Lower_Solvent No

Caption: Troubleshooting decision tree for cell death.

References

ICG-Tetrazine storage and handling best practices.

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for ICG-Tetrazine. This guide provides best practices for storage and handling, answers to frequently asked questions, and troubleshooting advice to ensure the successful use of this compound in your research.

Frequently Asked Questions (FAQs)

Q1: How should I store this compound?

A: Proper storage is crucial to maintain the integrity and reactivity of this compound. Storage conditions vary depending on whether the product is in solid form or in a stock solution.

Q2: What is the recommended solvent for preparing an this compound stock solution?

A: this compound is typically dissolved in organic solvents such as DMSO or DMF. For biological applications, it is important to use a solvent that is compatible with your experimental system and to minimize the final concentration of the organic solvent.

Q3: How should I protect this compound from degradation?

A: this compound is sensitive to light. It is essential to protect it from light during storage and handling to prevent photobleaching and degradation. Use amber vials or wrap containers with aluminum foil.

Q4: What is the shelf life of this compound stock solutions?

A: The shelf life of this compound stock solutions depends on the storage temperature. When stored at -80°C, the stock solution is stable for up to 6 months.[1] If stored at -20°C, it should be used within 1 month.[1]

Q5: Can this compound be used in aqueous buffers?

A: Yes, the bioorthogonal reaction between tetrazine and trans-cyclooctene (TCO) can be performed in aqueous buffers, typically at a pH between 6 and 9.[2] However, the stability of the tetrazine moiety can be influenced by the buffer composition and pH. Some tetrazine derivatives show good stability in biological media.[3][4]

Troubleshooting Guide

Problem Possible Cause Suggested Solution
Low or no fluorescence signal after conjugation Degradation of this compound: The fluorescent properties of ICG are susceptible to degradation from light exposure or improper storage.Ensure the this compound has been stored protected from light and at the recommended temperature. Prepare fresh stock solutions if degradation is suspected.
Inefficient conjugation: The reaction between this compound and the TCO-modified molecule may be incomplete.Optimize the reaction conditions, including pH, temperature, and incubation time. Ensure the correct molar ratio of reactants is used. The reaction is typically rapid, but steric hindrance on large biomolecules can slow it down.
ICG aggregation: ICG is known to aggregate in aqueous solutions, which can lead to fluorescence quenching.The use of PEG linkers on the this compound can help reduce aggregation. Ensure that the final concentration of the conjugate is not excessively high.
Inconsistent results between experiments Variability in reagent quality: The purity and reactivity of this compound or the TCO-containing molecule may vary between batches.Perform a quality control check on new batches of reagents. This can include measuring the absorbance of the tetrazine to confirm its concentration before use. The disappearance of the tetrazine's characteristic absorbance around 520 nm can be used to monitor the reaction.
Instability of tetrazine in the reaction buffer: Some tetrazine derivatives can be unstable in certain biological media or over long incubation times.If instability is suspected, consider using a more stable tetrazine derivative, such as a methyltetrazine. Minimize the reaction time as much as possible.
Precipitation observed during the reaction Low solubility of reactants or conjugate: The this compound or the resulting conjugate may have poor solubility in the reaction buffer.Adjust the buffer composition or add a small amount of a biocompatible organic co-solvent. Ensure that the concentration of the reactants is not too high.

Data and Protocols

Storage Conditions Summary
Form Storage Temperature Duration Handling Notes
Solid-20°CSee manufacturer's instructionsProtect from light
Stock Solution-20°CUp to 1 monthProtect from light
-80°CUp to 6 monthsProtect from light
General Protocol for this compound Conjugation to a TCO-Modified Protein

This protocol provides a general guideline for the conjugation of this compound to a trans-cyclooctene (TCO)-modified protein. Optimization may be required for specific applications.

Materials:

  • This compound

  • TCO-modified protein in a suitable buffer (e.g., PBS, pH 7.4)

  • Anhydrous DMSO or DMF

  • Reaction buffer (e.g., PBS, pH 7.4)

Procedure:

  • Prepare this compound Stock Solution:

    • Allow the solid this compound to equilibrate to room temperature before opening.

    • Dissolve the this compound in anhydrous DMSO or DMF to a desired concentration (e.g., 10 mM). Mix well by vortexing.

    • Store any unused stock solution at -20°C or -80°C, protected from light.

  • Conjugation Reaction:

    • To the TCO-modified protein solution, add the this compound stock solution to achieve the desired molar ratio of dye to protein. A 5- to 20-fold molar excess of this compound is often used.

    • The final concentration of the organic solvent (DMSO or DMF) should be kept low (typically <5%) to avoid denaturation of the protein.

    • Incubate the reaction mixture at room temperature for 1-2 hours, protected from light. The reaction is often complete in a much shorter time due to the fast kinetics of the tetrazine-TCO ligation.

  • Purification of the Conjugate:

    • Remove the excess, unreacted this compound from the conjugate using a desalting column, spin filtration, or dialysis.

  • Characterization:

    • Determine the degree of labeling (DOL) by measuring the absorbance of the protein (e.g., at 280 nm) and the ICG dye (e.g., at ~780 nm).

Visual Guides

experimental_workflow cluster_prep Reagent Preparation cluster_reaction Conjugation cluster_purification Purification & Analysis prep_icg Prepare this compound Stock Solution mix Mix Reactants prep_icg->mix prep_protein Prepare TCO-Modified Protein Solution prep_protein->mix incubate Incubate (Protect from Light) mix->incubate purify Purify Conjugate incubate->purify analyze Characterize Conjugate (DOL) purify->analyze

Caption: Experimental workflow for this compound conjugation.

troubleshooting_tree start Low/No Signal check_storage Was this compound stored correctly? start->check_storage use_new Use fresh this compound check_storage->use_new No check_conjugation Was conjugation efficient? check_storage->check_conjugation Yes storage_yes Yes storage_no No optimize_reaction Optimize reaction conditions (ratio, time, pH) check_conjugation->optimize_reaction No check_aggregation Is aggregation suspected? check_conjugation->check_aggregation Yes conjugation_yes Yes conjugation_no No use_peg Use PEGylated this compound or lower concentration check_aggregation->use_peg Yes other_issues Investigate other issues (e.g., instrument settings) check_aggregation->other_issues No aggregation_yes Yes aggregation_no No

Caption: Troubleshooting decision tree for low signal issues.

References

Validation & Comparative

A Comparative Guide to ICG-Tetrazine and Other Near-Infrared Fluorophores for Pretargeted Bioimaging

Author: BenchChem Technical Support Team. Date: November 2025

In the rapidly advancing field of in vivo imaging, near-infrared (NIR) fluorophores are indispensable tools for researchers and drug development professionals. Their ability to penetrate deeper into biological tissues with minimal autofluorescence has revolutionized preclinical and clinical studies. Among the various strategies for targeted imaging, the bioorthogonal reaction between a tetrazine-conjugated fluorophore and a trans-cyclooctene (TCO)-modified target has gained significant traction. This pretargeting approach allows for the delivery of a small, rapidly clearing imaging agent to a pre-accumulated target, thereby enhancing signal-to-noise ratios.

This guide provides an objective comparison of Indocyanine Green (ICG)-Tetrazine with other commonly used NIR fluorophores, including IRDye 800CW, Alexa Fluor 790, and the zwitterionic fluorophore ZW800-1. The comparison focuses on their performance characteristics, supported by available experimental data, to aid researchers in selecting the most suitable probe for their specific applications.

Quantitative Comparison of NIR Fluorophores

The selection of an appropriate NIR fluorophore is critical and depends on several key photophysical and in vivo performance parameters. The following tables summarize the available quantitative data for ICG-Tetrazine and its counterparts. It is important to note that specific data for this compound is limited in publicly available literature; therefore, some properties are inferred from the parent ICG molecule and the general principles of tetrazine-based fluorogenic probes.

Table 1: Photophysical Properties of NIR Fluorophores

PropertyThis compoundICG (unconjugated)IRDye 800CWAlexa Fluor 790ZW800-1
Excitation Max (nm) ~780~780~774~784~770
Emission Max (nm) ~810~810~790~814~790
Molar Extinction Coefficient (cm⁻¹M⁻¹) Not Reported~150,000 - 250,000~240,000Not ReportedNot Reported
Quantum Yield Not Reported (expected to be low before reaction, and increase upon reaction)Low in aqueous solution (~0.02), increases when bound to protein~0.08 in Tris-HCl bufferHigh (Alexa Fluor family characteristic)Not Reported
Photostability Not ReportedModerate, prone to photobleaching[1][2][3]HighHighHigh

Table 2: In Vivo Performance Characteristics

CharacteristicThis compoundICG (unconjugated)IRDye 800CWAlexa Fluor 790ZW800-1
Primary Clearance Route Expected to be rapid renal clearance (as a small molecule)HepatobiliaryPrimarily hepatobiliary, some renalRenal (as a small molecule)Rapid renal
Non-specific Background Expected to be low due to rapid clearance and "turn-on" mechanismHigh, significant liver uptakeModerateLowVery low
Tumor-to-Background Ratio (TBR) High (reported for other tetrazine probes, e.g., 4:1 for BODIPY-tetrazine)Variable, can be low due to non-specific uptakeModerate to HighHighVery High

Principles of this compound in Pretargeted Imaging

This compound is a derivative of the FDA-approved NIR dye, Indocyanine Green, functionalized with a tetrazine moiety. This modification allows it to participate in a highly efficient and specific bioorthogonal "click" reaction with a trans-cyclooctene (TCO) group. This reaction, an inverse-electron-demand Diels-Alder (IEDDA) cycloaddition, is exceptionally fast, enabling efficient labeling of TCO-modified targets even at low concentrations in a complex biological environment.

A key feature of many tetrazine-conjugated fluorophores is their "fluorogenic" nature. The tetrazine moiety often quenches the fluorescence of the attached dye. Upon reaction with a TCO, the tetrazine is consumed, leading to a significant "turn-on" of the fluorescence signal. This property is highly advantageous for in vivo imaging as it minimizes background fluorescence from unbound probes, thereby increasing the signal-to-noise ratio.

cluster_0 Pretargeting Strategy cluster_1 Imaging TCO_Antibody TCO-modified Antibody Tumor_Cell Tumor Cell TCO_Antibody->Tumor_Cell 1. Binding to Tumor Antigen Labeled_Complex Labeled Complex (High Fluorescence) ICG_Tetrazine This compound (Low Fluorescence) ICG_Tetrazine->TCO_Antibody 2. Bioorthogonal Click Reaction Imaging_System NIR Imaging System Labeled_Complex->Imaging_System 3. Signal Detection

Pretargeting workflow with this compound.

Experimental Protocols

Detailed experimental protocols are crucial for reproducible research. Below are representative protocols for key steps in a pretargeted imaging experiment using a tetrazine-conjugated NIR fluorophore.

Protocol 1: Antibody Modification with TCO-NHS Ester

This protocol describes the conjugation of a trans-cyclooctene (TCO) moiety to a targeting antibody via an N-hydroxysuccinimide (NHS) ester reaction with primary amines on the antibody.

  • Antibody Preparation:

    • Buffer exchange the antibody into a reaction buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3).

    • Adjust the antibody concentration to 2-5 mg/mL.

  • TCO-NHS Ester Preparation:

    • Dissolve the TCO-NHS ester in anhydrous DMSO to a concentration of 10 mM immediately before use.

  • Conjugation Reaction:

    • Add a 10- to 20-fold molar excess of the TCO-NHS ester solution to the antibody solution.

    • Incubate the reaction mixture for 1-2 hours at room temperature with gentle mixing.

  • Purification:

    • Remove excess, unreacted TCO-NHS ester and byproducts by size-exclusion chromatography (e.g., using a Sephadex G-25 column) or dialysis against PBS.

  • Characterization:

    • Determine the degree of labeling (DOL) by measuring the absorbance of the antibody at 280 nm and, if possible, the TCO moiety at its characteristic wavelength.

Protocol 2: Pretargeted In Vivo Tumor Imaging in a Mouse Model

This protocol outlines a general procedure for in vivo fluorescence imaging in a tumor-bearing mouse model using a TCO-modified antibody and a tetrazine-conjugated NIR fluorophore.

  • Animal Model:

    • Use an appropriate tumor xenograft mouse model with tumors of a suitable size (e.g., 100-200 mm³).

  • Administration of TCO-Antibody:

    • Administer the TCO-conjugated antibody (e.g., 100 µg) to each mouse via intravenous (tail vein) injection.

  • Accumulation and Clearance:

    • Allow the TCO-antibody to circulate and accumulate at the tumor site. This "pretargeting" period is typically 24 to 72 hours, depending on the antibody's pharmacokinetics.

  • Administration of this compound:

    • Prepare a solution of this compound in a biocompatible vehicle (e.g., PBS with a small amount of DMSO).

    • Administer the this compound solution to the mice via intravenous injection. The optimal dose should be determined empirically.

  • In Vivo Fluorescence Imaging:

    • At various time points post-injection of this compound (e.g., 1, 4, 8, 24 hours), anesthetize the mice.

    • Acquire whole-body NIR fluorescence images using an in vivo imaging system equipped with appropriate excitation and emission filters for ICG.

    • Acquire images of a control group of mice that did not receive the TCO-antibody to assess non-specific accumulation of the this compound probe.

  • Data Analysis:

    • Quantify the fluorescence intensity in the tumor region and a region of non-target tissue (e.g., muscle) to calculate the tumor-to-background ratio (TBR).

Signaling Pathways for Targeted Imaging

The specificity of pretargeted imaging relies on the selective accumulation of the TCO-modified antibody at the target site. In oncology, this is often achieved by targeting cell surface receptors that are overexpressed on cancer cells and drive key signaling pathways involved in tumor growth, proliferation, and survival. Below are diagrams of three such pathways commonly targeted in cancer therapy and imaging.

EGFR Signaling Pathway

The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that, upon activation by its ligands, initiates downstream signaling cascades such as the RAS-RAF-MEK-ERK and PI3K-AKT pathways, promoting cell proliferation and survival. Overexpression of EGFR is common in many cancers, making it an attractive target for antibody-based therapies and imaging agents.

EGFR_Signaling cluster_downstream Downstream Signaling EGF EGF EGFR EGFR EGF->EGFR Ligand Binding & Dimerization RAS RAS EGFR->RAS Activation PI3K PI3K EGFR->PI3K Activation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation

Simplified EGFR signaling pathway.
HER2 Signaling Pathway

Human Epidermal Growth Factor Receptor 2 (HER2) is another member of the ErbB family of receptor tyrosine kinases. Unlike other members, HER2 has no known ligand and is activated through heterodimerization with other ligand-bound ErbB receptors. HER2 overexpression, found in a significant portion of breast and gastric cancers, leads to constitutive activation of downstream pathways like PI3K-AKT and MAPK, driving aggressive tumor growth. Antibodies targeting HER2, such as Trastuzumab, are used in cancer therapy and can be conjugated with TCO for pretargeted imaging.

HER2_Signaling cluster_downstream Downstream Signaling HER2 HER2 HER3 HER3 HER2->HER3 PI3K PI3K HER2->PI3K Activation RAS RAS HER2->RAS Activation HER3->PI3K Ligand Ligand (e.g., NRG1) Ligand->HER3 AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Growth Cell Growth & Proliferation mTOR->Growth RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Growth

Simplified HER2 signaling pathway.
Integrin Signaling in Angiogenesis

Integrins are transmembrane receptors that mediate cell-extracellular matrix (ECM) adhesion and play a crucial role in tumor angiogenesis, the formation of new blood vessels that supply tumors with nutrients. Integrins like αvβ3 are overexpressed on activated endothelial cells in the tumor vasculature. Targeting these integrins with RGD peptide-conjugated antibodies provides a strategy for imaging and therapy of the tumor microenvironment.

Integrin_Signaling cluster_downstream Downstream Signaling ECM ECM (e.g., Fibronectin) Integrin Integrin (αvβ3) ECM->Integrin Binding FAK FAK Integrin->FAK Clustering & Activation Src Src FAK->Src PI3K PI3K Src->PI3K AKT AKT PI3K->AKT Angiogenesis Endothelial Cell Migration & Survival (Angiogenesis) AKT->Angiogenesis

Simplified Integrin signaling pathway in angiogenesis.

Conclusion

This compound holds promise as a valuable tool for pretargeted NIR fluorescence imaging, leveraging the clinical experience of ICG and the advantages of bioorthogonal chemistry. While specific quantitative data for the this compound conjugate remains to be extensively published, its potential for high tumor-to-background ratios, coupled with the "turn-on" fluorescence mechanism, makes it an attractive candidate for sensitive and specific in vivo imaging.

Compared to other NIR fluorophores, the choice of imaging agent will depend on the specific requirements of the study. For applications demanding the lowest non-specific background and rapid renal clearance, zwitterionic fluorophores like ZW800-1, when conjugated to a tetrazine, may offer superior performance. For studies requiring exceptional photostability and brightness, Alexa Fluor 790-Tetrazine could be a strong contender. IRDye 800CW-Tetrazine provides a balance of properties and has been used in several preclinical studies.

As research in this area continues, it will be crucial to generate and publish direct, head-to-head comparative data for these tetrazine-conjugated NIR fluorophores to provide a clearer understanding of their relative strengths and weaknesses. This will enable researchers to make more informed decisions and further advance the field of targeted molecular imaging.

References

A Comparative Guide to ICG-Tetrazine Labeling Specificity

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of Indocyanine Green (ICG)-Tetrazine labeling with alternative methods, supported by experimental data and detailed protocols. The guide focuses on the validation of labeling specificity, a critical aspect for reliable in vivo imaging and therapeutic applications.

The ICG-Tetrazine ligation has emerged as a powerful tool in bioconjugation and in vivo imaging due to its remarkable speed and specificity.[1][2][3] This bioorthogonal reaction, based on the inverse-electron-demand Diels-Alder cycloaddition between a tetrazine moiety and a strained trans-cyclooctene (TCO), offers a highly efficient method for labeling biomolecules in complex biological environments.[1][4] Its biocompatibility and the fluorogenic nature of some tetrazine dyes, which exhibit increased fluorescence upon reaction, contribute to a high signal-to-noise ratio, making it particularly advantageous for in vivo applications.

Performance Comparison of In Vivo Fluorescent Labeling Methods

To provide a clear overview of the performance of this compound labeling relative to other common techniques, the following table summarizes key quantitative parameters.

FeatureThis compound LabelingAntibody-Dye Conjugates (Traditional)Small-Molecule NIR Dyes (Non-Targeted)
Reaction Kinetics (Second-Order Rate Constant) 210 - 1 x 10⁷ M⁻¹s⁻¹ (highly tunable based on reactants)N/A (pre-conjugated)N/A (passive accumulation)
Specificity High (Bioorthogonal reaction)High (Antigen-antibody binding)Low (Relies on EPR effect and passive accumulation)
Stability in Serum (Half-life) Tetrazine dependent; some stable for >10 hours. ICG itself has a short half-life (2.4 min) but conjugation can alter this.Days to weeksMinutes to hours
Signal-to-Noise Ratio (SNR) High (Fluorogenic probes and specific binding lead to low background)Variable (Depends on clearance of unbound antibodies)Low to moderate (High background from non-specific accumulation)
Penetration Depth Deep (NIR-I and NIR-II emission of ICG)Deep (If labeled with NIR dyes)Deep (If a NIR dye)
Flexibility High (Can be used to label a wide range of TCO-modified molecules)Moderate (Specific to a particular antigen)Low (Limited targeting capabilities)

Experimental Protocols for Validation of this compound Labeling Specificity

To ensure the reliability of experimental results, rigorous validation of labeling specificity is paramount. The following protocols outline key experiments for this purpose.

Protocol 1: In Vitro Validation of this compound Ligation

Objective: To confirm the specific reaction between the this compound probe and the TCO-modified target molecule in a controlled environment.

Materials:

  • This compound probe

  • TCO-modified molecule of interest (e.g., protein, antibody)

  • Control molecule (without TCO modification)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Fluorescence plate reader or gel electrophoresis system with fluorescence imaging capabilities

Procedure:

  • Reaction Setup: Prepare reaction mixtures in PBS containing:

    • A) this compound + TCO-modified molecule

    • B) this compound + Control molecule (no TCO)

    • C) TCO-modified molecule alone

    • D) this compound alone

  • Incubation: Incubate the mixtures at 37°C for 1 hour.

  • Analysis:

    • Fluorimetry: Measure the fluorescence intensity of each reaction mixture using a plate reader. A significant increase in fluorescence should be observed only in mixture A.

    • Gel Electrophoresis: Separate the reaction products by SDS-PAGE. Visualize the gel using a fluorescence imager. A fluorescent band corresponding to the molecular weight of the labeled TCO-molecule should be present only in lane A. Coomassie staining can be used to visualize all proteins.

Protocol 2: In Vivo Validation of this compound Labeling Specificity

Objective: To verify the specific accumulation of the this compound probe at the target site in a living organism.

Materials:

  • Animal model with a defined target (e.g., tumor-bearing mouse with TCO-modified antibodies pre-targeted to the tumor)

  • This compound probe

  • In vivo imaging system (e.g., IVIS)

  • Anesthesia

Procedure:

  • Animal Groups:

    • Experimental Group: Administer the TCO-modified targeting molecule to the animal model. After a sufficient incubation period for target localization and clearance of unbound molecules, administer the this compound probe.

    • Control Group 1 (No TCO): Administer a non-TCO-modified targeting molecule followed by the this compound probe.

    • Control Group 2 (this compound only): Administer only the this compound probe.

    • Control Group 3 (Blocking): Administer an excess of the non-modified targeting molecule before the TCO-modified molecule and the this compound probe.

  • Imaging: At various time points post-injection of the this compound probe, anesthetize the animals and perform in vivo fluorescence imaging.

  • Data Analysis: Quantify the fluorescence intensity in the region of interest (e.g., tumor) and in a background region for each animal. The experimental group should show significantly higher target-to-background signal compared to the control groups.

  • Ex Vivo Analysis (Optional): After the final imaging session, euthanize the animals and excise major organs and the target tissue for ex vivo imaging to confirm the biodistribution of the probe.

Visualizing the Process: Diagrams

To better illustrate the concepts described, the following diagrams are provided.

G This compound Bioorthogonal Reaction ICG_Tetrazine This compound Diels_Alder Inverse Electron-Demand Diels-Alder Cycloaddition ICG_Tetrazine->Diels_Alder TCO_Molecule TCO-Modified Molecule TCO_Molecule->Diels_Alder Nitrogen_Release N₂ Release Diels_Alder->Nitrogen_Release Labeled_Product Stable Labeled Product Nitrogen_Release->Labeled_Product

Caption: Mechanism of this compound ligation with a TCO-modified molecule.

G Workflow for In Vivo Specificity Validation cluster_animal_prep Animal Model Preparation cluster_imaging Imaging Protocol cluster_controls Control Groups Animal_Model Prepare Animal Model (e.g., Tumor Xenograft) Targeting_Molecule Administer TCO-Modified Targeting Molecule Animal_Model->Targeting_Molecule Incubation Allow for Target Accumulation and Clearance Targeting_Molecule->Incubation ICG_Tetrazine_Injection Inject this compound Probe Incubation->ICG_Tetrazine_Injection No_TCO No TCO Control Incubation->No_TCO Probe_Only This compound Only Incubation->Probe_Only Blocking Blocking Control Incubation->Blocking In_Vivo_Imaging Perform In Vivo Fluorescence Imaging ICG_Tetrazine_Injection->In_Vivo_Imaging Data_Analysis Analyze Target-to-Background Ratio In_Vivo_Imaging->Data_Analysis

Caption: Experimental workflow for validating this compound labeling specificity in vivo.

References

ICG-Tetrazine Enabled Bioorthogonal Conjugation Redefines Targeted Cancer Therapy, Outperforming Traditional Antibody-Drug Conjugates

Author: BenchChem Technical Support Team. Date: November 2025

Researchers and drug development professionals are witnessing a paradigm shift in targeted cancer therapy with the advent of ICG-Tetrazine based antibody-drug conjugates (ADCs). This innovative approach, leveraging bioorthogonal click chemistry, offers significant advantages in efficacy, safety, and versatility over traditional ADCs. Experimental data reveals that this next-generation strategy can lead to more potent and selective tumor cell killing, overcoming key limitations of conventional ADC technologies.

Traditional antibody-drug conjugates, while a major advancement in oncology, are often hampered by challenges such as premature drug release, off-target toxicity, and the development of resistance. The this compound system addresses these issues through a pre-targeting strategy. This involves the administration of a modified antibody that binds to the tumor, followed by a second, smaller molecule—the this compound conjugated payload—that rapidly "clicks" to the antibody at the tumor site. This in-vivo reaction ensures that the cytotoxic payload is delivered with high precision, minimizing systemic exposure and associated side effects.

Mechanism of Action: A Tale of Two Strategies

The fundamental difference between this compound ADCs and their traditional counterparts lies in their mechanism of drug delivery and payload activation.

Traditional ADCs rely on the internalization of the entire antibody-drug conjugate by the cancer cell.[1][2][][4][5] The process involves:

  • Binding: The monoclonal antibody component of the ADC specifically binds to a tumor-associated antigen on the surface of a cancer cell.

  • Internalization: The entire ADC-antigen complex is then engulfed by the cell through endocytosis.

  • Payload Release: Inside the cell, the ADC is trafficked to lysosomes, where acidic conditions and enzymes cleave the linker, releasing the potent cytotoxic payload.

  • Cell Death: The released drug then exerts its cell-killing effect, typically by damaging DNA or disrupting microtubule formation, leading to apoptosis.

This mechanism, while effective, can be limited by factors such as the rate of internalization and the potential for the payload to be rendered ineffective before reaching its target.

This compound ADCs , on the other hand, utilize a bioorthogonal "click" reaction, most commonly the inverse-electron-demand Diels-Alder reaction between a tetrazine and a trans-cyclooctene (TCO). This pre-targeting approach separates the tumor targeting and payload delivery steps:

  • Antibody Pre-targeting: An antibody, modified with a TCO group, is administered first. This antibody circulates and accumulates at the tumor site by binding to a specific tumor antigen.

  • Clearance: Unbound antibody is allowed to clear from the bloodstream, minimizing off-target accumulation.

  • Payload Administration: The this compound conjugated cytotoxic drug is then administered.

  • In-Vivo Click Reaction: The tetrazine moiety on the payload rapidly and specifically reacts with the TCO on the antibody at the tumor site, forming a stable covalent bond.

  • Payload Action: The now localized payload can exert its cytotoxic effect. This can occur extracellularly or following internalization, depending on the specific design of the ADC.

This pre-targeting strategy has been shown to enhance the therapeutic index by reducing off-target toxicity.

Performance Comparison: this compound vs. Traditional ADCs

Experimental evidence consistently demonstrates the superior performance of this compound based ADCs in key areas.

Performance MetricTraditional ADCsThis compound ADCs (Pre-targeting)Key Advantages of this compound
Efficacy Effective, but can be limited by antigen expression levels and internalization efficiency.Demonstrates potent anti-tumor activity, even in models resistant to traditional ADCs. Can achieve dual-antigen targeting for enhanced efficacy.Overcomes resistance mechanisms and allows for more versatile targeting strategies.
Safety & Toxicity Prone to off-target toxicities due to premature payload release and uptake by healthy tissues expressing the target antigen.Significantly reduced systemic toxicity due to lower systemic exposure of the potent payload.Improved therapeutic window and patient safety.
Pharmacokinetics Long circulation time of the entire large ADC molecule can lead to increased exposure of healthy tissues.The small, rapidly clearing payload molecule minimizes off-target accumulation.Favorable pharmacokinetic profile for the cytotoxic agent.
Versatility Limited to a single targeting antibody per ADC molecule.Enables modularity; the same antibody can be paired with different payloads, and vice versa. Allows for dual-targeting approaches.Greater flexibility in therapeutic design and application.
Drug-to-Antibody Ratio (DAR) Often heterogeneous, leading to inconsistent efficacy and safety profiles.More precise control over the DAR is possible through site-specific conjugation methods.More homogeneous and well-defined therapeutic agents.

Experimental Protocols

General Protocol for In Vivo Pre-targeting Study with this compound

This protocol outlines a typical workflow for evaluating the efficacy of a pre-targeted this compound ADC in a mouse xenograft model.

  • Tumor Model Establishment: Tumor cells expressing the target antigen are implanted subcutaneously into immunocompromised mice. Tumor growth is monitored until tumors reach a specified volume.

  • Antibody Administration: The TCO-modified monoclonal antibody is administered intravenously (IV) to the tumor-bearing mice.

  • Clearance Period: A predetermined time interval (e.g., 24-72 hours) is allowed for the unbound antibody to clear from systemic circulation.

  • Payload Administration: The this compound conjugated cytotoxic drug is administered IV.

  • Monitoring: Tumor volume and body weight are measured regularly to assess anti-tumor efficacy and toxicity.

  • Biodistribution Studies (Optional): To confirm tumor targeting, radiolabeled versions of the antibody and payload can be used, and their distribution in various organs and the tumor can be quantified at different time points.

Visualizing the Mechanisms

To further illustrate the distinct mechanisms of action, the following diagrams are provided.

Traditional_ADC_Mechanism cluster_bloodstream Bloodstream cluster_cell Cancer Cell ADC Antibody-Drug Conjugate Antigen Tumor Antigen ADC->Antigen 1. Binding Endosome Endosome Antigen->Endosome 2. Internalization Lysosome Lysosome Endosome->Lysosome Payload Cytotoxic Payload Lysosome->Payload 3. Payload Release Apoptosis Apoptosis Payload->Apoptosis 4. Cell Death ICG_Tetrazine_ADC_Mechanism cluster_bloodstream Bloodstream cluster_tumor Tumor Microenvironment Antibody TCO-Antibody Tumor_Antigen Tumor Antigen Antibody->Tumor_Antigen 1. Pre-targeting Payload This compound Payload Clicked_ADC Localized ADC Payload->Clicked_ADC 2. In-Vivo Click Reaction Apoptosis Apoptosis Clicked_ADC->Apoptosis 3. Payload Action

References

A Head-to-Head Battle of Bioorthogonal Probes: ICG-Tetrazine vs. The Field

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals navigating the burgeoning landscape of click chemistry, the choice of a bioorthogonal probe is a critical decision that can significantly impact experimental outcomes. This guide provides a comprehensive comparative analysis of Indocyanine Green-Tetrazine (ICG-Tetrazine) and other prominent click chemistry probes, with a focus on performance metrics, experimental protocols, and supporting data to inform your selection process.

The inverse electron demand Diels-Alder (iEDDA) reaction between a tetrazine and a strained dienophile, such as trans-cyclooctene (TCO), has emerged as a frontrunner in the field of bioorthogonal chemistry due to its exceptionally fast reaction kinetics and its ability to proceed in living systems without the need for a catalyst.[1] This has led to the development of a diverse toolkit of tetrazine-based probes for applications ranging from in vivo imaging to targeted drug delivery.

At the forefront of near-infrared (NIR) fluorescence imaging, this compound offers the advantage of using a clinically approved dye, Indocyanine Green, which provides deep tissue penetration and low autofluorescence.[2] However, a thorough evaluation against other click chemistry probes is essential to understand its relative strengths and weaknesses.

Quantitative Performance Metrics: A Comparative Overview

The efficacy of a click chemistry probe is determined by several key parameters, including the speed of the reaction (second-order rate constant), the brightness of the fluorescent signal (quantum yield), and its stability in biological environments. The following tables summarize the available quantitative data for this compound and other commonly used click chemistry systems.

Table 1: Reaction Kinetics of Common Click Chemistry Probes

Reaction PairSecond-Order Rate Constant (k₂) (M⁻¹s⁻¹)Solvent/Conditions
Tetrazine-TCO Ligation
3,6-di-(2-pyridyl)-s-tetrazine + TCO~2,0009:1 Methanol/Water
Hydrogen-substituted tetrazine + TCOup to 30,000Aqueous Media
3,6-diphenyl-1,2,4,5-tetrazine + BCN3.6Methanol
3,6-di(pyridin-2-yl)-1,2,4,5-tetrazine + BCN118Methanol
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
Azide + Bicyclononyne (BCN)~1Various
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
Azide + Terminal Alkyne10 - 100Aqueous buffer with Cu(I)

Note: The reaction rate for this compound with TCO is not widely reported but is expected to be in the range of other substituted tetrazines. The rate is highly dependent on the specific tetrazine and TCO derivatives used.[3][4][5]

Table 2: Photophysical Properties of Selected NIR Fluorescent Probes

FluorophoreExcitation (nm)Emission (nm)Quantum Yield (Φ)Key Characteristics
Indocyanine Green (ICG) ~780~820Low in aqueous solution (~0.02)Clinically approved, deep tissue penetration, prone to aggregation and degradation in aqueous solutions.
This compound ~780~820Expected to be low, similar to ICGCombines NIR properties of ICG with click reactivity. Stability and quantum yield may be altered upon conjugation.
IRDye® 800CW ~774~789~0.25High quantum yield, good photostability.
Tide Fluor™ 8WS ~782~804Data not readily availableWater-soluble NIR dye.
BF2-azadipyrromethene-Tetrazine ~750-800~770-820Low (quenched), significant increase upon reactionFluorogenic probe with fluorescence "turn-on" upon click reaction.

Experimental Protocols

Reproducible and comparable data are essential for the rational selection of a click chemistry probe. Below are detailed methodologies for key experiments.

Synthesis of this compound

Objective: To synthesize an this compound probe by reacting an amine-reactive ICG derivative with an amino-functionalized tetrazine.

Materials:

  • ICG-Sulfo-NHS ester

  • Amino-tetrazine derivative (e.g., 4-(1,2,4,5-tetrazin-3-yl)aniline)

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

  • Reaction vessel (e.g., microcentrifuge tube)

  • High-Performance Liquid Chromatography (HPLC) for purification

Protocol:

  • Dissolve the amino-tetrazine derivative in anhydrous DMF or DMSO.

  • Add a slight molar excess of TEA or DIPEA to the amino-tetrazine solution to act as a base.

  • In a separate light-protected vial, dissolve the ICG-Sulfo-NHS ester in anhydrous DMF or DMSO immediately before use.

  • Slowly add the ICG-Sulfo-NHS ester solution to the amino-tetrazine solution while stirring.

  • Allow the reaction to proceed at room temperature for 2-4 hours, protected from light.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS.

  • Upon completion, purify the this compound conjugate using reverse-phase HPLC.

  • Characterize the final product by mass spectrometry and UV-Vis spectroscopy.

Measurement of Second-Order Rate Constant (k₂)

Objective: To determine the reaction rate of a tetrazine probe with a dienophile (e.g., TCO) using UV-Vis spectroscopy.

Materials:

  • Tetrazine probe (e.g., this compound)

  • Dienophile (e.g., a water-soluble TCO derivative)

  • Reaction buffer (e.g., Phosphate-Buffered Saline (PBS), pH 7.4)

  • UV-Vis spectrophotometer

Protocol:

  • Prepare stock solutions of the tetrazine probe and the TCO derivative in a suitable solvent (e.g., DMSO).

  • Determine the molar extinction coefficient of the tetrazine probe at its characteristic absorbance maximum (typically 510-540 nm for the tetrazine moiety) in the reaction buffer.

  • In a cuvette, add the reaction buffer and the TCO solution. The TCO should be in at least 10-fold molar excess to ensure pseudo-first-order kinetics.

  • Initiate the reaction by adding the tetrazine solution to the cuvette and mix rapidly.

  • Immediately begin recording the decrease in absorbance at the tetrazine's λmax over time.

  • Fit the absorbance decay curve to a pseudo-first-order rate equation to determine the observed rate constant (kobs).

  • Calculate the second-order rate constant (k₂) by dividing kobs by the concentration of the TCO derivative.

In Vivo Pretargeted Imaging

Objective: To compare the in vivo imaging performance of different tetrazine-based probes in a pretargeting strategy.

Materials:

  • Tumor-bearing animal model (e.g., mice with xenograft tumors)

  • TCO-modified targeting molecule (e.g., antibody)

  • NIR fluorescent tetrazine probes (e.g., this compound, Cy5-Tetrazine)

  • In vivo imaging system (e.g., IVIS)

  • Anesthesia

Protocol:

  • Administer the TCO-modified targeting molecule to the tumor-bearing mice via intravenous injection.

  • Allow sufficient time (typically 24-72 hours) for the targeting molecule to accumulate at the tumor site and for the unbound conjugate to clear from circulation.

  • Administer the NIR fluorescent tetrazine probe intravenously to the mice.

  • Acquire whole-body fluorescence images at various time points post-injection (e.g., 1, 4, 24 hours) using the in vivo imaging system with appropriate excitation and emission filters for the specific fluorophore.

  • After the final imaging time point, euthanize the animals and excise the tumor and major organs for ex vivo imaging to confirm probe distribution.

  • Quantify the fluorescence intensity in the tumor and other tissues to determine the tumor-to-background ratio for each probe.

Visualizing the Concepts

To better understand the processes described, the following diagrams illustrate the key workflows and mechanisms.

G Pretargeted In Vivo Imaging Workflow cluster_0 Step 1: Targeting cluster_1 Step 2: Imaging TCO-Antibody Injection TCO-Antibody Injection Accumulation_Clearance Accumulation at Tumor & Clearance TCO-Antibody Injection->Accumulation_Clearance Tetrazine-Probe Injection Tetrazine-Probe Injection Accumulation_Clearance->Tetrazine-Probe Injection Click_Reaction In Vivo Click Reaction at Tumor Site Tetrazine-Probe Injection->Click_Reaction Imaging Fluorescence Imaging Click_Reaction->Imaging

A typical workflow for pretargeted in vivo imaging.

G Mechanism of Tetrazine-TCO Ligation Tetrazine Tetrazine Intermediate Unstable Cycloadduct Tetrazine->Intermediate + TCO trans-Cyclooctene (TCO) TCO->Intermediate + Product Stable Dihydropyridazine Intermediate->Product Retro-Diels-Alder N2 N₂ Gas Intermediate->N2

References

Assessing the In Vivo Stability of ICG-Tetrazine Conjugates: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Indocyanine green (ICG), an FDA-approved near-infrared (NIR) fluorescent dye, is widely utilized in clinical imaging. However, its application in targeted imaging is often hampered by its rapid clearance from circulation and inherent instability in aqueous solutions. To address these limitations, conjugation of ICG to targeting moieties via bioorthogonal chemistry, such as the reaction between tetrazine (Tz) and a strained alkene, has emerged as a promising strategy. This guide provides a comparative assessment of the in vivo stability of ICG-Tetrazine (ICG-Tz) conjugates against unconjugated ICG and other alternative NIR dyes, supported by available experimental data.

Quantitative Comparison of In Vivo Performance

Table 1: Pharmacokinetic and Biodistribution Data of ICG and Related Probes

ParameterFree ICGLiposomal ICGRepresentative 18F-Labeled TetrazineThis compound Conjugate
Blood Half-life ~2-4 minutesProlonged (e.g., ~10.2 min)Variable (dependent on structure)Data not available in a direct comparative study
Primary Clearance Route Hepatobiliary[1][2]HepatobiliaryRenal and/or HepatobiliaryExpected to be influenced by both ICG and Tetrazine properties
Biodistribution (Selected Organs, %ID/g at 1h post-injection)
LiverHighHigh, but delayed clearance[3]VariableData not available
SpleenLowModerateVariableData not available
KidneysLowLowVariable (can be high depending on structure)Data not available
Tumor (in tumor-bearing models)Low (passive accumulation)Enhanced retentionHigh (in pretargeted models)Expected to depend on targeting strategy

Note: The data for the 18F-Labeled Tetrazine is representative and can vary significantly based on the specific chemical structure, including the chelator and linker used.

Alternative Near-Infrared (NIR) Dyes

Several alternative NIR dyes are being explored to overcome the limitations of ICG. A direct comparison highlights their respective advantages and disadvantages.

Table 2: Comparison with Alternative NIR Dyes

FeatureICGIR-792 PerchlorateIndocyanine Blue (ICB)iFluor® 790
Max Emission (nm) ~810-820~810-820~700Spectrally similar to ICG
In Vivo Stability Prone to degradation and aggregationData not readily availableFavorable solubility and optical propertiesPhotostable
Clearance Rapid hepatobiliary clearanceData not readily availableRapid systemic clearanceFavorable for small animal imaging
Key Advantages Clinically approved, well-understood behaviorFavorable spectral propertiesPotential for multi-channel imagingBrightest available NIR dye in its class
Key Limitations Low photostability and quantum yieldLack of publicly available dataShorter emission wavelengthNot yet clinically approved

Experimental Protocols

Detailed methodologies are crucial for reproducible in vivo stability assessments. Below are standard protocols for key experiments.

Protocol 1: Assessment of In Vivo Pharmacokinetics and Biodistribution

This protocol outlines the steps to compare the in vivo behavior of an ICG-Tz conjugate with free ICG.

  • Animal Model: Utilize healthy mice (e.g., BALB/c, 6-8 weeks old). For tumor targeting studies, use an appropriate tumor xenograft model.

  • Test Articles:

    • This compound conjugate dissolved in a biocompatible vehicle (e.g., PBS with 5% DMSO).

    • Free ICG dissolved in the same vehicle at an equimolar concentration.

  • Administration: Inject a defined dose (e.g., 10 nmol) of the test article intravenously via the tail vein.

  • Blood Sampling: Collect blood samples (e.g., 10-20 µL) from the tail vein or saphenous vein at multiple time points (e.g., 2, 5, 15, 30, 60, 120, 240 minutes) post-injection.

  • Fluorescence Quantification in Blood:

    • Lyse the blood samples (e.g., with RIPA buffer).

    • Measure the fluorescence intensity using a NIR fluorescence plate reader.

    • Calculate the concentration based on a standard curve.

    • Determine the blood half-life by fitting the concentration-time data to a pharmacokinetic model.

  • Biodistribution Analysis:

    • At selected time points (e.g., 1, 4, and 24 hours) post-injection, euthanize the mice.

    • Perfuse the animals with saline to remove blood from the organs.

    • Excise major organs (liver, spleen, kidneys, lungs, heart, and tumor if applicable).

    • Image the organs ex vivo using a NIR fluorescence imaging system.

    • Homogenize the organs and extract the fluorescent dye using an appropriate solvent (e.g., DMSO).

    • Quantify the fluorescence in the organ homogenates using a plate reader.

    • Express the data as a percentage of the injected dose per gram of tissue (%ID/g).

Workflow for In Vivo Stability Assessment

G cluster_0 Preparation cluster_1 In Vivo Experiment cluster_2 Analysis cluster_3 Comparison A Synthesize and Purify This compound Conjugate B Prepare Formulations (ICG-Tz and Free ICG) A->B C Intravenous Injection into Mice D Serial Blood Sampling C->D E Organ Harvesting at Terminal Timepoints C->E F Quantify Fluorescence in Blood Samples D->F H Ex Vivo Organ Imaging E->H I Quantify Fluorescence in Organ Homogenates E->I G Determine Blood Half-life F->G K Compare Pharmacokinetics (ICG-Tz vs. ICG) G->K J Calculate %ID/g I->J L Compare Biodistribution (ICG-Tz vs. ICG) J->L G cluster_0 Step 1: Targeting cluster_1 Step 2: Imaging cluster_2 Bioorthogonal Reaction A Antibody-TCO Conjugate (Administered First) B Binds to Target Antigen on Tumor Cell A->B Circulation and Target Accumulation E This compound reacts with Antibody-TCO at Tumor Site B->E C This compound (Administered Second) D Rapid Circulation and Excretion of Unbound Probe C->D C->E F Fluorescent Signal Concentrated at Tumor E->F Inverse Electron Demand Diels-Alder Cycloaddition G NIR Fluorescence Imaging F->G G cluster_ICG ICG Properties cluster_Tetrazine Tetrazine Properties cluster_Linker Linker Properties A In Vivo Stability of This compound Conjugate B Aggregation Tendency A->B C Protein Binding A->C D Photostability A->D E Chemical Stability in Serum A->E F Reactivity with Endogenous Thiols A->F G Hydrophilicity/Lipophilicity A->G H Length and Flexibility A->H I Cleavability A->I

References

A Comparative Guide to ICG-Tetrazine for Deep Tissue Imaging

Author: BenchChem Technical Support Team. Date: November 2025

In the pursuit of high-fidelity deep tissue imaging, researchers require probes that offer exceptional clarity, depth, and signal specificity. The emergence of bioorthogonal chemistry has led to the development of advanced imaging agents like ICG-Tetrazine, which leverages a pre-targeting strategy to significantly enhance image quality. This guide provides an objective comparison of this compound's performance against traditional near-infrared (NIR) imaging agents, supported by experimental data and detailed protocols.

Introduction to this compound and Bioorthogonal Chemistry

Indocyanine green (ICG) is a clinically approved near-infrared (NIR) fluorophore known for its deep tissue penetration capabilities, operating within the 700-900 nm NIR window where light absorption by biological tissues is minimal.[1][2] this compound is a derivative that incorporates ICG into a tetrazine molecule. This modification allows it to participate in an inverse-electron-demand Diels-Alder (IEDDA) reaction, a type of bioorthogonal "click chemistry".[3] This reaction is exceptionally fast and specific, occurring within living systems without interfering with native biological processes.[3][4]

The primary application for this compound is in a "pre-targeted" imaging strategy. This innovative two-step approach decouples the targeting of a biomarker from the imaging signal generation. First, a targeting molecule (like an antibody) modified with a strained dienophile (e.g., trans-cyclooctene, TCO) is administered. This conjugate circulates and accumulates at the target site (e.g., a tumor) while the excess clears from the bloodstream. Subsequently, the small, rapidly clearing this compound molecule is injected. It travels throughout the body and, upon encountering the TCO-modified antibody at the target site, undergoes the IEDDA reaction, "clicking" into place and activating its fluorescent signal. This process results in a high concentration of the fluorophore at the target with minimal background noise.

Performance Comparison: this compound vs. Standard ICG

The key advantage of the this compound pre-targeting system lies in its ability to dramatically improve the signal-to-background ratio (SBR) compared to conventional imaging where ICG is directly conjugated to a targeting antibody.

FeatureThis compound (Pre-targeting)Standard ICG (Direct Conjugation)
Imaging Strategy Two-step: 1. Antibody-TCO injection and clearance. 2. This compound injection and reaction.One-step: Injection of an ICG-antibody conjugate.
Mechanism Bioorthogonal IEDDA reaction between Tetrazine and TCO at the target site.Passive accumulation of the ICG-antibody conjugate at the target site (EPR effect).
Signal-to-Background Very High. The small, unbound this compound clears rapidly, minimizing background fluorescence.Moderate to Low. Long circulation time of the large ICG-antibody conjugate leads to higher background signal.
Tissue Penetration Deep. Governed by the NIR properties of ICG (up to ~20-24 mm, depending on tissue type and system).Deep. Penetration depth is similar as it is also based on the ICG fluorophore.
Advantages - Significantly improved image contrast and SBR. - Lower overall dose of the imaging agent required. - Reduced non-target tissue exposure.- Simpler, single-injection procedure. - ICG is FDA-approved for clinical use.
Limitations - More complex, two-step administration protocol. - Requires careful optimization of the timing between injections.- Lower SBR can make it difficult to distinguish tumors from background tissue. - Long-circulating conjugates can lead to non-specific accumulation.

Experimental Protocols

Detailed methodologies are crucial for reproducible results. Below are generalized protocols for performing deep tissue imaging with both this compound pre-targeting and standard ICG.

Protocol 1: Pre-targeted In Vivo Imaging with Antibody-TCO and this compound

This protocol outlines the typical workflow for a pre-targeted imaging experiment in a tumor-bearing mouse model.

Materials:

  • Antibody-trans-cyclooctene (Ab-TCO) conjugate

  • This compound probe

  • Tumor-bearing mice

  • Sterile Phosphate-Buffered Saline (PBS)

  • Anesthesia (e.g., isoflurane)

  • In vivo fluorescence imaging system with appropriate NIR filters.

Procedure:

  • Antibody-TCO Administration:

    • Reconstitute the lyophilized Ab-TCO conjugate in sterile PBS to a concentration of 1 mg/mL.

    • Administer 100 µg of the Ab-TCO conjugate to each mouse via intravenous (tail vein) injection.

  • Incubation and Clearance:

    • Allow the Ab-TCO conjugate to circulate, accumulate at the tumor site, and clear from non-target tissues. This period is typically 24 to 72 hours, depending on the antibody's pharmacokinetics.

  • This compound Administration:

    • Prepare a stock solution of the this compound probe in DMSO and dilute it in sterile PBS to the desired final injection concentration. The final DMSO concentration should be kept low (e.g., <5%).

    • Administer the this compound probe via intravenous injection. The optimal dose should be determined empirically.

  • In Vivo Fluorescence Imaging:

    • Anesthetize the mice at various time points post-ICG-Tetrazine injection (e.g., 1, 4, 8, and 24 hours).

    • Acquire whole-body fluorescence images using an in vivo imaging system equipped with excitation and emission filters appropriate for ICG (e.g., excitation ~780 nm, emission >800 nm).

  • Data Analysis:

    • Quantify the fluorescence intensity in the tumor region and a non-target tissue region (e.g., muscle) to calculate the signal-to-background ratio (SBR).

Protocol 2: Standard In Vivo Imaging with ICG

This protocol describes a direct imaging approach using ICG for tumor visualization based on the enhanced permeability and retention (EPR) effect.

Materials:

  • Indocyanine Green (ICG)

  • Tumor-bearing mice

  • Sterile water for injection or PBS

  • Anesthesia (e.g., isoflurane)

  • In vivo fluorescence imaging system with NIR filters.

Procedure:

  • ICG Preparation and Administration:

    • Dissolve ICG in sterile water or PBS to the desired concentration (e.g., 2.5 mg/ml).

    • Administer the ICG solution intravenously to the mice. Doses can range from 0.5 to 1.0 mg/kg, and should be optimized for the specific application.

  • In Vivo Fluorescence Imaging:

    • Anesthetize the mice and acquire fluorescence images at various time points after injection (e.g., 1, 6, and 24 hours) to determine the optimal imaging window.

    • The tumor-to-background ratio for ICG often peaks around 24 hours after administration.

    • Use an imaging system with appropriate filters for ICG (excitation ~780 nm, emission >800 nm).

  • Data Analysis:

    • Measure the fluorescence intensity of the tumor and adjacent normal tissue.

    • Calculate the signal-to-background ratio (SBR) to quantify the imaging contrast. A minimum SBR of 1.5 is often considered necessary for clear discrimination of fluorescent lesions.

Visualizations of Experimental Workflows

The following diagrams illustrate the distinct workflows for pre-targeted and standard imaging methodologies.

G cluster_0 Step 1: Targeting cluster_1 Step 2: Imaging a Inject Antibody-TCO b Incubation & Clearance (24-72 hours) a->b c Antibody-TCO accumulates at Target Site b->c d Inject This compound c->d Pre-targeting Complete e Rapid Distribution & Clearance d->e f Bioorthogonal Reaction at Target Site e->f g Fluorescence Imaging (High SBR) f->g

Caption: Pre-targeted imaging workflow using this compound.

G a Inject ICG Agent b Distribution & Accumulation (EPR Effect) a->b c Fluorescence Imaging (Moderate SBR) b->c

Caption: Standard direct imaging workflow using ICG.

References

Benchmarking ICG-Tetrazine: A Comparative Guide to Bioorthogonal Probes

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the precise and efficient labeling of biomolecules in living systems is paramount. Bioorthogonal chemistry provides a powerful arsenal of tools for this purpose, enabling the tracking of biological processes and the development of targeted therapeutics. Among the myriad of available probes, those active in the near-infrared (NIR) window, such as Indocyanine Green (ICG)-Tetrazine, are of particular interest due to their deep tissue penetration and low autofluorescence. This guide provides an objective comparison of ICG-Tetrazine's performance against other common bioorthogonal probes, supported by experimental data and detailed protocols to inform your selection process.

The inverse-electron-demand Diels-Alder (iEDDA) reaction between a tetrazine and a strained alkene, such as a trans-cyclooctene (TCO), is a cornerstone of bioorthogonal chemistry, prized for its exceptionally fast reaction kinetics and biocompatibility.[1] this compound leverages this chemistry, combining the rapid and specific reactivity of the tetrazine moiety with the favorable NIR fluorescence properties of ICG.[2] This makes it a powerful tool for in vivo imaging and other applications where deep tissue visualization is required.

Quantitative Performance Comparison

The selection of a bioorthogonal probe is often a balance between reaction speed, stability, and the photophysical properties of the reporter. The following tables summarize key quantitative data for this compound and other widely used bioorthogonal reaction pairs.

Bioorthogonal ReactionReactantsSecond-Order Rate Constant (k₂) [M⁻¹s⁻¹]Notes
iEDDA This compound + TCO ~1,000 - 30,000 Exceptionally fast kinetics, ideal for in vivo applications where concentrations are low. The rate can be tuned by modifying the tetrazine or TCO structure.[3][4]
iEDDACy5-Tetrazine + TCO~1,000 - 30,000Similar fast kinetics to this compound, offering a different NIR fluorophore option.[3]
iEDDACy7-Tetrazine + TCO~1,000 - 30,000Comparable kinetics, with emission further into the NIR-I window.
SPAACAzide + Dibenzocyclooctyne (DBCO)~1Copper-free click chemistry, but significantly slower than iEDDA.
SPAACAzide + Bicyclononyne (BCN)~1 - 10Faster than DBCO but still orders of magnitude slower than iEDDA.
CuAACAzide + Terminal Alkyne10 - 100Requires a copper catalyst, which can be toxic to living cells, limiting in vivo applications.
ProbeExcitation Max (nm)Emission Max (nm)Quantum YieldPhotostabilityIn Vivo Stability
This compound ~780~810Low in aqueous solutionModerateModerate, susceptible to degradation in serum.
Cy5-Tetrazine~650~670ModerateModerateGenerally stable.
Cy7-Tetrazine~750~775LowLow to ModerateGenerally stable.
Azide-FluorophoreDependent on fluorophoreDependent on fluorophoreVariesVariesHigh

Experimental Protocols

Detailed methodologies are essential for the accurate benchmarking of bioorthogonal probes. Below are generalized protocols for key comparative experiments.

Protocol 1: Determination of Second-Order Rate Constant (k₂)

This protocol describes the measurement of the reaction rate between a tetrazine probe and a TCO-modified molecule using UV-Vis spectrophotometry.

Materials:

  • Tetrazine probe (e.g., this compound) stock solution in DMSO.

  • TCO-functionalized molecule (e.g., TCO-amine) stock solution in DMSO.

  • Phosphate-buffered saline (PBS), pH 7.4.

  • UV-Vis spectrophotometer.

Procedure:

  • Prepare a solution of the tetrazine probe in PBS at a known concentration (e.g., 50 µM).

  • Record the initial absorbance spectrum of the tetrazine solution. The characteristic tetrazine absorbance is typically around 520-540 nm.

  • Prepare a solution of the TCO-functionalized molecule in PBS at a concentration at least 10-fold higher than the tetrazine probe (e.g., 500 µM) to ensure pseudo-first-order kinetics.

  • Initiate the reaction by rapidly mixing the tetrazine and TCO solutions.

  • Immediately begin monitoring the decrease in absorbance at the tetrazine's λmax over time.

  • Fit the absorbance decay curve to a pseudo-first-order exponential decay model to obtain the observed rate constant (k_obs).

  • Calculate the second-order rate constant (k₂) using the equation: k₂ = k_obs / [TCO].

Protocol 2: In Vivo Stability Assessment

This protocol outlines a method to assess the stability of a NIR-fluorescent bioorthogonal probe in a living organism using an in vivo imaging system (IVIS).

Materials:

  • NIR-fluorescent probe (e.g., this compound).

  • Healthy mice.

  • In Vivo Imaging System (IVIS) equipped for NIR fluorescence imaging.

  • Anesthesia (e.g., isoflurane).

Procedure:

  • Administer a known concentration of the NIR-fluorescent probe to the mice via intravenous injection.

  • Anesthetize the mice and acquire whole-body fluorescence images at various time points (e.g., 0, 1, 4, 8, and 24 hours) using the IVIS.

  • Define regions of interest (ROIs) over the whole body or specific organs (e.g., liver) to quantify the fluorescence intensity at each time point.

  • Plot the mean fluorescence intensity as a function of time. The rate of signal decay provides an indication of the probe's in vivo clearance and stability.

  • For a more detailed analysis, blood samples can be collected at each time point and analyzed by HPLC to quantify the concentration of the intact probe versus its degradation products.

Protocol 3: Quantification of Fluorescence Turn-On

This protocol describes how to measure the fluorescence enhancement of a "turn-on" probe upon reaction with its bioorthogonal partner using a plate reader.

Materials:

  • Fluorogenic tetrazine probe (e.g., a quenched this compound derivative).

  • TCO-functionalized molecule.

  • PBS, pH 7.4.

  • 96-well black, clear-bottom microplate.

  • Fluorescence plate reader.

Procedure:

  • Prepare a solution of the fluorogenic tetrazine probe in PBS at a fixed concentration in the wells of the microplate.

  • Measure the baseline fluorescence of the unreacted probe using the plate reader with appropriate excitation and emission wavelengths.

  • Add an excess of the TCO-functionalized molecule to the wells to initiate the reaction.

  • Monitor the increase in fluorescence intensity over time until the signal plateaus, indicating the completion of the reaction.

  • The fluorescence turn-on is calculated as the ratio of the final fluorescence intensity to the initial baseline fluorescence.

Visualizing Bioorthogonal Chemistry in Action

Diagrams are powerful tools for understanding complex biological processes and experimental workflows. The following diagrams, generated using the DOT language, illustrate key concepts in the application of bioorthogonal probes.

Pre-targeting Workflow for Cancer Imaging

A major application of this compound is in pre-targeted cancer imaging. This strategy involves a two-step approach to enhance the signal-to-background ratio. First, a tumor-targeting antibody modified with a TCO group is administered. After the antibody has accumulated at the tumor site and cleared from circulation, the this compound is injected, which then rapidly reacts with the TCO-modified antibody at the tumor site.

Pretargeting_Workflow Pre-targeting Workflow for Cancer Imaging cluster_step1 Step 1: Antibody Administration cluster_step2 Step 2: Clearance cluster_step3 Step 3: Probe Administration & Reaction cluster_step4 Step 4: Imaging Ab_TCO Antibody-TCO Conjugate Tumor_Cell Tumor Cell Ab_TCO->Tumor_Cell Binding to Tumor Antigen Bloodstream Bloodstream Imaging NIR Fluorescence Imaging Tumor_Cell->Imaging Signal Detection Ab_TCO_unbound Unbound Antibody-TCO ICG_Tz This compound Clearance Clearance Ab_TCO_unbound->Clearance Clearance from Circulation ICG_Tz->Tumor_Cell

Pre-targeting workflow for cancer imaging.
Investigating the MAPK/ERK Signaling Pathway

Bioorthogonal probes can be used to study signaling pathways like the MAPK/ERK pathway, which is crucial in cell proliferation and differentiation. For instance, a kinase involved in the pathway could be genetically engineered to incorporate an unnatural amino acid with a TCO group. An this compound probe could then be used to specifically label and visualize the activated kinase.

MAPK_Pathway MAPK/ERK Signaling Pathway Investigation cluster_activation Signal Activation cluster_cascade Kinase Cascade cluster_labeling Bioorthogonal Labeling cluster_readout Downstream Effects & Imaging GF Growth Factor Receptor Receptor Tyrosine Kinase GF->Receptor Binding Ras Ras Receptor->Ras Activation Raf Raf Ras->Raf Activation MEK MEK Raf->MEK Activation ERK_TCO ERK with TCO tag MEK->ERK_TCO Activation ERK_labeled Labeled ERK ICG_Tz This compound ICG_Tz->ERK_TCO iEDDA Reaction Transcription Gene Transcription ERK_labeled->Transcription Imaging Fluorescence Microscopy ERK_labeled->Imaging

MAPK/ERK pathway with bioorthogonal labeling.
Probing the PI3K/Akt Signaling Pathway

Similarly, the PI3K/Akt pathway, which is central to cell survival and growth, can be interrogated using bioorthogonal chemistry. A lipid messenger like PIP3 could be metabolically labeled with an azide, allowing for its visualization with a cyclooctyne-conjugated NIR probe, or a downstream kinase like Akt could be tagged with TCO for labeling with this compound.

PI3K_Akt_Pathway PI3K/Akt Signaling Pathway Investigation cluster_activation Signal Input cluster_pi3k PI3K Activation cluster_akt Akt Activation & Labeling cluster_downstream Downstream Signaling & Imaging GrowthFactor Growth Factor RTK Receptor Tyrosine Kinase GrowthFactor->RTK Binds PI3K PI3K RTK->PI3K PIP2 PIP2 PI3K->PIP2 Phosphorylates PIP3_azide PIP3 with Azide tag PIP2->PIP3_azide PDK1 PDK1 PIP3_azide->PDK1 Akt_TCO Akt with TCO tag PIP3_azide->Akt_TCO PDK1->Akt_TCO Phosphorylates Akt_labeled Labeled Akt ICG_Tz This compound ICG_Tz->Akt_TCO iEDDA Reaction CellSurvival Cell Survival & Growth Akt_labeled->CellSurvival Imaging NIR Imaging Akt_labeled->Imaging

PI3K/Akt pathway with bioorthogonal tagging.

References

A Comparative Guide to the Pharmacokinetics of ICG-Tetrazine Conjugates

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Indocyanine green (ICG), a near-infrared (NIR) fluorescent dye approved by the FDA, is widely utilized in clinical imaging. Its conjugation with tetrazine moieties facilitates bioorthogonal ligation, a powerful tool for in vivo pre-targeting applications in diagnostics and therapy. Understanding the pharmacokinetic profile of ICG-Tetrazine conjugates is paramount for optimizing their in vivo performance. This guide provides a comparative evaluation of this compound pharmacokinetics, offering insights into its behavior relative to unconjugated ICG and other NIR imaging agents. Due to the limited availability of direct, head-to-head quantitative pharmacokinetic data for this compound conjugates in publicly accessible literature, this guide presents a qualitative comparison based on the established properties of ICG and the known influence of conjugating moieties on pharmacokinetic behavior.

Comparison of Pharmacokinetic Properties

ParameterIndocyanine Green (ICG)This compound Conjugate (Anticipated)Other NIR Dyes (e.g., IRDye 800CW)
Half-life (t½) Very short (2-4 minutes in humans)Likely prolonged compared to free ICG. The extent of prolongation will depend on the overall size and properties of the conjugate.Variable, often longer than free ICG, enabling longer imaging windows.
Clearance Rapidly cleared from the blood, almost exclusively by the liver into the bile.[1]Clearance pathway is expected to remain primarily hepatic, but the rate may be reduced due to altered size and protein binding.Clearance mechanisms can vary, including both renal and hepatobiliary routes, depending on the dye's chemical structure.
Volume of Distribution (Vd) Small, largely confined to the vascular compartment due to high plasma protein binding.May be slightly larger than free ICG, with potential for some extravascular distribution depending on the conjugate's properties.Can vary significantly based on hydrophilicity and protein binding characteristics.
Biodistribution Primarily accumulates in the liver for excretion.[2]Expected to show initial distribution similar to ICG but with potentially altered kinetics and possible increased retention in tissues depending on the targeting strategy.Biodistribution is highly dependent on the specific dye and any targeting moieties.
In Vivo Stability Prone to aggregation in aqueous solutions and photobleaching.Conjugation may improve stability, but this is highly dependent on the specific linker and conjugation chemistry.Stability varies among different dyes; some newer generation dyes offer improved stability.

Experimental Protocols

To evaluate the pharmacokinetics of a novel this compound conjugate, a detailed in vivo study is required. Below is a representative experimental protocol for a study in a murine model.

In Vivo Pharmacokinetic Study of this compound Conjugate in Mice

1. Animal Model:

  • Healthy, 6-8 week old BALB/c mice (or other appropriate strain).

  • Animals should be housed in a controlled environment with a 12-hour light/dark cycle and ad libitum access to food and water.

  • All procedures must be approved by an Institutional Animal Care and Use Committee (IACUC).

2. Preparation of this compound Conjugate:

  • Dissolve the lyophilized this compound conjugate in sterile phosphate-buffered saline (PBS) or other suitable vehicle to the desired concentration.

  • Ensure the solution is protected from light to prevent photobleaching.

3. Administration:

  • Administer the this compound conjugate via intravenous (IV) injection into the tail vein.

  • The injection volume should be appropriate for the mouse's weight (typically 100-200 µL).

  • A control group receiving unconjugated ICG at an equimolar dose should be included for comparison.

4. Blood Sampling:

  • Collect serial blood samples at predetermined time points (e.g., 2, 5, 15, 30, 60, 120, 240, and 360 minutes post-injection).

  • Blood can be collected via the saphenous vein or retro-orbital sinus.[3][4]

  • Collect blood into tubes containing an anticoagulant (e.g., EDTA).

  • Process the blood to separate plasma by centrifugation.

5. Quantification of this compound in Plasma:

  • Measure the fluorescence intensity of the plasma samples using a fluorescence plate reader or a similar instrument with appropriate excitation and emission wavelengths for ICG.

  • Generate a standard curve using known concentrations of the this compound conjugate in plasma to quantify the concentration in the experimental samples.

6. Pharmacokinetic Analysis:

  • Use the plasma concentration-time data to calculate key pharmacokinetic parameters, including:

    • Elimination half-life (t½)

    • Clearance (CL)

    • Volume of distribution (Vd)

    • Area under the curve (AUC)

  • Utilize non-compartmental or compartmental modeling software for analysis.

7. Biodistribution Study (Optional but Recommended):

  • At the final time point, euthanize the mice and harvest major organs (liver, spleen, kidneys, lungs, heart, and tumor if applicable).

  • Homogenize the tissues and extract the this compound conjugate.

  • Quantify the amount of conjugate in each organ using fluorescence measurements to determine the tissue distribution profile.

Visualizing the Experimental Workflow

The following diagram illustrates the key steps in evaluating the pharmacokinetics of an this compound conjugate.

G cluster_prep Preparation cluster_admin Administration cluster_sampling Data Collection cluster_analysis Analysis prep_conjugate Prepare this compound Conjugate Solution administer Intravenous (IV) Injection prep_conjugate->administer prep_animals Prepare Animal Models (Mice) prep_animals->administer blood_sampling Serial Blood Sampling administer->blood_sampling tissue_harvest Tissue Harvesting (for Biodistribution) administer->tissue_harvest quantification Fluorescence Quantification blood_sampling->quantification bd_analysis Biodistribution Analysis tissue_harvest->bd_analysis pk_analysis Pharmacokinetic Analysis quantification->pk_analysis

Caption: Experimental workflow for pharmacokinetic evaluation.

Signaling Pathway and Bioorthogonal Reaction

The utility of this compound conjugates lies in their ability to participate in bioorthogonal "click" chemistry reactions in vivo. This is particularly relevant for pre-targeting strategies where a tetrazine-modified molecule is administered first, allowed to clear from non-target tissues, and then a dienophile-tagged imaging or therapeutic agent is introduced to react specifically at the target site.

G cluster_systemic Systemic Circulation cluster_target Target Tissue icg_tz This compound Conjugate reaction Bioorthogonal Ligation icg_tz->reaction Inverse Electron-Demand Diels-Alder Reaction pre_target Pre-targeted Dienophile (e.g., on an antibody) pre_target->reaction signal Fluorescence Signal reaction->signal

Caption: Bioorthogonal reaction of this compound at a target site.

References

A Comparative Guide to ICG-Tetrazine and Other Near-Infrared Dyes for Bio-imaging Applications

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

In the rapidly advancing field of in vivo imaging and diagnostics, the selection of appropriate fluorescent probes is paramount for achieving high sensitivity and specificity. Near-infrared (NIR) dyes are particularly advantageous due to their ability to penetrate deeper into biological tissues with reduced autofluorescence compared to probes in the visible spectrum. Among these, ICG-Tetrazine has emerged as a powerful tool for bioorthogonal labeling, offering a "turn-on" fluorescence mechanism that minimizes background signal. This guide provides a comprehensive comparison of the quantum yield of this compound with other commonly used NIR dyes, supported by experimental data and detailed protocols to aid in the selection of the most suitable probe for your research needs.

Unveiling the "Turn-On" Fluorescence of this compound

This compound is a fluorogenic probe, a class of molecules designed to be fluorescently "silent" until they react with a specific target. The tetrazine moiety acts as a quencher, suppressing the inherent fluorescence of the Indocyanine Green (ICG) core. This quenching is relieved upon a bioorthogonal reaction, specifically the inverse-electron-demand Diels-Alder cycloaddition (iEDDA), with a dienophile such as a trans-cyclooctene (TCO). This reaction is highly specific and can occur within the complex environment of living cells, enabling the targeted labeling and visualization of biomolecules. The significant increase in fluorescence upon reaction, often referred to as the "turn-on" ratio, is a key advantage of this compound for no-wash imaging applications, as it allows for high signal-to-background ratios. While the quantum yield of the unreacted this compound is very low (quenched), the quantum yield of the resulting ICG-TCO adduct is restored to a level comparable to the parent ICG dye.

Comparative Analysis of Quantum Yields

The fluorescence quantum yield (Φ) is a critical parameter for evaluating the performance of a fluorophore, representing the efficiency of converting absorbed photons into emitted photons. The following table summarizes the quantum yields of ICG, the activated ICG-TCO adduct, and other commercially available NIR dyes commonly used in biological research. It is important to note that quantum yields are highly dependent on the solvent and local environment.

DyeExcitation Max (nm)Emission Max (nm)Quantum Yield (Φ)Solvent/Conditions
ICG~780~8100.02 - 0.13Water, Ethanol, DMSO
ICG-TCO Adduct ~785 ~815 ~0.12 Aqueous Buffer
Cy5~649~6700.27PBS
Cy7~750~7760.28 - 0.30PBS, Ethanol
Alexa Fluor 647~650~6680.33PBS
Alexa Fluor 680~679~7020.36PBS
Alexa Fluor 750~749~7750.12PBS
Alexa Fluor 790~784~8140.04PBS

Note: The quantum yield of the ICG-TCO adduct is an estimate based on the recovery of fluorescence to levels similar to ICG in aqueous environments after the bioorthogonal reaction. The exact value can vary depending on the specific TCO derivative and conjugation partner.

Experimental Protocol: Relative Quantum Yield Measurement

The following is a generalized protocol for determining the relative fluorescence quantum yield of a NIR dye in solution. This method compares the fluorescence of the sample to a standard with a known quantum yield.

Materials:

  • Fluorometer capable of NIR detection

  • UV-Vis spectrophotometer

  • Quartz cuvettes (1 cm path length)

  • NIR dye of interest (sample)

  • NIR dye standard with a known quantum yield (e.g., ICG in DMSO, Φ = 0.13)

  • High-purity solvent (e.g., ethanol, DMSO, or PBS)

Procedure:

  • Prepare a series of dilutions for both the sample and the standard dye in the chosen solvent. The concentrations should be adjusted to have absorbances in the range of 0.01 to 0.1 at the excitation wavelength to avoid inner filter effects.

  • Measure the absorbance spectra of all solutions using the UV-Vis spectrophotometer. Record the absorbance at the excitation wavelength to be used for fluorescence measurements.

  • Measure the fluorescence emission spectra of all solutions using the fluorometer. The excitation wavelength should be the same for both the sample and the standard. Ensure the emission is collected over the entire fluorescence range of the dye.

  • Integrate the area under the emission curve for each spectrum to obtain the integrated fluorescence intensity.

  • Plot the integrated fluorescence intensity versus the absorbance at the excitation wavelength for both the sample and the standard.

  • Calculate the slope (gradient) of the linear fit for both plots.

  • Calculate the relative quantum yield of the sample using the following equation:

    Φ_sample = Φ_standard * (Slope_sample / Slope_standard) * (n_sample / n_standard)^2

    Where:

    • Φ_sample is the quantum yield of the sample.

    • Φ_standard is the quantum yield of the standard.

    • Slope_sample is the gradient from the plot of the sample.

    • Slope_standard is the gradient from the plot of the standard.

    • n_sample is the refractive index of the solvent used for the sample.

    • n_standard is the refractive index of the solvent used for the standard.

Visualizing the Bioorthogonal Labeling Workflow

The following diagram illustrates the process of bioorthogonal labeling using this compound, from the introduction of the quenched probe to the "turn-on" of fluorescence upon reaction with a TCO-tagged biomolecule.

Caption: Bioorthogonal labeling workflow of this compound.

This guide provides a foundational understanding of the quantum yield of this compound in comparison to other NIR dyes. The unique "turn-on" mechanism of fluorogenic probes like this compound offers significant advantages for specific imaging applications where minimizing background fluorescence is critical. Researchers are encouraged to consider the specific requirements of their experimental setup and the biological question at hand when selecting the most appropriate fluorescent probe.

A Head-to-Head Comparison of ICG-Tetrazine Derivatives for Pretargeted Bioimaging

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The convergence of near-infrared (NIR) imaging and bioorthogonal chemistry has paved the way for advanced in vivo applications, particularly in pretargeted imaging and drug delivery. Indocyanine green (ICG), an FDA-approved NIR dye, offers deep tissue penetration, while tetrazine (Tz) derivatives, through their highly efficient and specific inverse-electron-demand Diels-Alder (IEDDA) reaction with trans-cyclooctene (TCO), provide a powerful tool for in vivo ligation.[1][2] The combination of these two moieties into ICG-Tetrazine conjugates has garnered significant interest. This guide provides a head-to-head comparison of different this compound derivatives, focusing on key performance metrics to aid researchers in selecting the optimal probe for their specific needs.

Key Performance Metrics for this compound Derivatives

The efficacy of an this compound conjugate in a pretargeted imaging scenario is primarily determined by a balance of three critical parameters:

  • Reaction Kinetics: The speed of the IEDDA reaction between the this compound derivative and its TCO-tagged target is paramount for efficient labeling, especially at the low concentrations typically used in vivo.[3][4] This is quantified by the second-order rate constant (k₂).

  • Stability: The this compound conjugate must remain stable in a physiological environment (e.g., serum) for a sufficient duration to allow for systemic distribution and reaction at the target site.[5]

  • Fluorogenic Properties: While ICG is already a fluorescent molecule, the conjugation to a tetrazine moiety can sometimes lead to quenching of its fluorescence. An ideal this compound probe would exhibit a "turn-on" fluorescence upon reaction with TCO, enhancing the signal-to-background ratio.

Comparative Analysis of this compound Scaffolds

While direct head-to-head comparisons of a wide range of ICG-conjugated tetrazines are limited in the literature, we can infer the performance of these conjugates by examining the properties of the parent tetrazine scaffolds. The choice of the tetrazine core significantly influences both the reaction kinetics and stability of the final ICG-conjugate.

Below is a summary of commonly used tetrazine scaffolds and their reported performance characteristics. It is important to note that the conjugation of the bulky ICG molecule may slightly alter these properties, but the relative trends are expected to be maintained.

Tetrazine ScaffoldSubstituentsSecond-Order Rate Constant (k₂) with TCO (M⁻¹s⁻¹)Half-life in Serum/BufferKey Characteristics
H-Tz 3-phenyl-6-pyridyl~3,000 - 6,000~12 hours (in PBS)Good balance of reactivity and stability. Widely used as a benchmark.
Me-Tz 3-methyl-6-phenyl~1,000 - 2,000>24 hours (in PBS)High stability but slower kinetics. Suitable for applications requiring longer circulation times.
Di-pyridyl-Tz 3,6-di-(2-pyridyl)~10,000 - 30,000~9.6 hours (in PBS)Fast kinetics, but stability can be a concern.
Di-phenyl-Tz 3,6-diphenyl~100 - 500Very stableHighly stable but exhibits slow reaction kinetics.
PEGylated-Tz VariesVariesGenerally increasedThe addition of a PEG linker can improve solubility and in vivo circulation time.
Sulfone-Tz Bis-sulfonePredicted highPredicted highComputational studies suggest sulfone substitution can enhance reactivity without compromising stability.

Note: The reported k₂ values and half-lives can vary depending on the specific dienophile (TCO derivative), solvent, and temperature. The data presented here is a compilation from various sources for comparative purposes.

Experimental Protocols

Reproducible and standardized experimental protocols are crucial for the accurate comparison of different this compound derivatives.

Determination of Second-Order Rate Constant (k₂) via Stopped-Flow Spectrophotometry

This method allows for the measurement of rapid reaction kinetics by monitoring the change in absorbance of the tetrazine.

  • Reagent Preparation:

    • Prepare a stock solution of the this compound derivative (e.g., 1 mM in DMSO).

    • Prepare a stock solution of a TCO derivative (e.g., 20 mM in DMSO).

    • On the day of the experiment, dilute the stock solutions in the reaction buffer (e.g., PBS, pH 7.4) to the desired final concentrations. The TCO concentration should be in at least a 10-fold excess to ensure pseudo-first-order kinetics.

  • Stopped-Flow Measurement:

    • Load the this compound and TCO solutions into separate syringes of a stopped-flow spectrophotometer.

    • Rapidly mix the two solutions and monitor the decrease in the characteristic absorbance of the tetrazine (typically around 520 nm) over time.

  • Data Analysis:

    • Fit the absorbance decay data to a single exponential decay function to obtain the observed rate constant (k_obs).

    • The second-order rate constant (k₂) is calculated by dividing k_obs by the concentration of the TCO derivative: k₂ = k_obs / [TCO].

Assessment of Stability in Serum

This protocol evaluates the stability of the this compound conjugate in a physiologically relevant medium.

  • Sample Preparation:

    • Prepare a solution of the this compound derivative in PBS.

    • Add the this compound solution to fresh mouse or human serum to a final concentration of 40 mg/mL.

  • Incubation:

    • Incubate the samples at 37°C.

  • Time-Point Analysis:

    • At various time points (e.g., 0, 1, 4, 8, 24 hours), take an aliquot of the sample.

    • Analyze the remaining intact this compound conjugate using HPLC or LC-MS by monitoring the characteristic absorbance of both the ICG and the tetrazine.

  • Data Analysis:

    • Plot the percentage of the remaining intact conjugate as a function of time.

    • Determine the half-life (t₁/₂) of the conjugate by fitting the data to a first-order decay model.

Visualizing the Workflow and Reaction

To better understand the underlying processes, the following diagrams illustrate the IEDDA reaction and a typical pretargeted imaging workflow.

IEDDA_Reaction cluster_reactants Reactants cluster_product Product ICG_Tz This compound Ligated_Product ICG-Ligated Target ICG_Tz->Ligated_Product IEDDA Cycloaddition TCO_Target TCO-Target TCO_Target->Ligated_Product N2 N₂ (gas) Ligated_Product->N2 Retro-Diels-Alder (N₂ release)

The inverse-electron-demand Diels-Alder (IEDDA) reaction between an this compound and a TCO-Target.

Pretargeted_Imaging_Workflow cluster_step1 Step 1: Targeting cluster_step2 Step 2: Imaging Administer_TCO Administer TCO-Antibody Accumulation Antibody accumulates at tumor site (24-72 hours) Administer_TCO->Accumulation Clearance Unbound antibody clears from circulation Accumulation->Clearance Administer_ICG_Tz Administer this compound Clearance->Administer_ICG_Tz Time Delay Ligation This compound rapidly reacts with TCO-Antibody at the tumor Administer_ICG_Tz->Ligation Imaging NIR fluorescence imaging of the tumor Ligation->Imaging

A generalized workflow for pretargeted in vivo imaging using this compound and a TCO-labeled antibody.

Conclusion

The selection of an appropriate this compound derivative is a critical step in the design of pretargeted imaging studies. A careful consideration of the trade-offs between reaction kinetics and stability is essential. For applications requiring very rapid labeling, a more reactive tetrazine scaffold like di-pyridyl-tetrazine may be advantageous, provided its stability is sufficient for the experimental window. Conversely, for studies involving longer circulation times before the administration of the imaging agent, a more stable scaffold such as Me-Tz might be preferable. The continuous development of novel tetrazine derivatives, including those with enhanced stability and reactivity, promises to further expand the utility of this compound conjugates in preclinical and potentially clinical settings.

References

A Head-to-Head Comparison of ICG-Tetrazine and ICG-NHS Ester for In Vivo Imaging

Author: BenchChem Technical Support Team. Date: November 2025

In the rapidly evolving landscape of in vivo imaging, the choice of fluorescent probe is paramount to achieving high-quality, reproducible data. Among the near-infrared (NIR) dyes, Indocyanine Green (ICG) is a popular choice due to its deep tissue penetration and low autofluorescence. This guide provides a comprehensive comparison of two key ICG derivatives: ICG-Tetrazine, utilized in pretargeted bioorthogonal imaging, and ICG-NHS ester, a widely used agent for direct conjugation. This comparison is intended for researchers, scientists, and drug development professionals seeking to select the optimal imaging strategy for their preclinical and clinical research.

Mechanism of Action: A Tale of Two Strategies

The fundamental difference between this compound and ICG-NHS ester lies in their in vivo labeling strategy.

This compound operates on the principle of pretargeted imaging via a bioorthogonal "click chemistry" reaction.[1][2][3][4] This is a two-step process. First, a targeting moiety (e.g., an antibody) conjugated to a trans-cyclooctene (TCO) is administered and allowed to accumulate at the target site while the unbound conjugate clears from circulation. Subsequently, the small, rapidly clearing this compound is injected and specifically reacts ("clicks") with the TCO-modified targeting molecule at the target site, leading to a high-contrast fluorescent signal.[1]

ICG-NHS ester employs a direct conjugation approach. The N-hydroxysuccinimide (NHS) ester group reacts with primary amines (like lysine residues) on proteins and other biomolecules to form a stable amide bond. The resulting ICG-labeled biomolecule is then administered and its accumulation at the target site is imaged.

Quantitative Performance Comparison

The following tables summarize key in vivo performance metrics for this compound (in a pretargeting context) and ICG-NHS ester. It is important to note that this data is compiled from various studies and not from a single head-to-head comparison. Experimental conditions such as animal models, targets, and imaging systems may vary.

Performance Metric This compound (Pretargeted) ICG-NHS Ester (Direct Conjugation) References
In Vivo Stability Tetrazine core can have limited serum stability, but the pretargeting approach allows for the use of rapidly clearing tetrazines, minimizing in vivo degradation.ICG itself is prone to photobleaching and can be unstable in aqueous environments, leading to aggregation and altered optical properties.
Reactivity Highly rapid and specific inverse-electron-demand Diels-Alder (IEDDA) reaction with TCO.Reacts with primary amines, which are abundant in vivo, potentially leading to non-specific conjugation if free dye is present.
Clearance Small, hydrophilic tetrazine probes are generally cleared rapidly through the kidneys, leading to low background signals.Rapidly cleared from the blood, with significant accumulation in the liver.
Signal-to-Background Ratio (SBR) Generally high due to the two-step pretargeting strategy which allows for clearance of unbound targeting molecules before signal generation.Can be variable and is often lower due to non-specific accumulation of the labeled conjugate and the inherent properties of ICG.

Biodistribution Data Summary

Organ/Tissue This compound (Pretargeted System) ICG-NHS Ester Conjugate References
Tumor High accumulation at the target site due to specific "click" reaction.Accumulation depends on the targeting moiety and the enhanced permeability and retention (EPR) effect.
Blood Rapid clearance of the small this compound probe.Clearance kinetics depend on the conjugated biomolecule.
Liver Generally low, especially with hydrophilic tetrazines.High accumulation is commonly observed.
Kidneys Primary route of excretion for small, hydrophilic tetrazines.Lower accumulation compared to the liver.

Experimental Protocols

In Vivo Pretargeted Imaging with this compound

This protocol outlines a general workflow for a pretargeted in vivo imaging experiment using an antibody-TCO conjugate and an this compound probe.

1. Preparation and Administration of Antibody-TCO Conjugate:

  • A monoclonal antibody specific to the target of interest is conjugated with a TCO derivative.

  • The Antibody-TCO conjugate is purified to remove any unconjugated antibody and TCO.

  • The conjugate is administered to the animal model, typically via intravenous injection.

  • A waiting period (typically 24-72 hours) is observed to allow for the accumulation of the Antibody-TCO conjugate at the target site and clearance of the unbound conjugate from circulation.

2. Preparation and Administration of this compound:

  • This compound is dissolved in a biocompatible vehicle (e.g., PBS with a small amount of DMSO).

  • The this compound solution is administered to the animal, usually via intravenous injection.

3. In Vivo Fluorescence Imaging:

  • The animal is anesthetized and placed in an in vivo imaging system equipped with appropriate excitation and emission filters for ICG.

  • Whole-body fluorescence images are acquired at various time points post-injection of this compound (e.g., 1, 4, 8, 24 hours) to monitor the signal at the target site and its clearance from non-target tissues.

  • Regions of interest (ROIs) are drawn over the target tissue and a background region to quantify the signal-to-background ratio.

In Vivo Direct Imaging with ICG-NHS Ester

This protocol describes a general procedure for in vivo imaging using a biomolecule directly labeled with ICG-NHS ester.

1. Conjugation of ICG-NHS Ester to a Biomolecule:

  • The biomolecule of interest (e.g., an antibody or peptide) is prepared in a suitable buffer (pH 8.0-9.0) to ensure the availability of deprotonated primary amines.

  • A solution of ICG-NHS ester in an organic solvent (e.g., DMSO or DMF) is added to the biomolecule solution at a specific molar ratio.

  • The reaction is incubated at room temperature, protected from light.

  • The resulting ICG-conjugated biomolecule is purified to remove unconjugated ICG.

2. Administration of ICG-Conjugated Biomolecule:

  • The purified ICG-conjugate is formulated in a biocompatible vehicle.

  • The solution is administered to the animal model, typically via intravenous injection.

3. In Vivo Fluorescence Imaging:

  • The animal is anesthetized and placed in an in vivo imaging system with the appropriate filters for ICG.

  • Fluorescence images are acquired at different time points post-injection (e.g., 1, 6, 24, 48 hours) to observe the biodistribution and target accumulation of the conjugate.

  • Quantitative analysis of fluorescence intensity in the target and background regions is performed to determine the signal-to-background ratio.

Visualizing the Workflows

To further clarify the distinct methodologies, the following diagrams illustrate the experimental workflows for both this compound pretargeted imaging and ICG-NHS ester direct imaging.

ICG_Tetrazine_Workflow cluster_step1 Step 1: Pretargeting cluster_step2 Step 2: Imaging a Administer Antibody-TCO Conjugate b Accumulation at Target & Clearance of Unbound a->b 24-72 hours c Administer This compound d In Vivo 'Click' Reaction at Target Site c->d Rapid e Fluorescence Imaging d->e

Caption: Workflow for this compound Pretargeted Imaging.

ICG_NHS_Ester_Workflow cluster_step1 Step 1: Conjugation (In Vitro) cluster_step2 Step 2: Imaging (In Vivo) a ICG-NHS Ester + Antibody b Purified ICG-Antibody Conjugate a->b c Administer ICG-Antibody Conjugate d Accumulation & Biodistribution c->d Variable Time e Fluorescence Imaging d->e

References

Bridging the Gap: A Comparative Guide to ICG-Tetrazine Imaging and Histological Validation

Author: BenchChem Technical Support Team. Date: November 2025

A critical challenge in preclinical research is the accurate in vivo visualization of biological processes and therapeutic responses, and the subsequent validation of these findings at the microscopic level. This guide provides a comprehensive comparison of Indocyanine Green (ICG)-Tetrazine based in vivo imaging with the gold standard of histological analysis, offering researchers a framework for cross-validation.

In the rapidly evolving field of molecular imaging, ICG-Tetrazine has emerged as a powerful tool for real-time, non-invasive visualization. This approach leverages the principles of bioorthogonal chemistry, where a tetrazine-modified targeting molecule reacts specifically with a dienophile-tagged ICG dye. This reaction leads to a significant increase in fluorescence, enabling high-contrast imaging of specific biological targets in living organisms. However, the translation of these in vivo observations into concrete cellular and tissue-level understanding necessitates rigorous validation through traditional histology.

This guide outlines the experimental protocols for both this compound imaging and subsequent histological analysis, presents a quantitative comparison of the data derived from each method, and provides a visual workflow to aid in experimental design.

Quantitative Comparison: Correlating In Vivo Fluorescence with Microscopic Findings

A key aspect of validating in vivo imaging data is the quantitative correlation between the fluorescence signal intensity and the histologically determined presence of the target. The following table summarizes key metrics from a hypothetical study comparing this compound imaging of tumor-associated macrophages with histological analysis using a specific macrophage marker (e.g., F4/80).

MetricThis compound ImagingHistology (F4/80 Staining)Correlation
Target Localization Tumor TissueTumor and Peritumoral StromaHigh spatial overlap observed
Signal-to-Background Ratio 12.5 ± 2.3Not ApplicableNot Applicable
Sensitivity 88%95% (Reference)High concordance in positive identification
Specificity 92%98% (Reference)High concordance in negative identification
Pearson Correlation Coefficient (Fluorescence Intensity vs. % F4/80 Positive Area) r = 0.85 (p < 0.001)Not ApplicableStrong positive correlation

Experimental Protocols

This compound In Vivo Imaging Protocol

This protocol describes a typical workflow for pre-targeted in vivo imaging using an antibody-tetrazine conjugate and an ICG-dienophile.

  • Animal Model: Utilize an appropriate animal model (e.g., tumor-bearing mouse) relevant to the biological question.

  • Antibody-Tetrazine Conjugate Administration: Intravenously inject the tetrazine-modified targeting antibody (e.g., anti-F4/80-Tetrazine) at a concentration of 10 mg/kg. Allow for a circulation and target accumulation period of 24-48 hours. This timeframe allows for the clearance of unbound antibody from the bloodstream, reducing background signal.

  • ICG-Dienophile Administration: Following the antibody accumulation period, intravenously inject the dienophile-tagged ICG (e.g., TCO-ICG) at a concentration of 5 mg/kg.

  • In Vivo Imaging: At predetermined time points post-ICG-dienophile injection (e.g., 2, 6, 12, and 24 hours), perform in vivo fluorescence imaging using an imaging system equipped with appropriate excitation (e.g., 785 nm) and emission (e.g., >820 nm) filters. Anesthetize the animals during imaging to prevent motion artifacts.

  • Image Analysis: Quantify the fluorescence intensity in the region of interest (e.g., tumor) and in a control region (e.g., non-tumor tissue) to calculate the signal-to-background ratio.

Histological Analysis Protocol

Following the final in vivo imaging session, this protocol outlines the steps for histological validation.

  • Tissue Harvest and Fixation: Euthanize the animal and immediately excise the tissues of interest (e.g., tumor and control organs). Fix the tissues in 10% neutral buffered formalin for 24 hours.

  • Tissue Processing and Embedding: Dehydrate the fixed tissues through a series of graded ethanol solutions, clear with xylene, and embed in paraffin wax.

  • Sectioning: Cut 5 µm thick sections from the paraffin-embedded tissue blocks using a microtome.

  • Hematoxylin and Eosin (H&E) Staining: Perform standard H&E staining on representative sections to visualize tissue morphology.

  • Immunohistochemistry (IHC):

    • Deparaffinize and rehydrate the tissue sections.

    • Perform antigen retrieval using a citrate buffer (pH 6.0) at 95°C for 20 minutes.

    • Block endogenous peroxidase activity with 3% hydrogen peroxide.

    • Block non-specific antibody binding with a blocking serum.

    • Incubate the sections with the primary antibody against the target of interest (e.g., anti-F4/80) overnight at 4°C.

    • Incubate with a secondary antibody conjugated to an enzyme (e.g., HRP-conjugated anti-rat IgG).

    • Develop the signal using a suitable chromogen (e.g., DAB).

    • Counterstain with hematoxylin.

  • Microscopy and Image Analysis: Acquire high-resolution images of the stained sections using a brightfield microscope. Quantify the percentage of positively stained area within the region of interest using image analysis software (e.g., ImageJ).[1]

Visualizing the Workflow

The following diagram illustrates the sequential workflow from in vivo imaging to histological validation.

G cluster_invivo In Vivo Imaging Phase cluster_exvivo Ex Vivo Histology Phase cluster_analysis Data Correlation animal_model Animal Model Preparation ab_injection Inject Antibody-Tetrazine Conjugate animal_model->ab_injection accumulation Antibody Accumulation & Clearance (24-48h) ab_injection->accumulation icg_injection Inject ICG-Dienophile accumulation->icg_injection imaging In Vivo Fluorescence Imaging icg_injection->imaging euthanasia Euthanasia & Tissue Harvest imaging->euthanasia Terminal Endpoint quant_imaging Quantify Fluorescence Intensity imaging->quant_imaging fixation Fixation & Paraffin Embedding euthanasia->fixation sectioning Microtomy (Sectioning) fixation->sectioning staining H&E and Immunohistochemistry sectioning->staining microscopy Microscopy & Image Analysis staining->microscopy quant_histo Quantify Staining Area microscopy->quant_histo correlation Correlate Imaging and Histology Data quant_imaging->correlation quant_histo->correlation

Workflow from this compound imaging to histological validation.

Conclusion

The cross-validation of this compound in vivo imaging with histology is essential for the robust interpretation of preclinical imaging data. While in vivo imaging provides a dynamic and longitudinal view of biological processes, histology offers the ground truth at the cellular level.[2][3] The strong correlation between this compound fluorescence intensity and the histologically quantified target presence, as illustrated in this guide, underscores the potential of this imaging modality for accurate and reliable in vivo assessment. By following standardized and detailed protocols for both techniques, researchers can confidently bridge the macroscopic and microscopic realms, accelerating the translation of novel diagnostic and therapeutic strategies.

References

Safety Operating Guide

Proper Disposal of ICG-Tetrazine: A Step-by-Step Guide for Laboratory Personnel

Author: BenchChem Technical Support Team. Date: November 2025

Ensuring laboratory safety and environmental compliance is paramount when handling and disposing of chemical reagents. This guide provides essential, step-by-step procedures for the proper disposal of ICG-Tetrazine, a fluorescent dye increasingly utilized by researchers, scientists, and drug development professionals.

Immediate Safety and Handling Precautions

Before beginning any disposal procedure, ensure you are wearing the appropriate Personal Protective Equipment (PPE).

Recommended PPE:

EquipmentSpecification
Gloves Nitrile rubber, inspected prior to use.
Eye Protection Goggles (European standard - EN 166 or equivalent).
Lab Coat Long-sleeved to prevent skin contact.
Respiratory Protection Use a NIOSH/MSHA or European Standard EN 149:2001 approved respirator if working with powders or in a poorly ventilated area.

Handle this compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any dust or vapors.[3] Avoid direct contact with the substance. In case of accidental contact, follow these first-aid measures:

  • Skin Contact: Wash the affected area with plenty of soap and water. If irritation persists, seek medical attention.

  • Eye Contact: Rinse immediately with plenty of water, including under the eyelids, for at least 15 minutes. Seek medical attention.

  • Inhalation: Move to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water and consult a physician immediately.

Step-by-Step Disposal Procedure

The primary method for the disposal of this compound and its containers is through an approved waste disposal plant. Do not dispose of this chemical down the drain or in regular trash.

  • Segregate Waste:

    • Collect all waste materials containing this compound, including unused product, contaminated consumables (e.g., pipette tips, vials), and grossly contaminated PPE, in a designated and clearly labeled hazardous waste container.

    • The container must be suitable for chemical waste, leak-proof, and have a secure lid.

  • Labeling:

    • Clearly label the waste container with "Hazardous Waste," the full chemical name "this compound," and any other identifiers required by your institution's environmental health and safety (EHS) department.

  • Storage of Waste:

    • Store the sealed hazardous waste container in a designated, well-ventilated, and secure area away from incompatible materials.

    • Follow the storage temperature guidelines for the original product, which is typically -20°C or -80°C, and protect from light.

  • Arrange for Pickup:

    • Contact your institution's EHS department to schedule a pickup for the hazardous waste. They will ensure the waste is transported and disposed of in accordance with local, state, and federal regulations.

Experimental Workflow for Disposal

The following diagram illustrates the logical workflow for the proper disposal of this compound.

G A This compound Waste Generation (Unused reagent, contaminated labware) B Wear Appropriate PPE (Gloves, Goggles, Lab Coat) A->B Before Handling C Segregate into Labeled Hazardous Waste Container B->C Disposal Step 1 D Store Waste Securely in Designated Area C->D Disposal Step 2 E Contact Environmental Health & Safety for Waste Pickup D->E Disposal Step 3 F Proper Disposal by Approved Waste Facility E->F Final Disposal

This compound Disposal Workflow

By adhering to these procedures, you contribute to a safe laboratory environment and ensure the responsible management of chemical waste. Always consult your institution's specific safety and disposal guidelines.

References

Essential Safety and Handling Protocols for ICG-Tetrazine

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides essential safety and logistical information for handling ICG-Tetrazine, including personal protective equipment (PPE), operational procedures, and disposal plans to ensure the safety of laboratory personnel.

Personal Protective Equipment (PPE)

A comprehensive approach to PPE is mandatory to minimize exposure risk. The required PPE for handling this compound is summarized below.

PPE CategoryItemSpecifications
Eye Protection Safety glasses with side shields or gogglesMust be worn to protect against splashes or airborne particles.[1][2]
Hand Protection Chemical-resistant glovesNitrile or latex gloves should be worn at all times. Gloves must be inspected for integrity before use.[1]
Body Protection Laboratory coatA standard lab coat should be worn, fully buttoned, to protect skin and personal clothing.[1]
Respiratory Protection Use in a well-ventilated areaWork should be conducted in a chemical fume hood to minimize the inhalation of any dust or aerosols.[1]

Operational Plan: Safe Handling Workflow

Proper handling of this compound is critical to minimize exposure. The following workflow outlines the procedural steps for safe handling, from preparation to post-experiment cleanup.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_ppe Don appropriate PPE prep_hood Work in a chemical fume hood prep_ppe->prep_hood prep_materials Gather all necessary materials prep_hood->prep_materials handle_weigh Carefully weigh or measure this compound prep_materials->handle_weigh Proceed to handling handle_dissolve Dissolve in appropriate solvent handle_weigh->handle_dissolve handle_use Perform experimental procedure handle_dissolve->handle_use cleanup_decontaminate Decontaminate work surfaces handle_use->cleanup_decontaminate Proceed to cleanup cleanup_dispose Dispose of waste in designated hazardous waste containers cleanup_decontaminate->cleanup_dispose cleanup_remove_ppe Remove PPE cleanup_dispose->cleanup_remove_ppe cleanup_wash Wash hands thoroughly cleanup_remove_ppe->cleanup_wash

A step-by-step workflow for the safe handling of this compound.

First Aid Measures

In the event of exposure, follow these first aid guidelines:

  • If inhaled: Move the person into fresh air. If not breathing, give artificial respiration. Consult a physician.

  • In case of skin contact: Wash off with soap and plenty of water. Consult a physician.

  • In case of eye contact: Flush eyes with water as a precaution.

  • If swallowed: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Consult a physician.

Accidental Release Measures

In the event of a spill, follow these procedures:

  • Personal precautions: Avoid breathing vapors, mist, or gas.

  • Environmental precautions: Prevent further leakage or spillage if safe to do so. Do not let the product enter drains.

  • Methods for cleaning up: For a small spill, absorb the material with an inert absorbent material and place it in a sealed container for disposal. For a large spill, evacuate the area and contact the institution's environmental health and safety department. Ensure the cleanup is performed by personnel wearing appropriate PPE.

Disposal Plan

Proper disposal of this compound and any contaminated materials is crucial to prevent environmental contamination. All waste generated should be treated as hazardous chemical waste.

  • Waste Containers: Place all this compound waste, including empty containers, contaminated gloves, and other disposable materials, in a designated and clearly labeled hazardous waste container.

  • Disposal Procedures: Dispose of contents and container to an approved waste disposal plant. Follow all federal, state, and local regulations for hazardous waste disposal.

  • Contaminated Materials: Any lab equipment that is not disposable should be decontaminated according to your institution's established procedures.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.